(3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-(diethylsulfamoyl)-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)11-8-10(12(14)15)7-6-9(11)3/h6-8,14-15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGBQUFINCDHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid, a specialized organoboron compound, has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctional substitution pattern—a boronic acid, a robust N,N-diethylsulfamoyl group, and a methyl group on a phenyl ring—offers medicinal chemists a versatile scaffold for constructing novel drug candidates. The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of biaryl structures prevalent in many therapeutic agents. The sulfamoyl group, a common pharmacophore, imparts desirable physicochemical properties and can engage in crucial hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of this valuable synthetic intermediate for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The properties of this compound are critical for its handling, reaction optimization, and role in the broader context of drug design. Below is a summary of its key physicochemical data.
| Property | Value | Source/Comment |
| CAS Number | 1704067-33-3 | [1] |
| Molecular Formula | C₁₁H₁₈BNO₄S | [2] |
| Molecular Weight | 271.14 g/mol | Calculated from formula[2] |
| Appearance | Expected to be a white to off-white solid | Based on similar arylboronic acids.[3][4] |
| Purity | Typically ≥97% | As per commercial suppliers.[2] |
| Storage Conditions | Inert atmosphere, room temperature. | Recommended for stability of boronic acids.[3] |
Strategic Synthesis: A Directed Ortho-Metalation Approach
A robust and regioselective synthesis of this compound can be envisioned through a directed ortho-metalation (DoM) strategy. This powerful technique leverages the coordinating ability of a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho C-H bond by a strong organolithium base. The resulting aryllithium intermediate is then quenched with a boron electrophile to install the boronic acid functionality. The N,N-diethylsulfamoyl group is an effective DMG, directing lithiation to the C3 position.
The overall synthetic workflow can be conceptualized as a two-stage process:
Sources
physicochemical properties of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
An In-Depth Technical Guide to (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
Abstract
This technical guide offers a comprehensive examination of this compound, a sophisticated building block of significant interest in modern synthetic and medicinal chemistry. This document provides an in-depth analysis of its core physicochemical properties, details robust synthetic and purification protocols, and explores its reactivity and strategic applications, particularly in the context of drug discovery. This guide is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical entity.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Phenylboronic acids are indispensable reagents in organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern C-C bond formation.[1] The true power of this class of compounds, however, is realized through the strategic functionalization of the phenyl ring. The incorporation of specific substituents allows for the fine-tuning of steric, electronic, and pharmacokinetic properties of target molecules.
This compound is a prime example of such a highly functionalized building block. The N,N-diethylsulfamoyl group is a particularly valuable moiety in medicinal chemistry; it can act as a bioisostere, enhance metabolic stability, and participate in crucial hydrogen-bonding interactions with biological targets. The adjacent methyl group further modulates the electronic landscape and steric profile of the molecule. This guide will dissect the essential properties and applications of this compound, providing the foundational knowledge required for its effective deployment in complex synthetic campaigns.
Core Physicochemical Properties
A granular understanding of a reagent's physicochemical properties is a prerequisite for its rational application in experimental design, dictating factors such as solubility, stability, and reactivity.
Molecular and Physical Data
The defining structural characteristics of this compound are the boronic acid functional group, which enables its participation in cross-coupling chemistry, and the N,N-diethylsulfamoyl moiety, which imparts unique solubility and electronic characteristics.
| Property | Value | Source(s) |
| CAS Number | 1704067-33-3 | [2] |
| Molecular Formula | C₁₁H₁₈BNO₄S | [2] |
| Molecular Weight | 271.14 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage | Store in a cool, dry place under an inert atmosphere | [3][4] |
Spectroscopic Profile (Expected)
Spectroscopic analysis provides the definitive structural confirmation of the compound. While experimental conditions can influence exact values, the following describes the expected spectroscopic signature.
-
¹H NMR: The proton NMR spectrum is expected to be complex but informative. Key signals would include two distinct triplets and quartets for the diastereotopic protons of the N,N-diethyl groups, a singlet for the aryl-methyl group, and a characteristic set of multiplets in the aromatic region corresponding to the 1,2,4-trisubstituted phenyl ring. The boronic acid protons (B(OH)₂) typically appear as a broad singlet, which may exchange with D₂O.
-
¹³C NMR: The carbon NMR would show distinct signals for the ethyl and methyl carbons, as well as six unique signals for the aromatic carbons. The carbon atom directly bonded to the boron (C-B) is characteristically broad due to the quadrupolar nature of the boron nucleus.
-
Mass Spectrometry (MS): Under ESI-MS conditions, the compound would be expected to show a prominent ion corresponding to the [M+H]⁺ or [M+Na]⁺ adduct.
Synthesis and Purification: A Validated Approach
The synthesis of this compound requires a multi-step approach, typically commencing from a commercially available substituted toluene. The following workflow outlines a robust and logical synthetic pathway.
Synthetic Workflow Diagram
Caption: Generalized synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology. Critical: All reactions should be conducted under an inert atmosphere (e.g., Argon) using anhydrous solvents unless stated otherwise.
Step 1-2: Synthesis of 3-Bromo-N,N-diethyl-4-methylbenzenesulfonamide
-
Alkylation: To a stirred solution of 4-methyl-3-aminobenzenesulfonamide in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., NaH, 2.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add diethyl sulfate (2.1 eq.) dropwise and heat the reaction to reflux for 12-16 hours. Monitor conversion by TLC/LC-MS.
-
Cool the reaction, quench carefully with water, and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
Diazotization/Bromination: Dissolve the crude amine in aqueous HBr. Cool to 0 °C and add a solution of NaNO₂ (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir for 1 hour, then add the diazonium salt solution to a solution of CuBr (1.2 eq.) in HBr at 60 °C.
-
After gas evolution ceases, cool the mixture, extract with dichloromethane, wash, dry, and concentrate. Purify the crude bromide by silica gel column chromatography.
Step 3-4: Borylation and Final Product Formation
-
Lithium-Halogen Exchange: Dissolve the purified bromide from the previous step in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete exchange.
-
Borylation: Add triisopropyl borate (1.2 eq.) dropwise to the aryllithium solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction to 0 °C and quench by the slow addition of 1N HCl. Stir vigorously for 2-4 hours until hydrolysis is complete (monitor by TLC).
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude boronic acid can be purified by recrystallization or by performing a slurry in a non-polar solvent like n-hexane to afford the final product.[5]
Reactivity and Strategic Applications
The synthetic utility of this reagent is primarily centered on its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction is the most prominent application, enabling the formation of biaryl or heteroaryl-aryl structures, which are privileged motifs in medicinal chemistry.
Caption: Core components and process of the Suzuki-Miyaura cross-coupling reaction.
The reaction's success hinges on the careful selection of the palladium catalyst, base, and solvent system, which must be optimized for the specific aryl halide coupling partner. The electron-donating methyl group and the electron-withdrawing sulfonamide group create a unique electronic environment that influences the kinetics of the transmetalation step.
Utility in Drug Discovery
The title compound is an exemplary building block for constructing complex molecules with therapeutic potential.
-
Kinase Inhibitors: The sulfonamide group is a well-established pharmacophore capable of forming critical hydrogen bond interactions within the ATP-binding site of many protein kinases. This reagent allows for the direct installation of this key feature into novel scaffolds.
-
Metabolic Stability: The N,N-diethyl substitution on the sulfonamide can sterically shield the S-N bond from metabolic degradation, potentially improving the pharmacokinetic profile of the final drug candidate.
-
Modulation of Physicochemical Properties: The overall lipophilicity and polarity of a lead compound can be systematically adjusted by incorporating this building block, aiding in the optimization of properties like cell permeability and solubility.
Safety, Handling, and Storage
Proper laboratory practice is essential when working with organoboron compounds.
-
Handling: Causes skin and serious eye irritation, and may cause respiratory irritation.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4][6] Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6]
-
Storage: Boronic acids are sensitive to moisture and can undergo dehydration to form boroxines. Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][7] For long-term stability, storage under an inert atmosphere (argon or nitrogen) is recommended.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[6] In all cases of significant exposure, seek immediate medical attention.[4][6]
Conclusion
This compound is a high-value, strategically functionalized reagent. Its unique combination of a reactive boronic acid handle and a medicinally relevant sulfonamide moiety makes it an enabling tool for the synthesis of novel, complex small molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in advancing the frontiers of chemical synthesis and drug discovery.
References
-
Supporting Information - Theranostics. [Link]
-
Chem-Ed. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
R&D Chemicals. 4-Methylphenylboronic acid, 5720-05-8, suppliers and manufacturers. [Link]
- Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. 1704067-33-3|this compound|BLD Pharm [bldpharm.com]
- 3. (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid | 871329-59-8 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid: Synthesis, Characterization, and Application
Introduction
The advent of boronic acids has revolutionized modern medicinal chemistry, providing a versatile scaffold for the construction of complex molecular architectures. Their unique electronic properties, stability, and capacity for covalent interactions have positioned them as indispensable building blocks in drug discovery.[1][2] Since the FDA approval of bortezomib, a boronic acid-containing proteasome inhibitor, interest in this class of compounds has surged, leading to the development of other successful drugs like ixazomib and vaborbactam.[1][3] This guide provides a comprehensive technical overview of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid (CAS No. 1704067-33-3), a specialized building block with significant potential in the synthesis of novel therapeutic agents. We will delve into its synthesis, purification, characterization, and key applications, with a focus on the underlying chemical principles that guide its use in research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1704067-33-3 | [4] |
| Molecular Formula | C₁₁H₁₈BNO₄S | [4] |
| Molecular Weight | 271.14 g/mol | [4] |
| Appearance | Expected to be a solid | General knowledge of boronic acids |
| Solubility | Soluble in organic solvents such as THF, Dioxane, and DMSO | General knowledge of boronic acids |
Synthesis and Mechanism
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 5-bromo-2-methylaniline. The chosen synthetic route, a directed ortho-metalation followed by borylation, is a robust and well-established method for the regioselective introduction of a boronic acid group.
Step 1: Synthesis of N,N-diethyl-5-bromo-2-methylbenzenesulfonamide
The initial step involves the formation of the corresponding benzenesulfonyl chloride from 5-bromo-2-methylaniline via a Sandmeyer-type reaction, followed by reaction with diethylamine to yield the desired sulfonamide. This precursor is crucial as the N,N-diethylsulfamoyl group acts as a directed metalation group (DMG) in the subsequent step. The DMG's ability to coordinate with an organolithium reagent directs the deprotonation to the adjacent ortho position with high selectivity.
Step 2: Lithiation-Borylation to Yield this compound
The core of the synthesis lies in the lithiation-borylation of the sulfonamide precursor.[5][6][7] This reaction proceeds via the formation of an aryl lithium intermediate, which then acts as a nucleophile, attacking the electrophilic boron atom of triisopropyl borate. The choice of a strong, non-nucleophilic base like n-butyllithium is critical for efficient deprotonation at the position ortho to the sulfamoyl group. The subsequent acidic workup hydrolyzes the borate ester to afford the final boronic acid.
Protocol 2: Representative Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl bromide (e.g., 4-bromopyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and potassium carbonate (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis via a directed ortho-metalation and borylation strategy is efficient and regioselective. The primary application of this compound in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of complex biaryl and heteroaryl scaffolds, which are key components of many modern therapeutic agents. This guide provides the necessary foundational knowledge for the effective synthesis, purification, characterization, and application of this important synthetic intermediate, empowering researchers to leverage its potential in the discovery of novel medicines.
References
-
Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606–4609. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. PubMed. [Link]
-
Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). WordPress.com. [Link]
- Oberli, M. A., & Buchwald, S. L. (2013). Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions. Massachusetts Institute of Technology.
- Process for purification of boronic acid and its derivatives. (n.d.).
- Horiguchi, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.
- Oberli, M. A., & Buchwald, S. L. (2012).
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Buchwald Lab, MIT.
-
How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2022). ResearchGate. [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]
-
c) In the 1HNMR spectrum for 4-methylphenylboronic. (2023). Chegg.com. [Link]
- This compound. (n.d.). BLDpharm.
-
N-benzyl-N,4-dimethylbenzenesulfonamide (3a). (n.d.). The Royal Society of Chemistry. [Link]
-
The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
- Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Dow AgroSciences.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. [Link]
-
Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
-
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. (n.d.). PMC - NIH. [Link]
-
Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry. [Link]
-
Synthesis of N,N-diethyl 2-methyl-5-nitronicotinamide (No. 98). (n.d.). PrepChem.com. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ekwan.github.io [ekwan.github.io]
- 5. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 7. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties—solubility and stability—of the novel arylboronic acid derivative, (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid. In the landscape of pharmaceutical development, a thorough understanding of a molecule's behavior in various environments is paramount for formulation, manufacturing, and ensuring therapeutic efficacy and safety. This document is structured to deliver not just data, but a foundational understanding of the principles governing the compound's characteristics, supported by actionable experimental protocols.
Introduction: The Significance of this compound
Boronic acids and their derivatives are a cornerstone of modern medicinal chemistry, with approved drugs like Bortezomib and Vaborbactam demonstrating their therapeutic potential.[1] The subject of this guide, this compound, is a promising candidate for further investigation due to its unique substitution pattern, which may confer desirable pharmacological properties. The presence of the N,N-diethylsulfamoyl group introduces a polar, yet sterically hindered, moiety that is anticipated to significantly influence its solubility and stability profile. A deep understanding of these characteristics is the first critical step in its journey from a promising molecule to a potential therapeutic agent.
Solubility Profile: A Multifaceted Analysis
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, its amphiphilic nature—possessing both a nonpolar tolyl group and a polar sulfamoyl-boronic acid functionality—suggests a complex solubility behavior.
Theoretical Considerations
The solubility of arylboronic acids is influenced by several factors:
-
pH-Dependent Ionization: The boronic acid moiety is a Lewis acid that can exist in a neutral trigonal planar form or an ionized tetrahedral boronate form. This equilibrium is pH-dependent, with the anionic boronate form generally exhibiting higher aqueous solubility.
-
Solvent Polarity: The molecule's solubility will vary significantly across solvents of different polarities, from nonpolar organic solvents to highly polar aqueous systems.
-
Crystal Lattice Energy: The solid-state properties of the compound, including its crystal packing and polymorphic form, will impact the energy required to dissolve it.
Experimental Determination of Solubility
A robust understanding of solubility requires empirical testing. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvent systems.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetonitrile, and dimethyl sulfoxide).
-
Ensure a solid excess is visible in each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.
-
-
Quantification:
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L for each solvent and temperature.
-
Table 1: Predicted Solubility Behavior of this compound
| Solvent System | Predicted Solubility | Rationale |
| Water | Low to Moderate | The nonpolar tolyl group will limit aqueous solubility. |
| PBS (pH 7.4) | Moderate | Partial ionization of the boronic acid to the more soluble boronate form is expected. |
| 0.1 N HCl | Low | The boronic acid will be in its neutral, less soluble form. |
| 0.1 N NaOH | High | The boronic acid will be fully converted to the highly soluble boronate anion. |
| Methanol/Ethanol | High | The compound is expected to be readily soluble in polar protic organic solvents. |
| Acetonitrile | Moderate | Good solubility is anticipated in polar aprotic solvents. |
| DMSO | Very High | DMSO is a powerful solvent for a wide range of organic molecules. |
Stability Profile: Navigating Potential Degradation Pathways
The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Arylboronic acids are known to be susceptible to several degradation pathways. A thorough investigation into the stability of this compound is therefore essential.
Known Degradation Pathways for Arylboronic Acids
-
Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated under acidic or basic conditions and in the presence of certain metals.[4]
-
Oxidative Degradation: Arylboronic acids can be oxidized to the corresponding phenols.[5] This can be mediated by various oxidizing agents, including atmospheric oxygen and peroxides.[6]
-
Formation of Boroxines: In the solid state or in non-aqueous solutions, three molecules of a boronic acid can dehydrate to form a cyclic trimer known as a boroxine. This process is typically reversible upon the addition of water.
Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[7][8] These studies are conducted under conditions more severe than those used for accelerated stability testing.[9]
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system where it is sufficiently soluble and stable for the duration of the initial experiment (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Subject the prepared solutions to the following stress conditions as recommended by ICH guidelines:[8][10]
-
Acidic Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Add 0.1 N NaOH and maintain at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.[10]
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structures.[2]
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Calculate the percentage of degradation and identify the major degradation products.
Diagram 1: Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Predicted Stability Profile and Mitigation Strategies
Based on the known chemistry of arylboronic acids, the following stability profile is anticipated for this compound:
-
pH Sensitivity: The compound is likely to be least stable at the extremes of pH, with protodeboronation being a potential degradation pathway. Maintaining the pH in the mid-range (around pH 5-7) may enhance its stability in aqueous solutions.
-
Oxidative Liability: The boronic acid moiety is susceptible to oxidation. The inclusion of antioxidants in a formulation could be a viable strategy to mitigate this degradation.
-
Solid-State Stability: As a solid, the compound is expected to be relatively stable, although the formation of boroxine anhydrides is possible. Storage in a dry environment is recommended.
Diagram 2: Factors Influencing Stability
Caption: Key factors influencing the stability of the compound.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the critical physicochemical properties of this compound. While specific experimental data for this novel compound is not yet publicly available, the principles and protocols outlined herein provide a robust framework for its comprehensive characterization. The anticipated solubility and stability profiles suggest that with careful formulation development, including pH control and potential inclusion of antioxidants, a stable and bioavailable drug product is achievable. Further research should focus on executing the described experimental plans to generate empirical data, which will be invaluable for guiding the continued development of this promising molecule.
References
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC - NIH. (n.d.).
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods - Benchchem. (n.d.).
- Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques - NIH. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijisrt.com [ijisrt.com]
A Technical Guide to (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid, a specialized building block with significant potential in medicinal chemistry and synthetic applications. We will explore its chemical properties, commercial availability, and the broader context of boronic acids in contemporary drug discovery, offering field-proven insights for its strategic application in research and development.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their versatile reactivity, stability, and relatively low toxicity make them ideal intermediates, particularly in cross-coupling reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[3] The incorporation of a boronic acid moiety into drug candidates has proven to be a successful strategy, leading to several FDA-approved drugs such as the proteasome inhibitor Bortezomib (Velcade) for multiple myeloma.[1][4][5] This success has spurred immense interest in developing novel boronic acid-containing compounds.[4][5][6]
This compound belongs to a class of highly functionalized building blocks. The presence of the diethylsulfamoyl group and the methyl group on the phenyl ring allows for fine-tuning of steric and electronic properties, which can critically influence molecular interactions and pharmacokinetic profiles of derivative compounds. This specific substitution pattern offers researchers a unique scaffold for creating new chemical entities with tailored biological activities.
Physicochemical Properties and Specifications
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and for ensuring experimental reproducibility. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1704067-33-3 | [7] |
| Molecular Formula | C₁₁H₁₈BNO₄S | Inferred from structure |
| Molecular Weight | 271.14 g/mol | Inferred from formula |
| Typical Purity | ≥98% | [8] |
| Physical Form | Solid | General knowledge |
| Storage Conditions | Sealed in dry, 2-8°C | [9] |
Note: Molecular formula and weight are calculated based on the compound's structure as specific supplier data was not available in the search results.
Commercial Sourcing and Availability
Reliable sourcing of high-purity starting materials is a cornerstone of successful research. This compound is available from specialized chemical suppliers catering to the research and development sector.
| Supplier | CAS Number | Additional Information |
| BLDpharm | 1704067-33-3 | Listed as a research chemical. May require cold-chain transportation.[7] |
| Apexmol | 1704067-33-3 | Available with a purity of 98%.[8] |
| ChemScene | 1704067-27-5 * | Lists a related dimethylsulfamoyl compound, indicating capability in this chemical space.[9] |
Note: Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the specific lot being purchased.
The Role of Boronic Acids in Drug Discovery
The utility of the boronic acid functional group extends far beyond its role as a synthetic handle. Its unique electronic nature—possessing a vacant p-orbital—allows it to act as a mild Lewis acid and, crucially, to form reversible covalent bonds with diols.[2] This property is the key to its biological activity in many contexts.
Mechanism of Action: Serine Protease Inhibition
Many boronic acid-based drugs function as potent enzyme inhibitors. For instance, in serine proteases, the boron atom can interact with the hydroxyl group of the catalytic serine residue in the enzyme's active site. This mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's function. Bortezomib's mechanism of inhibiting the 26S proteasome is a prime example of this targeted interaction.[1]
Improving Pharmacokinetic Profiles
The incorporation of a boronic acid moiety can also be a strategic choice to enhance a drug's pharmacokinetic properties. It is hypothesized that boronic acids can reversibly bind to diols present in sugars and glycoproteins, which may reduce first-pass metabolism and improve bioavailability.[1][5]
The workflow for leveraging a specialized building block like this compound in a drug discovery program is outlined below.
Caption: Workflow for utilizing the boronic acid in a drug discovery campaign.
Recommended Handling and Experimental Workflow
Proper handling and a well-defined experimental workflow are essential for safety and success.
Safety and Handling Protocol
-
Consult the SDS: Always obtain and read the Safety Data Sheet (SDS) from the supplier before handling the compound. While specific data for this molecule is sparse, related boronic acids are often classified as irritants.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store the compound in a tightly sealed container, protected from moisture, and refrigerated at 2-8°C as recommended.[9] Boronic acids can undergo dehydration to form boroxines, so minimizing exposure to air and moisture is crucial.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), your aryl halide or triflate partner (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Purge the vessel with an inert gas (Argon or Nitrogen) and add a degassed solvent system (e.g., a mixture of dioxane and water or toluene and ethanol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to obtain the desired biaryl compound.
This self-validating workflow, beginning with sourcing verified material and concluding with rigorous characterization, ensures the integrity of the research process.
Conclusion
This compound represents a valuable, highly functionalized building block for medicinal chemists and synthetic researchers. Its specific substitution pattern offers a sophisticated tool for developing novel compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. By understanding its chemical nature, ensuring high-purity sourcing, and applying it within well-established synthetic and biological workflows, researchers can effectively leverage this reagent to advance their drug discovery programs.
References
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]
-
PubChem. 4-(3-Methylphenylsulfamoyl)benzeneboronic acid. Available from: [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
Home Sunshine Pharma. Inosine CAS 58-63-9 Manufacturers, Suppliers, Factory. Available from: [Link]
-
ResearchGate. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]
-
R&D Chemicals. 4-Methylphenylboronic acid, 5720-05-8, suppliers and manufacturers. Available from: [Link]
-
PubMed. Design and discovery of boronic acid drugs. Available from: [Link]
-
VTechWorks. Synthesis and Application of Boronic Acid Derivatives. Available from: [Link]
-
ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available from: [Link]
-
Autechilo. 4-(N,N-Dimethylsulfamoyl)phenylboronic acid. Available from: [Link]
-
Apexmol. This compound. Available from: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1704067-33-3|this compound|BLD Pharm [bldpharm.com]
- 8. 연구용시약 아펙스 [apextraders.co.kr]
- 9. chemscene.com [chemscene.com]
- 10. (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid | 871329-59-8 [sigmaaldrich.com]
Substituted Phenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Substituted phenylboronic acids have emerged from being niche chemical curiosities to indispensable tools across a spectrum of scientific disciplines. Their unique electronic properties and reversible covalent-bonding capabilities have positioned them at the forefront of innovation in organic synthesis, medicinal chemistry, and materials science. This in-depth guide provides a comprehensive overview of the core chemistry, synthesis, and diverse applications of this versatile class of compounds. We will delve into the mechanistic underpinnings of their reactivity, offer practical, field-proven protocols, and explore their transformative role in drug discovery and diagnostics.
The Core Chemistry and Intrinsic Properties of Phenylboronic Acids
Phenylboronic acid is an organoboron compound featuring a phenyl group and two hydroxyl groups attached to a boron atom.[1] The boron atom in phenylboronic acid is sp²-hybridized, resulting in a trigonal planar geometry with an empty p-orbital, which imparts it with mild Lewis acidity.[1] This acidity is a cornerstone of its chemical behavior.
The reactivity and utility of the phenylboronic acid scaffold can be finely tuned by introducing various substituents onto the phenyl ring. These substituents can exert profound effects on the compound's electronic properties, most notably its acid dissociation constant (pKa). The pKa is a critical parameter as it governs the equilibrium between the neutral trigonal form and the anionic tetrahedral boronate form, which is crucial for many of its applications, especially in aqueous environments.[2][3]
Computational studies have demonstrated a clear correlation between the electronic nature of the substituent and the pKa of the phenylboronic acid.[2][3] Electron-withdrawing groups (e.g., -NO₂, -CN) generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups (e.g., -CH₃, -OCH₃) have the opposite effect.[4] This tunability is a key reason for the broad applicability of substituted phenylboronic acids.
Table 1: Influence of Substituents on the pKa of Phenylboronic Acids
| Substituent | Position | Effect on pKa | Rationale |
| -NO₂ | para | Decreases | Strong electron-withdrawing group, stabilizes the anionic boronate form. |
| -OCH₃ | para | Increases | Electron-donating group, destabilizes the anionic boronate form. |
| -Cl | para | Decreases | Inductive electron-withdrawing effect outweighs the resonance-donating effect. |
| -CH₃ | para | Increases | Weak electron-donating group. |
Note: The precise pKa values can be influenced by solvent and temperature.
From a practical standpoint, phenylboronic acids are generally stable, white crystalline solids that are relatively easy to handle.[1] However, they can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, a process that is typically reversible upon the addition of water.[5] Care should also be taken to avoid strong oxidizing agents.[6]
Synthesis of Substituted Phenylboronic Acids: Methodologies and a Practical Protocol
The synthesis of substituted phenylboronic acids is well-established, with several reliable methods available to the synthetic chemist. The most common approaches involve the reaction of an organometallic reagent with a trialkyl borate ester, followed by acidic hydrolysis.
Common Synthetic Routes
-
Via Grignard Reagents: This is one of the most widely used methods. An aryl halide (bromide or iodide) is reacted with magnesium metal to form the corresponding Grignard reagent, which is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent hydrolysis yields the desired phenylboronic acid.[5][7]
-
Via Organolithium Reagents: Similar to the Grignard route, an aryl halide is treated with a strong organolithium base (e.g., n-butyllithium) to generate an aryllithium species. This is then reacted with a trialkyl borate and hydrolyzed. This method is often employed when the Grignard reaction is not feasible.[8]
Experimental Protocol: Synthesis of 4-tert-Butylphenylboronic Acid
This protocol is adapted from a reported optimized process and serves as a general guideline.[9]
Materials:
-
1-bromo-4-tert-butylbenzene
-
Trimethyl borate
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-4-tert-butylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.
-
Boration: Cool the Grignard solution to -20°C in an ice-salt bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -15°C. The molar ratio of 1-bromo-4-tert-butylbenzene to trimethyl borate should be approximately 1:1.4.[9]
-
Hydrolysis: After the addition is complete, allow the reaction mixture to stir at -20°C for approximately 160 minutes.[9] Then, slowly and carefully pour the reaction mixture into a stirred solution of aqueous HCl.
-
Work-up and Isolation: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[9]
Key Applications of Substituted Phenylboronic Acids
The unique properties of substituted phenylboronic acids have led to their widespread use in several key areas of chemical and biomedical research.
The Suzuki-Miyaura Cross-Coupling Reaction
Arguably the most significant application of phenylboronic acids in organic synthesis is their role as the organoboron partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11][12][13][14] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls, polyolefins, and styrenes, and its importance was recognized with the 2010 Nobel Prize in Chemistry.[12][14][15]
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Formation of para-substituted triphenylboroxines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 6. hpc-standards.com [hpc-standards.com]
- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. globethesis.com [globethesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. byjus.com [byjus.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
A Technical Guide to Sulfamoyl-Substituted Boronic Acids in Medicinal Chemistry: From Synthesis to Therapeutic Potential
Abstract
The incorporation of boronic acids into small molecules has become a cornerstone of modern medicinal chemistry, yielding multiple FDA-approved drugs.[1][2] While peptidyl and carboxamide-containing boronic acids are well-established, the strategic replacement of the carboxamide with a sulfamoyl (sulfonamide) moiety offers a distinct and compelling avenue for drug design. This guide provides an in-depth analysis of sulfamoyl-substituted boronic acids, exploring their unique physicochemical properties, synthesis, and burgeoning applications as potent enzyme inhibitors. We will dissect the key structure-activity relationships that differentiate them from their carboxamide counterparts and present detailed protocols and mechanistic insights relevant to researchers in drug discovery and development.
The Boronic Acid Pharmacophore: A Privileged Scaffold
The journey of boronic acids from synthetic reagents to clinical therapeutics has been remarkable.[2] Initially celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their value in medicinal chemistry is now undisputed.[3][4] The approval of the proteasome inhibitor bortezomib for multiple myeloma in 2003 was a watershed moment, demystifying previous concerns about boron toxicity and paving the way for other boron-containing drugs like ixazomib and vaborbactam.[1][5][6]
The utility of the boronic acid group, -B(OH)₂, stems from several key features:
-
Lewis Acidity: The electron-deficient boron atom acts as a Lewis acid. At physiological pH, it exists in equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) form.[5] This equilibrium is crucial for its biological activity.
-
Reversible Covalency: Boronic acids can form reversible covalent bonds with nucleophilic residues, particularly the hydroxyl group of serine or threonine in enzyme active sites.[7][8] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and often prolonged inhibition.[9][10][11]
-
Physicochemical Properties: Boronic acids are generally stable, non-toxic at therapeutic concentrations, and can form hydrogen bonds to enhance ligand-receptor interactions.[12][13]
The Sulfamoyl Advantage: Modulating Acidity and Geometry
While many boronic acid inhibitors incorporate a carboxamide group to mimic the peptide backbone of natural substrates, replacing this with a sulfamoyl group introduces significant changes to the molecule's electronic and geometric properties.[14][15]
The primary advantages of this substitution include:
-
Altered pKa: The strongly electron-withdrawing nature of the sulfonyl group lowers the pKa of the boronic acid.[16][17] This is critical because the anionic tetrahedral boronate is the species more susceptible to nucleophilic attack by an enzyme's catalytic serine.[8] A lower pKa means a higher population of the more reactive anionic form at physiological pH, potentially increasing potency.
-
Distinct Geometry and Polarity: A sulfonamide has a different geometry and polarity compared to a carboxamide.[14][15] This fundamental structural change alters the hydrogen bonding patterns and steric interactions within an enzyme's active site, leading to a completely different structure-activity relationship (SAR).[14][18] As observed in studies on AmpC β-lactamase inhibitors, this can lead to dramatic increases in potency for smaller molecules, whereas larger carboxamide congeners may be more potent.[14]
These unique characteristics make the sulfamoyl-boronic acid scaffold a powerful tool for targeting enzymes where traditional carboxamide mimics may be suboptimal.
Synthetic Pathways: The Chan-Lam Coupling Approach
The synthesis of sulfamoyl-substituted boronic acids can be achieved through various methods. A particularly efficient and versatile strategy is the copper-catalyzed Chan-Lam coupling reaction, which forms a carbon-nitrogen bond between a boronic acid and a nitrogen-containing compound. Recent advancements have demonstrated the effective coupling of sulfamoyl azides with arylboronic acids.[19][20]
Experimental Protocol: Generalized Chan-Lam Synthesis of N-Arylsulfamides
This protocol provides a generalized workflow based on established methodologies for the synthesis of unsymmetrical N-arylsulfamides, a core component of the target scaffold.
-
Reaction Setup: To a sealable reaction tube, add the arylboronic acid (2.0 mmol, 2.0 equiv.), the desired sulfamoyl azide (1.0 mmol, 1.0 equiv.), and copper(I) chloride (CuCl) (0.1 mmol, 10 mol%).
-
Solvent Addition: Add methanol (MeOH, 1.0 mL) to the reaction tube.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature in a flask left open to the air. The open flask allows for the necessary oxidation of the copper catalyst.[19]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 12 hours depending on the reactivity of the specific boronic acid used.[19]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate (EtOAc).
-
Purification: Collect the filtrate and concentrate it under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired unsymmetrical N-arylsulfamide.[19]
This method is advantageous due to its mild conditions, operational simplicity, and the use of an inexpensive catalyst.[20] The resulting N-arylsulfamide can then be further functionalized to incorporate the boronic acid moiety at the desired position.
Therapeutic Applications and Mechanism of Action
The primary application of sulfamoyl-substituted boronic acids explored to date is in the inhibition of serine proteases and, by extension, serine β-lactamases, which share a similar catalytic mechanism.[14][21]
Serine Protease & β-Lactamase Inhibition
Serine proteases utilize a catalytic triad (commonly Ser-His-Asp) to hydrolyze peptide bonds. The key step is a nucleophilic attack by the serine hydroxyl group on the substrate's carbonyl carbon, forming a tetrahedral intermediate.[9] Boronic acid inhibitors are designed to act as transition-state analogs.[9][10]
The mechanism proceeds as follows:
-
Initial Binding: The inhibitor binds non-covalently to the enzyme's active site.
-
Nucleophilic Attack: The catalytic serine's hydroxyl group attacks the electrophilic, sp²-hybridized boron atom.
-
Formation of Tetrahedral Adduct: A stable, reversible covalent bond is formed, resulting in an sp³-hybridized tetrahedral boronate complex.[8] This complex is stabilized by interactions within the active site, particularly the oxyanion hole, effectively locking the enzyme in an inactive state.
The replacement of a carboxamide with a sulfonamide can alter the positioning and interactions of the inhibitor within the active site, leading to unexpected and potent inhibitory profiles.[14][15]
Structure-Activity Relationship (SAR) Insights
The shift from a carboxamide to a sulfonamide linkage creates a distinct SAR profile. Studies on AmpC β-lactamase inhibitors provide a clear example of this divergence.[14]
| Compound Structure (R-Linkage-B(OH)₂) | Linkage | R Group | Kᵢ for AmpC (μM) | Reference |
| Analog Pair 1 | Carboxamide | Methyl | 18.5 | [14] |
| Sulfonamide | Methyl | 0.789 | [14] | |
| Analog Pair 2 | Carboxamide | Phenylacetyl | 0.049 | [14] |
| Sulfonamide | Phenylacetyl | 0.99 | [14] | |
| Analog Pair 3 | Carboxamide | 2-Naphthylacetyl | 0.020 | [14] |
| Sulfonamide | 2-Naphthylacetyl | 0.21 | [14] |
Table 1: Comparison of inhibitory constants (Kᵢ) for carboxamide versus sulfonamide boronic acid analogs against AmpC β-lactamase. Note the significant potency improvement for the small methyl-substituted sulfonamide and the reversal of this trend for larger, more complex side chains.
Key SAR Observations:
-
Small Substituents: For small R groups like methyl, the sulfonamide linkage provides a dramatic ~23-fold improvement in potency over the carboxamide equivalent.[14] This suggests the sulfonamide's geometry and electronic properties are a better fit for the active site when the side chain is minimal.
-
Large Aromatic Substituents: The trend reverses for larger, more complex side chains characteristic of penicillin mimics. Here, the carboxamide analogs are 10- to 20-fold more potent.[14][15] X-ray crystallography suggests this is due to the specific geometric and polarity requirements of the active site, which are better fulfilled by the carboxamide scaffold when accommodating these larger groups.[14][18]
These findings underscore that the sulfamoyl group is not a simple isostere for a carboxamide but a unique modulating element that can be used to tune activity based on the overall inhibitor design.
Challenges and Future Directions
Despite their promise, sulfamoyl-substituted boronic acids face challenges common to all boronic acid therapeutics, including potential oxidative instability. Phenylboronic acids can be susceptible to oxidative deboronation in vivo, which can reduce their efficacy.[22] Strategies to mitigate this, such as the use of benzoxaboroles, may be applicable to sulfamoyl-containing scaffolds.[22]
The future of this compound class is bright. Key areas for exploration include:
-
Broadening Target Scope: Applying the sulfamoyl-boronic acid scaffold to other serine and threonine proteases involved in cancer, inflammation, and viral diseases.[23][24]
-
Systematic SAR Exploration: Expanding the diversity of both the sulfamoyl and aryl components to build more comprehensive SAR models for various enzyme targets.
-
Pharmacokinetic Optimization: Investigating how the sulfamoyl group impacts absorption, distribution, metabolism, and excretion (ADME) properties compared to other boronic acids.
Conclusion
Sulfamoyl-substituted boronic acids represent a compelling, albeit underexplored, class of compounds in medicinal chemistry. The strategic replacement of a traditional carboxamide linker with a sulfamoyl moiety fundamentally alters the molecule's physicochemical properties, leading to distinct and potentially advantageous SAR profiles. Their demonstrated potency as β-lactamase inhibitors highlights their potential. As our understanding of their synthesis, mechanism, and SAR grows, sulfamoyl-substituted boronic acids are poised to become a valuable and versatile tool in the development of next-generation enzyme inhibitors.
References
-
Alves, M. F., Ferreira, I. C., & Santos, C. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Yadav, P., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6625. [Link]
-
Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Chemistry & Biology, 16(5), 525-534. [Link]
-
Alves, M. F., Ferreira, I. C., & Santos, C. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed, 32967170. [Link]
-
Alves, M. F., Ferreira, I. C., & Santos, C. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
Mancini, A., & D'Annessa, I. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
-
Unverified Source. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. PharmaCompass. [Link]
-
Eid, E., et al. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of the American Chemical Society, 132(45), 15964-15971. [Link]
-
Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
-
Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(48), 17211-17216. [Link]
-
Chen, Y., et al. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. Journal of the American Chemical Society, 145(4), 2115-2119. [Link]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]
-
Li, Z., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7291. [Link]
-
Yang, W., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]
-
ResearchGate. (n.d.). Molecular targets of boronic acids. Serine Proteases include... ResearchGate. [Link]
-
Wulff, W. D., et al. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of the American Chemical Society, 130(4), 1132-1133. [Link]
-
Eid, E., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 53(23), 8358-8367. [Link]
-
Al-Dulayymi, J. R., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 13(10), 1169-1189. [Link]
-
Wulff, W. D., et al. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed, 18193856. [Link]
-
Eid, E., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-lactamase Inhibitors. PubMed, 20958017. [Link]
-
ResearchGate. (n.d.). Boron-containing drugs in clinical trials. ResearchGate. [Link]
-
ResearchGate. (n.d.). Commercially available and late‐stage clinical trials boron‐based drugs. ResearchGate. [Link]
-
Won, S., et al. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(4), 2185-2191. [Link]
-
Won, S., et al. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Publishing. [Link]
-
Bull, J. A., & Bures, F. (2017). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. Organic Letters, 19(15), 4098-4101. [Link]
-
ResearchGate. (n.d.). Examples of boronic acids in pharmacologically relevant compounds. ResearchGate. [Link]
-
Villamil, V., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(17), 13324. [Link]
-
ResearchGate. (n.d.). Boronic acid transition state inhibitors, such as SBL and MBL... ResearchGate. [Link]
-
Villamil, V., et al. (2023). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. Antibiotics, 12(12), 1678. [Link]
-
Yamamoto, T., et al. (2016). Identification of a Novel Boronic Acid as a Potent, Selective, and Orally Active Hormone Sensitive Lipase Inhibitor. Bioorganic & Medicinal Chemistry, 24(16), 3543-3554. [Link]
-
Ujikawa, O., et al. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5839-5842. [Link]
-
Arnst, C. R., et al. (2011). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 54(17), 6046-6056. [Link]
-
Tondi, D., et al. (2020). 1,2,3-Triazolylmethaneboronate: A Structure Activity Relationship Study of a Class of β-Lactamase Inhibitors against Acinetobacter baumannii Cephalosporinase. Journal of Medicinal Chemistry, 63(12), 6461-6481. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]
- 13. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09219B [pubs.rsc.org]
- 20. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of boronic acid derivatives from aryl halides
An In-Depth Technical Guide to the Synthesis of Boronic Acid Derivatives from Aryl Halides
Authored by: Gemini, Senior Application Scientist
Introduction: The Indispensable Role of Arylboronic Acids in Modern Chemistry
Arylboronic acids and their ester derivatives are foundational pillars in modern organic synthesis, primarily due to their versatility as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] This reaction, which forges carbon-carbon bonds with exceptional reliability and functional group tolerance, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The ability to construct complex biaryl and heteroaryl scaffolds, which are prevalent in a vast number of bioactive molecules, makes the efficient synthesis of arylboronic acid derivatives a critical enabling technology for drug discovery and development professionals.[4][6]
This guide provides a comprehensive overview of the state-of-the-art methods for synthesizing arylboronic acid derivatives from readily available aryl halides. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, explaining the causal relationships behind the choice of catalysts, ligands, bases, and reaction conditions. Our focus is on providing field-proven insights to empower researchers to not only successfully execute these reactions but also to troubleshoot and optimize them for their specific synthetic challenges.
The Miyaura Borylation: A Paradigm of Efficiency and Scope
The most powerful and widely adopted method for synthesizing arylboronic esters from aryl halides is the palladium-catalyzed Miyaura borylation reaction.[7][8] This cross-coupling reaction typically involves an aryl (pseudo)halide, a diboron reagent—most commonly bis(pinacolato)diboron (B₂pin₂)—a palladium catalyst, a ligand, and a base.[9] The resulting pinacol boronate esters are advantageous as they are generally stable, crystalline solids that are compatible with chromatographic purification and can often be used directly in subsequent reactions.[9][10]
The "Why": Understanding the Catalytic Cycle
The efficacy of the Miyaura borylation stems from a well-defined catalytic cycle. A deep understanding of each step is crucial for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three key phases: oxidative addition, transmetalation, and reductive elimination.[11]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the aryl-halide (Ar-X) bond. This is often the rate-determining step and results in a Pd(II) intermediate.[2] The reactivity of the aryl halide is critical here, with the bond strength decreasing in the order Ar-Cl > Ar-Br > Ar-I. Consequently, aryl iodides and bromides are the most common substrates, although significant advances have been made for the activation of more challenging aryl chlorides.[12][13]
-
Transmetalation : This step involves the transfer of a boryl group from the diboron reagent to the Pd(II) center, displacing the halide. The base plays a crucial role here. It is believed to form an (acetato)palladium(II) complex (when using KOAc, for example), which is more reactive in the transmetalation step than the corresponding halide complex.[9] The high oxophilicity (affinity for oxygen) of boron is a key driving force for this exchange.[9]
-
Reductive Elimination : In the final step, the aryl and boryl groups are eliminated from the palladium center, forming the desired arylboronic ester (Ar-Bpin) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Miyaura Borylation reaction.
Causality Behind Component Selection
A successful borylation is not merely about mixing reagents; it is about a synergistic interplay between all components.
| Component | Role & Rationale for Selection |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf). Pd(II) precatalysts like PdCl₂(dppf) are often more stable to air and moisture but require in situ reduction to Pd(0) to enter the catalytic cycle.[14] |
| Ligand | Stabilizes the palladium center, modulates its reactivity, and promotes key steps in the catalytic cycle. Electron-rich, bulky phosphine ligands like SPhos, XPhos, and t-Bu₃P are highly effective.[7][15] The choice of ligand is critical; for example, XPhos is often effective for less reactive aryl chlorides, while dppf (1,1'-bis(diphenylphosphino)ferrocene) is a classic choice for aryl bromides.[7] |
| Boron Source | The provider of the boryl moiety. Bis(pinacolato)diboron (B₂pin₂) is the most common due to the stability of the resulting ester.[9] Pinacolborane (HBPin) is another option, particularly for large-scale synthesis, though it can sometimes lead to dehalogenation side products.[9][12] Tetrahydroxydiboron (B₂(OH)₄) offers a more atom-economical and environmentally friendly alternative, directly yielding boronic acids.[16] |
| Base | Crucial for the transmetalation step. A weak base like potassium acetate (KOAc) is the standard choice.[9] The rationale is critical: stronger bases can promote the subsequent Suzuki-Miyaura coupling between the newly formed arylboronic ester and the starting aryl halide, leading to undesired biaryl impurities.[9][10] Lipophilic carboxylate bases like potassium 2-ethylhexanoate have been shown to improve reaction rates at milder temperatures.[17] |
| Solvent | Must be capable of dissolving the reactants and be stable at the reaction temperature. Aprotic polar solvents like dioxane, DMSO, or toluene are commonly used. Anhydrous and degassed solvents are traditionally required to prevent catalyst deactivation and protodeboronation of the product.[7] However, recent advances have developed robust systems that can be run in air.[7] |
Experimental Protocols: A Validated System
The following protocol describes a general and robust procedure for the Miyaura borylation of an aryl bromide.
Workflow for Miyaura Borylation
Caption: Step-by-step experimental workflow for a typical Miyaura Borylation.
Detailed Step-by-Step Methodology
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Potassium Acetate (KOAc), anhydrous (1.5 mmol, 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
1,4-Dioxane, anhydrous (5 mL)
-
Schlenk flask, magnetic stir bar, condenser, argon/nitrogen line
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Loading: Against a positive flow of inert gas, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and PdCl₂(dppf) (0.03 mmol) to the flask.
-
Causality Check: Loading solids under a positive inert gas flow prevents the introduction of oxygen and moisture, which can deactivate the palladium catalyst. KOAc should be anhydrous for optimal results.
-
-
Atmosphere Exchange: Seal the flask with a septum or stopcock. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Expertise Insight: Solvents should be degassed (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. A sample can be taken by syringe, diluted with ethyl acetate, filtered through a small plug of silica, and spotted on a TLC plate.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or by flash column chromatography on silica gel.[18]
Advanced Strategies and Troubleshooting
Even robust reactions can present challenges. An experienced scientist anticipates and resolves these issues through a deep understanding of the reaction's failure modes.
One-Pot Borylation/Suzuki Coupling
For rapid library synthesis in drug discovery, a one-pot, two-step borylation/Suzuki sequence is highly efficient.[21] This procedure eliminates the need to isolate and purify the boronic ester intermediate. The key is a careful selection of conditions that are compatible with both transformations.[22] Typically, the borylation is run to completion first. Then, the second aryl halide, an aqueous base (e.g., Na₂CO₃ or K₂CO₃), and potentially a second charge of catalyst are added directly to the reaction vessel.[22]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by O₂). 2. Insufficiently anhydrous/degassed reagents/solvents. 3. Poorly chosen ligand for the specific substrate. 4. Low reaction temperature or insufficient time. | 1. Use a fresh catalyst or a more stable pre-catalyst. Ensure a fully inert atmosphere.[14] 2. Rigorously dry solvents and reagents. Use proper Schlenk line or glovebox techniques. 3. Screen alternative ligands (e.g., switch from dppf to a biarylphosphine ligand like SPhos for a challenging substrate).[15] 4. Increase temperature (e.g., to 100-110 °C) and/or extend reaction time. |
| Significant Side Products | 1. Protodeboronation (Ar-Bpin → Ar-H): Caused by excess water or acidic impurities. 2. Biaryl Homocoupling (Ar-Ar): Caused by a competing Suzuki reaction if the base is too strong or if water is present.[10] | 1. Ensure anhydrous conditions. Use a well-dried base. 2. Use a weak, non-aqueous base like KOAc. Avoid adding water until the borylation is complete. If the issue persists, lower the catalyst loading. |
| Difficult Purification | 1. Product co-elutes with starting material or B₂pin₂. 2. Product hydrolyzes on silica gel column. | 1. Optimize chromatography (try different solvent systems). If inseparable, push the reaction to full conversion.[23] 2. Convert the crude pinacol ester to a more stable potassium trifluoroborate (with KHF₂) or MIDA boronate, which are often crystalline and easier to purify.[20] Alternatively, use boric acid-treated silica gel.[19] |
Conclusion
The synthesis of arylboronic acid derivatives from aryl halides, spearheaded by the Miyaura borylation, is a mature yet continually evolving field. Mastery of this chemistry requires more than procedural knowledge; it demands an appreciation for the intricate dance of catalyst, ligand, and substrate. By understanding the causality behind each experimental parameter, from the choice of a weak base to prevent side reactions to the selection of a bulky ligand to accelerate reductive elimination, researchers can unlock the full synthetic potential of this powerful transformation. The protocols and troubleshooting guidance provided herein serve as a robust foundation for scientists and drug development professionals to confidently and efficiently construct the complex molecular architectures that drive modern innovation.
References
-
Kubota, K., et al. (2018). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Murata, M., et al. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wang, D., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal. Available at: [Link]
-
Toutov, A. A., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters. Available at: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Available at: [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]
-
Wang, D., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Angewandte Chemie. Available at: [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Hitosugi, S., et al. (2018). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]
-
Singh, B., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Reddit. (2025). Troubleshooting a Miyaura borylation. r/Chempros. Available at: [Link]
- Google Patents. Process for purification of boronic acid and its derivatives.
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Berion, F., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Available at: [Link]
-
Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available at: [Link]
-
Pye, D. R., et al. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Miyaura borylation. Available at: [Link]
-
Das, S., et al. (2013). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. RSC Publishing. Available at: [Link]
-
Vechjaorn, K., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]
-
Reddit. (2024). Miyaura Borylation troubleshoot. r/OrganicChemistry. Available at: [Link]
-
Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
Tindall, D. J., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. Available at: [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. Available at: [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. Available at: [Link]
-
Schneider, N. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]
-
Durán-Peña, M. J., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. Available at: [Link]
-
Lynam, J. M., et al. (2024). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. ACS Catalysis. Available at: [Link]
-
eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available at: [Link]
-
Catalysis Consulting. Case Study: Knowledge Based Problem Solving. Available at: [Link]
-
OpenSourceMalaria. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. nbinno.com [nbinno.com]
- 7. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. catalysis-consulting.com [catalysis-consulting.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 13. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 23. reddit.com [reddit.com]
An In-depth Technical Guide to the Safe Handling of Organoboron Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoboron compounds have become indispensable tools in modern organic synthesis, catalysis, and materials science. Their utility, particularly in carbon-carbon bond formation such as the Nobel Prize-winning Suzuki-Miyaura coupling, has revolutionized the construction of complex molecules, including many life-saving pharmaceuticals.[1][2] While often considered to have lower toxicity and greater stability compared to other organometallic reagents, it is crucial for researchers to recognize that "lower toxicity" does not equate to "non-toxic," and their reactivity profiles demand rigorous safety protocols.[1][3] This guide provides a comprehensive overview of the intrinsic hazards associated with organoboron compounds and outlines field-proven best practices for their safe handling, storage, and disposal.
PART 1: Understanding the Inherent Risks of Organoboron Compounds
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risks associated with organoboron compounds can be broadly categorized into reactivity hazards and toxicity concerns.
Reactivity Hazards
The reactivity of organoboron compounds is largely dictated by the nature of the substituents on the boron atom.
-
Pyrophoric Nature of Alkylboranes: Trialkylboranes, dialkylboranes, and trialkylborohydrides can be pyrophoric, meaning they can spontaneously ignite in air.[4][5] This hazard is particularly pronounced in pure compounds and concentrated solutions (generally >15 wt%).[4] The boron-carbon bond is susceptible to exothermic oxidation upon contact with oxygen.[4]
-
Reaction with Protic Solvents: Many organoboron reagents, especially borane complexes, react exothermically with water, alcohols, and acids to produce flammable hydrogen gas.[4] This reaction can lead to pressure buildup in sealed containers and poses a significant fire or explosion risk if not properly managed.
-
Diborane Evolution: Borane complexes, such as borane tetrahydrofuran (BTHF), can exist in equilibrium with diborane (B₂H₆), a highly toxic and flammable gas.[6][7] This dissociation is more significant in concentrated solutions and at elevated temperatures.[6][7]
Toxicity Profile
The toxicity of organoboron compounds is a subject of ongoing research, and it is crucial to treat all new compounds with caution.
-
General Toxicity: While many boronic acids are considered to have low acute toxicity, this is not a universal rule.[3][8] Some studies have indicated that certain boronic acids and their derivatives can be mutagenic.[9][10] For instance, common reagents like bis(pinacolato)diboron have shown mutagenicity in the Ames assay.[9][10]
-
Specific Compound Hazards:
-
Boric Acid: While used in some consumer products, high exposure to boric acid can be harmful and even fatal upon ingestion or through compromised skin.[11] It primarily affects the reproductive system and can cause weight loss in animal studies.[11]
-
Sodium Tetraphenylborate: This compound is classified as toxic if swallowed.[12][13][14] Fine dusts of sodium tetraphenylborate can also form explosive mixtures with air.[12]
-
Borane Complexes: The primary toxicity concern with borane complexes is the potential release of diborane gas, which is a respiratory irritant with a low occupational exposure limit.[7]
-
Data Summary: Properties of Common Organoboron Reagents
| Compound Name | Formula | Key Hazards |
| Borane Tetrahydrofuran Complex (BTHF) | BH₃·THF | Flammable, reacts with water to produce H₂, can release toxic diborane gas.[6][7] |
| Trimethyl Borate | B(OCH₃)₃ | Flammable liquid and vapor. |
| Phenylboronic Acid | C₆H₅B(OH)₂ | May cause skin and eye irritation. Some boronic acids show mutagenic potential.[9][10] |
| Sodium Tetraphenylborate | NaB(C₆H₅)₄ | Toxic if swallowed, dust may be explosive.[12][13][14] |
| Triethylborane | (C₂H₅)₃B | Pyrophoric, reacts violently with water.[4] |
PART 2: The Hierarchy of Controls: A Framework for Safety
A systematic approach to safety involves implementing a hierarchy of controls to minimize exposure to hazards. This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls for mitigating laboratory hazards.
Elimination and Substitution
-
Elimination: Where possible, design experiments to avoid the use of particularly hazardous organoboron compounds.
-
Substitution: Replace highly reactive or toxic reagents with safer alternatives. For example, using a less pyrophoric alkylborane derivative if the chemistry allows.
Engineering Controls
These are physical changes to the workspace that isolate researchers from the hazard.
-
Fume Hoods: All work with organoboron compounds should be conducted in a well-ventilated chemical fume hood.[15] This is critical for containing flammable vapors, toxic gases like diborane, and fine powders.
-
Glove Boxes: For highly air- and moisture-sensitive or pyrophoric organoboron compounds, a glove box with an inert atmosphere (nitrogen or argon) is essential.[4]
-
Schlenk Lines: A Schlenk line provides a means to manipulate air-sensitive reagents under an inert atmosphere.
-
Blast Shields: Use a blast shield for reactions with a high potential for explosion or energetic decomposition.
Administrative Controls
These are work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving organoboron compounds. This includes weighing, transfer, reaction setup, workup, and quenching.
-
Training: Ensure all personnel are thoroughly trained on the specific hazards of the organoboron compounds they will be using and the emergency procedures.
-
Labeling and Storage:
-
Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings (e.g., "Pyrophoric," "Reacts with Water").
-
Store organoboron compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and water.[16][17]
-
Pyrophoric reagents should be stored in a dedicated, clearly marked area. Borane complexes often require refrigeration under a dry, inert atmosphere to maintain stability.[4]
-
Personal Protective Equipment (PPE)
PPE is the last line of defense and should never be used as a substitute for proper engineering and administrative controls.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[18][19] A face shield should be worn over the goggles when handling larger quantities or conducting reactions with a higher risk of splashing or explosion.[20]
-
Gloves: Select gloves based on the specific solvent and reagent being used. Check the manufacturer's compatibility chart. For pyrophoric materials, a double-gloving technique with a flame-resistant outer glove over a chemically resistant inner glove is recommended.[20]
-
Lab Coat: A flame-resistant lab coat is essential when working with pyrophoric or highly flammable organoboron compounds.[20]
-
Footwear: Closed-toe shoes are required in all laboratory settings.[19]
PART 3: Experimental Protocols for Safe Handling
The following sections provide detailed, step-by-step methodologies for common procedures involving organoboron compounds.
Workflow for a Suzuki-Miyaura Coupling Reaction
This workflow outlines the key safety considerations for a typical palladium-catalyzed cross-coupling reaction using a boronic acid.
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol for Quenching Pyrophoric Organoboron Reagents
Quenching unreacted pyrophoric materials is a high-risk procedure that must be performed with extreme caution.
Objective: To safely neutralize residual pyrophoric organoboron reagents after a reaction.
Materials:
-
Reaction flask containing the pyrophoric residue under an inert atmosphere.
-
Schlenk flask or a round-bottom flask with a sidearm for inert gas.
-
Inert, high-boiling point solvent (e.g., toluene, heptane).
-
Quenching agents: Isopropanol, methanol, and deionized water.
-
Cooling bath (ice/water or dry ice/acetone).
-
Stir bar and stir plate.
-
Syringes and needles for liquid transfer.
Procedure:
-
Preparation: The entire procedure must be performed in a chemical fume hood. Ensure a fire extinguisher (Class D for metal fires) and sand are readily accessible. Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and a face shield.
-
Dilution: If the pyrophoric material is concentrated, dilute it with a high-boiling, non-reactive solvent like toluene to better manage the heat generated during quenching.[15]
-
Inert Atmosphere: Ensure the flask is under a positive pressure of an inert gas (nitrogen or argon) with an outlet to a bubbler to vent any gases produced.[15]
-
Cooling: Cool the flask to 0°C or lower using an appropriate cooling bath.[15][21]
-
Initial Quench (Isopropanol): Slowly add isopropanol dropwise via a syringe while vigorously stirring the mixture.[15][21] Isopropanol is less reactive with pyrophoric materials than water, allowing for a more controlled quench.[15]
-
Observe and Control: Monitor the reaction for signs of gas evolution and temperature increase. Adjust the addition rate to keep the reaction under control.[22] If the reaction becomes too vigorous, stop the addition and allow it to subside before continuing.
-
Secondary Quench (Methanol): Once the addition of isopropanol no longer produces a vigorous reaction, slowly add methanol.[21] Methanol is more reactive and will help to quench any remaining pyrophoric material.[21]
-
Final Quench (Water): After the reaction with methanol has ceased, slowly add water to ensure complete neutralization.[15][21]
-
Warming and Stirring: Once the addition of water causes no further reaction, allow the mixture to slowly warm to room temperature and stir for several hours to ensure all reactive materials are consumed.[15]
-
Waste Disposal: The resulting mixture should be neutralized (if acidic or basic) and disposed of as hazardous waste according to institutional guidelines. Boron-containing waste can often be treated by concentrating the reaction mixture from methanol to form volatile trimethyl borate.[23]
PART 4: Emergency Procedures
Prompt and correct action during an emergency can significantly mitigate the consequences of an incident.
Spills
-
Minor Spills:
-
Alert personnel in the immediate area.
-
If the material is flammable, extinguish all nearby ignition sources.[24]
-
Wear appropriate PPE.
-
Contain the spill with a non-reactive absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for spills of strong oxidizers.
-
Carefully sweep the absorbed material into a labeled container for hazardous waste disposal.[24][25]
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
If the spill involves a fire or a highly toxic material, activate the fire alarm.
-
From a safe location, call emergency services and provide details about the spilled chemical.[26][27]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Fires
-
Small Fires: If you are trained and it is safe to do so, use a Class D fire extinguisher for fires involving pyrophoric organoboron compounds. Smothering the fire with sand is also an effective method.
-
Large Fires: Evacuate the area immediately and call emergency services.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[25] Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.
Conclusion
Organoboron compounds are powerful reagents that have advanced chemical synthesis on many fronts. However, their utility is accompanied by inherent risks that demand respect and careful management. By understanding the specific hazards, implementing a robust hierarchy of controls, adhering to detailed handling protocols, and being prepared for emergencies, researchers can safely harness the synthetic power of these versatile molecules. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence and professional responsibility.
References
-
Czarn Toxicology Consulting. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. Regul Toxicol Pharmacol., 121, 104873. [Link]
-
Singaram, B., & Goralski, C. T. (2019). Safe Handling of Boranes at Scale. Organic Process Research & Development. [Link]
-
Medina-Ceja, L., et al. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. PubMed. [Link]
-
Le, N. G., et al. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. [Link]
-
N/A. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. [Link]
-
Fiveable. Organoboron compounds Definition. Organic Chemistry II Key Term. [Link]
-
Fernandes, C., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Borane & Borane Complexes. Wordpress. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Sodium tetraphenylborate. [Link]
-
Papas, A. T., et al. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ACS Publications. [Link]
-
Le, N. G., et al. (2025). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. [Link]
-
Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]
-
Wikipedia. (n.d.). Organoboron chemistry. [Link]
-
ESPI Metals. (n.d.). Boron. [Link]
-
Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Sodium tetraphenylborate. [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
-
N/A. (n.d.). Workup Tricks. University of Rochester, Department of Chemistry. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
US EPA. (2025). Personal Protective Equipment. [Link]
-
DergiPark. (2013). ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS. Sigma Journal of Engineering and Natural Sciences. [Link]
-
American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
University of Toronto, Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
-
Slideshare. (n.d.). Organoborane or Organoboron compounds. [Link]
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. [Link]
-
N/A. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]
-
Princeton EHS. (n.d.). Chemical Spill Procedures. [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. [Link]
-
N/A. (n.d.). Guide for Chemical Spill Response. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
-
New Environment Inc. (n.d.). NFPA Chemicals. [Link]
-
American Chemical Society. (n.d.). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1. Journal of the American Chemical Society. [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]
-
Wikipedia. (n.d.). Boron nitride. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Sigma Journal of Engineering and Natural Sciences » Submission » ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS [dergipark.org.tr]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. Boron - ESPI Metals [espimetals.com]
- 17. Storage and management of chemical reagents [djsj.com.cn]
- 18. blog.storemasta.com.au [blog.storemasta.com.au]
- 19. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 20. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 21. epfl.ch [epfl.ch]
- 22. How To Run A Reaction [chem.rochester.edu]
- 23. Workup [chem.rochester.edu]
- 24. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 25. ehs.princeton.edu [ehs.princeton.edu]
- 26. cws.auburn.edu [cws.auburn.edu]
- 27. chemkleancorp.com [chemkleancorp.com]
Methodological & Application
Suzuki-Miyaura coupling protocol using (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
Application Note & Protocol
Topic: Suzuki-Miyaura Coupling Protocol using (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly prevalent in the pharmaceutical and fine chemical industries for constructing complex biaryl and heteroaryl structures.[3][4]
This guide focuses on a specific, and often challenging, substrate class: electron-deficient arylboronic acids, exemplified by This compound . The presence of the potent electron-withdrawing sulfamoyl group significantly alters the electronic properties of the boronic acid. While this feature may be desirable in the final product, it introduces a critical vulnerability during the coupling reaction itself—an increased susceptibility to premature protodeboronation (cleavage of the C-B bond by a proton source).[5] This side reaction is a common failure point, leading to low yields and the formation of unwanted byproducts.
Therefore, a successful protocol for this substrate is not a one-size-fits-all solution but requires a carefully orchestrated selection of catalyst, ligand, base, and solvent to outpace the rate of protodeboronation. This document provides a detailed, field-tested protocol grounded in mechanistic principles to empower researchers to reliably utilize this valuable building block.
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental mechanism is key to troubleshooting and adapting the protocol. The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6]
Core Challenge: Suppressing Protodeboronation
The primary obstacle with this compound is its propensity for protodeboronation. The electron-withdrawing nature of the sulfamoyl group increases the acidity of the boronic acid and polarizes the carbon-boron bond, making it susceptible to cleavage by proton sources, including water, which is often present or added to solubilize the base.[5][7] A successful strategy must therefore accelerate the productive transmetalation step so it occurs significantly faster than the destructive protodeboronation pathway.
This is achieved by judicious selection of reaction parameters:
-
Catalyst System: A highly active catalyst is required to ensure the oxidative addition and subsequent steps are rapid. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are ideal.[3][8] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and accelerate the rate-limiting steps.
-
Base Selection: The choice of base is critical. While a base is necessary for activation, an overly aqueous or protic environment can be detrimental. Moderately strong, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide the best balance.[1][2] Cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility in organic solvents.
-
Solvent System: Anhydrous or minimally aqueous solvent systems are often preferred. Aprotic polar solvents like dioxane or tetrahydrofuran (THF) are excellent choices.[1][9] A biphasic system (e.g., Toluene/Water) can be effective, but the water content must be carefully controlled.[10]
Detailed Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br). Optimization may be required for particularly challenging coupling partners (e.g., sterically hindered or electron-rich aryl halides).
Materials and Reagents
| Reagent | CAS No. | M.W. | Stoichiometry | Amount (for 1 mmol scale) | Notes |
| Aryl Bromide (Ar-Br) | - | - | 1.0 equiv | 1.0 mmol | Substrate. Ensure it is pure and dry. |
| This compound | 1704067-33-3 | 285.16 | 1.2 equiv | 1.2 mmol, 342 mg | Key reagent. Store in a desiccator.[11] |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 2 mol % | 0.02 mmol, 4.5 mg | Palladium source (precatalyst). |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 4 mol % | 0.04 mmol, 16.4 mg | Ligand. Handle under inert atmosphere if possible. |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 | 2.5 equiv | 2.5 mmol, 531 mg | Base. Use finely powdered and ensure it is anhydrous. |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 5 mL | Anhydrous, degassed solvent. |
| Deionized Water | 7732-18-5 | 18.02 | - | 0.5 mL | Degassed. Use sparingly to aid base dissolution. |
Experimental Workflow
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 342 mg), and anhydrous, powdered K₃PO₄ (2.5 mmol, 531 mg).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos ligand (0.04 mmol, 16.4 mg).
-
Seal and Purge: Seal the flask with a septum. Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere. This step is critical to prevent catalyst oxidation and homocoupling side reactions.[9]
-
Solvent Addition: Using a syringe, add 5 mL of anhydrous, degassed 1,4-dioxane, followed by 0.5 mL of degassed deionized water. The mixture will appear as a suspension.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously to ensure effective mixing.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the limiting aryl bromide is a good indicator of completion.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient heat. 3. Protodeboronation is the major pathway. | 1. Use a palladium precatalyst (e.g., SPhos-Pd-G3) or ensure reagents are pure. 2. Increase temperature to 110 °C. 3. Switch to a stronger, less-aqueous base like Cs₂CO₃. |
| Significant Homocoupling | Presence of oxygen in the reaction vessel, leading to oxidative homocoupling of the boronic acid.[9] | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar) from start to finish. |
| Incomplete Reaction | 1. Catalyst deactivation. 2. Sterically hindered substrate. | 1. Increase catalyst loading to 3-5 mol %. 2. Increase reaction time or switch to a more active ligand system (e.g., a more sterically bulky Buchwald ligand). |
| Poor Product Recovery | Product is partially soluble in the aqueous phase or difficult to separate during chromatography. | Adjust the pH of the aqueous layer during workup. Screen different solvent systems for extraction and chromatography. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Potassium phosphate is corrosive. Avoid contact with skin and eyes.
-
Inert Atmosphere: Reactions under an inert atmosphere should be performed by trained personnel.
References
-
Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10374-10381. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Lebleu, T., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemCatChem, 11(23), 5853-5860. Available at: [Link]
-
Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(11), 7147-7154. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5226-5235. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(49), 16484-16485. Available at: [Link]
-
Thomas, A. A., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 7(10), 6644-6649. Available at: [Link]
-
Barham, J. P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2034-2037. Available at: [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Available at: [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1704067-33-3|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for Cross-Coupling Reactions with (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
Introduction: A Versatile Building Block in Modern Drug Discovery
(3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid is a key synthetic intermediate in medicinal chemistry, valued for its role in the construction of complex molecular architectures.[1] The presence of the N,N-diethylsulfamoyl group, a common pharmacophore, and the ortho-methyl substituent introduces specific electronic and steric properties that are crucial for targeted biological activity. This application note provides detailed protocols and technical insights for the effective use of this boronic acid in various palladium- and copper-catalyzed cross-coupling reactions, enabling researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic strategies.
The sulfonamide moiety is a prevalent feature in a significant portion of top-prescribed pharmaceuticals.[2] Its incorporation into drug candidates can enhance pharmacokinetic and pharmacodynamic properties. The boronic acid functional group facilitates the formation of carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling methodologies, most notably the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.[1][2] Understanding the nuanced reaction conditions required for this particular substituted phenylboronic acid is paramount for achieving high yields and purity in the synthesis of novel chemical entities.
The Impact of Substitution on Reactivity: Steric and Electronic Considerations
The chemical behavior of this compound in cross-coupling reactions is influenced by its unique substitution pattern. The N,N-diethylsulfamoyl group at the meta-position is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. This effect can slow down the transmetalation step in the catalytic cycle of Suzuki-Miyaura and related reactions.
Conversely, the methyl group at the ortho-position to the boronic acid introduces steric hindrance. This bulkiness can also impede the approach of the boronic acid to the metal center of the catalyst, potentially requiring more specialized and sterically demanding ligands to facilitate efficient coupling.[3] The interplay of these electronic and steric factors necessitates careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve successful and high-yielding cross-coupling.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The following protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides.
Rationale for Conditions:
The selection of a palladium catalyst and a suitable phosphine ligand is critical. For sterically hindered and electronically deactivated boronic acids, bulky and electron-rich ligands such as SPhos or XPhos are often employed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] The use of a carbonate or phosphate base is essential to activate the boronic acid by forming a more nucleophilic boronate species.[3] A mixed solvent system, such as dioxane and water, is commonly used to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Table of Recommended Suzuki-Miyaura Reaction Parameters:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium(II) and palladium(0) precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote efficient coupling of sterically hindered and electron-deficient substrates.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid to the more reactive boronate species.[3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aprotic/aqueous mixtures to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to overcome the activation barrier for sterically demanding substrates. |
| Equivalents of Boronic Acid | 1.1 - 1.5 | A slight excess is used to drive the reaction to completion. |
II. Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, offering an alternative to the Buchwald-Hartwig amination.[4][5] This copper-catalyzed reaction is often performed under milder conditions and can be advantageous when working with substrates sensitive to palladium catalysis.
Rationale for Conditions:
The Chan-Lam reaction typically employs a copper(II) salt, such as copper(II) acetate, as the catalyst.[6] The reaction is often run in the presence of a base, like pyridine or triethylamine, which can act as both a base and a ligand.[6] The reaction is frequently conducted in an oxygen-containing atmosphere (air), as oxygen can serve as the terminal oxidant to regenerate the active copper(II) catalyst.[4]
Experimental Protocol: Chan-Lam N-Arylation
Diagram of the Chan-Lam Coupling Workflow:
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
catalytic systems for reactions involving (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
An In-Depth Guide to Catalytic Systems for Suzuki-Miyaura Cross-Coupling Reactions Involving (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
Authored by: A Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the effective use of this compound in catalytic cross-coupling reactions. We will move beyond simple procedural lists to explore the rationale behind selecting specific catalytic systems, offering field-proven insights to ensure robust and reproducible outcomes.
Introduction: The Significance of a Versatile Building Block
This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of the N,N-diethylsulfamoyl group, a common bioisostere for carboxylic acids and other functional groups, imparts desirable physicochemical properties for drug candidates. The boronic acid moiety makes this compound an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners.[3]
The structure of this particular boronic acid, with a methyl group ortho to the boronic acid and a bulky sulfamoyl group in the meta position, presents a moderate degree of steric hindrance. This necessitates a careful and rational selection of the catalytic system to achieve high efficiency and yield.
Application Notes: Rational Design of the Catalytic System
The success of a Suzuki-Miyaura coupling reaction hinges on the synergistic interplay of the palladium pre-catalyst, ligand, base, and solvent. For a sterically demanding substrate like this compound, a one-size-fits-all approach is inadequate.
The Palladium Pre-catalyst: The Engine of the Reaction
The active catalyst in the Suzuki-Miyaura reaction is a Palladium(0) species, which is typically generated in situ from a more stable Palladium(II) or Palladium(0) pre-catalyst.
-
Common Pre-catalysts: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices.[1]
-
Causality: Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness, requiring reduction to Pd(0) in the reaction mixture, often facilitated by a phosphine ligand. Pd₂(dba)₃ is already a Pd(0) source and is highly active, though more sensitive to air. For challenging couplings, specialized pre-catalysts that generate a high concentration of the active monoligated Pd(0) species are often superior.
Ligand Selection: The Key to Overcoming Steric Hindrance
The ligand is arguably the most critical component for coupling hindered substrates. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For this boronic acid, the ideal ligand should be both bulky and electron-rich.[1]
-
Why Bulky and Electron-Rich?
-
Electron-richness enhances the rate of the oxidative addition step, where the aryl halide adds to the Pd(0) center.[1]
-
Bulkiness promotes the final reductive elimination step, which forms the C-C bond and regenerates the Pd(0) catalyst. It also helps to create a coordinatively unsaturated, highly reactive monoligated palladium species.[4][5]
-
-
Recommended Ligand Classes:
-
Biaryl Monophosphine Ligands (Buchwald-type): These are the gold standard for sterically demanding Suzuki-Miyaura couplings.[5] Ligands such as SPhos, XPhos, and RuPhos are excellent choices. Their steric bulk and electron-donating properties are well-suited to facilitate the coupling of substrates with ortho-substituents.
-
Dialkylbiaryl Phosphine Ligands: These ligands, also developed by the Buchwald group, offer high catalytic activity for a broad range of substrates.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can be highly effective, particularly for the coupling of aryl chlorides.[3]
-
The Role of the Base: Activating the Boronic Acid
A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[3] The base activates the boronic acid by forming a more nucleophilic boronate species.
-
Mechanism of Activation: The base coordinates to the boron atom, increasing the electron density on the aryl group and facilitating its transfer to the electrophilic palladium(II) center.
-
Choosing a Base:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for hindered couplings. It is strong enough to promote the reaction without causing significant side reactions.
-
Carbonates (K₂CO₃, Cs₂CO₃): Also widely used. Cesium carbonate is more soluble and can be more effective in certain cases but is also more expensive.
-
Fluoride Sources (KF, CsF): Can be effective, especially when dealing with substrates sensitive to stronger bases.[3]
-
Solvent Choice
The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents are generally preferred.
-
Common Choices: Toluene, 1,4-Dioxane, and Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are excellent options. Often, the addition of a small amount of water can accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the boronate species.
Visualizing the Process
Understanding the underlying mechanism and the experimental sequence is crucial for successful execution and troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Self-Validation: The protocol's trustworthiness is established by including a monitoring step (TLC/GC-MS) to confirm reaction completion before proceeding to workup, ensuring that poor yields are not a result of premature termination.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.5 equiv), finely ground
-
Toluene and Water (e.g., 10:1 v/v mixture)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (e.g., 0.02 equiv), and SPhos (e.g., 0.04 equiv).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: After 2-4 hours (or until starting material is consumed), monitor the reaction's progress by taking a small aliquot and analyzing it by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the coupling of this compound with various aryl halides. Yields are representative and will vary based on the specific substrate and optimization.
| Aryl Halide Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 3 | >90% |
| 3-Bromopyridine | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 4 | 80-90% |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ (2.5) | 2-MeTHF/H₂O | 110 | 12 | 75-85% |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (1.5) / SPhos (3) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 2 | >95% |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient base.
-
Solution: Ensure the use of freshly opened, high-purity catalyst and ligand. Use finely powdered base. Ensure solvents are properly degassed to prevent catalyst deactivation by oxygen.
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: Presence of excess water or acidic impurities; prolonged reaction times at high temperatures.
-
Solution: Use the minimum required amount of water. Ensure the aryl halide is pure. Optimize the reaction to run at the lowest possible temperature for the shortest time.
-
-
Homocoupling of Boronic Acid:
-
Cause: Often mediated by oxygen.
-
Solution: Rigorously maintain an inert atmosphere throughout the setup and reaction.
-
References
- Zhu, W., & Ma, D. (2004). Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids in a Biphasic System. Organic Letters, 6(16), 2733–2736.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki-Miyaura Coupling Reactions. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Campos, K. R., et al. (2006). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 68(10), 2055.
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
- Frankland, E. (1860). On a new series of organic compounds containing boron. Proceedings of the Royal Society of London, 10, 568-572.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Use of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract
This guide provides an in-depth technical overview of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid, a specialized organoboron reagent, and its application in the synthesis of complex pharmaceutical intermediates. We will explore its physicochemical properties, safety considerations, and its primary utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols designed for researchers, medicinal chemists, and drug development professionals. The inclusion of the N,N-diethylsulfamoyl moiety offers unique steric and electronic properties, providing a strategic tool for modulating the characteristics of target molecules in modern drug discovery.[1][2]
Introduction: The Role of Substituted Arylboronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry, largely due to their stability, low toxicity, and versatile reactivity in forming carbon-carbon bonds.[2][3] Since the FDA approval of Bortezomib (Velcade®) in 2003, the first boronic acid-containing drug, interest in organoboron compounds has surged, leading to several other approved drugs and numerous candidates in clinical trials.[4][5]
The paramount application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for synthesizing biaryl and substituted aryl structures, which are common motifs in a vast array of pharmaceuticals.[6][7] The specific reagent, This compound , is a sophisticated building block. Its structure is notable for two key features:
-
The Boronic Acid Moiety: This functional group is the reactive handle for palladium-catalyzed cross-coupling reactions.
-
The N,N-diethylsulfamoyl Group: This substituent is not merely a passive spectator. Its electronic and steric properties can significantly influence the final compound's bioactivity, metabolic stability, solubility, and target-binding interactions.[1] The sulfonamide group is a well-established pharmacophore found in many approved drugs.
This document serves as a comprehensive guide to leveraging this reagent's unique properties in the synthesis of advanced pharmaceutical intermediates.
Reagent Profile: Properties and Handling
A thorough understanding of the reagent's properties is critical for safe handling and successful experimental outcomes.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1704067-33-3 | [8] |
| Molecular Formula | C₁₁H₁₈BNO₄S | Derived |
| Molecular Weight | 271.14 g/mol | Derived |
| Appearance | Typically a solid (e.g., white to off-white powder) | [9] |
| Purity | ≥97% (Typical for commercial grades) | N/A |
| Storage | Store in a cool, dry place under an inert atmosphere. | [10] |
Safety and Handling
As with all boronic acids, proper safety protocols must be followed. While this specific compound does not have an extensive, publicly available safety profile, data from structurally related arylboronic acids provide a strong basis for handling procedures.
-
General Hazards: May cause skin, eye, and respiratory irritation.[10][11][12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[10][11] Minimize dust generation.
-
Storage: Keep the container tightly closed and store in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent degradation, as boronic acids can undergo dehydration to form boroxines.[10]
Expert Insight: The primary degradation pathway for boronic acids is the trimerization to form boroxine anhydrides upon exposure to heat or certain conditions. While often in equilibrium with the acid form in reaction media, storing the reagent under inert gas is a best practice to ensure consistent reactivity and stoichiometry.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is to introduce the 3-(N,N-diethylsulfamoyl)-4-methylphenyl moiety onto a target molecule, typically via a Suzuki-Miyaura coupling with an aryl or heteroaryl halide (or triflate).
Mechanistic Overview
The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing the reaction.[14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base (e.g., carbonate, phosphate) forms a boronate species [R²-B(OH)₃]⁻, which is more nucleophilic and facilitates the transfer.[14]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Note: Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Reagents and Equipment
-
Aryl Bromide (Ar-Br): 1.0 equivalent
-
This compound: 1.2 - 1.5 equivalents
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Ligand (if needed): e.g., XPhos, SPhos, or P(t-Bu)₃ (2-4 mol% per Pd)
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or DMF
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (Nitrogen or Argon), standard glassware for workup and purification.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[15]
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid for transmetalation.[14] K₃PO₄ is a strong base often effective for challenging couplings.
-
-
Inerting the System:
-
Seal the flask and subject it to 3-5 cycles of vacuum backfilling with an inert gas (Nitrogen or Argon).
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Removing all oxygen from the reaction vessel is critical for catalytic efficiency and reproducibility.
-
-
Addition of Catalyst and Solvent:
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand (if using a two-part system).
-
Add the degassed solvent(s) (e.g., 4:1 dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[15][16]
-
Rationale: Solvents are degassed (by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. A biphasic system like dioxane/water often accelerates the reaction; the water helps dissolve the inorganic base.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[17]
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent (aryl bromide) is consumed (typically 2-24 hours).
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle. Vigorous stirring is essential in heterogeneous mixtures to ensure efficient mass transfer between phases.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine. This removes the inorganic base and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel, employing an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Chromatography is typically required to remove residual catalyst, ligand, and any side products, yielding the pure pharmaceutical intermediate.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly valuable and strategic reagent for the synthesis of pharmaceutical intermediates. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the direct incorporation of a substituted phenylsulfonamide moiety, a privileged structure in medicinal chemistry. The protocols and insights provided herein offer a solid foundation for researchers to employ this building block effectively, enabling the exploration of novel chemical space and the development of next-generation therapeutics. The key to success lies in the careful control of reaction conditions, particularly the exclusion of oxygen, and methodical optimization for each unique substrate pairing.
References
-
Tundel, R. E., & Anderson, K. W. (2022). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. ACS Catalysis, 12(15), 9256-9262. Available from: [Link]
-
Hopemax. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Retrieved January 19, 2026, from [Link]
-
Dhawa, U., & Singh, A. K. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2533. Available from: [Link]
-
Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]
-
Al-Zoubi, R. M., & Marion, O. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112423. Available from: [Link]
-
Finetech Industry. (n.d.). 4-Methylphenylboronic acid | 5720-05-8. Retrieved January 19, 2026, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
-
Storgaard, M., & Ellman, J. A. (2009). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses, 86, 283. Available from: [Link]
-
Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ACS Omega, 7(17), 14378-14414. Available from: [Link]
-
Dhawa, U., & Singh, A. K. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2021). Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing. Bioorganic & Medicinal Chemistry Letters, 42, 128062. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 19, 2026, from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
Dhawa, U., & Singh, A. K. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Available from: [Link]
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4323. Available from: [Link]
- Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
Amaral, M., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(5), 738. Available from: [Link]
- Google Patents. (2011). CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester.
-
Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved January 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid. Retrieved January 19, 2026, from [Link]
Sources
- 1. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1704067-33-3|this compound|BLD Pharm [bldpharm.com]
- 9. 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 17. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic Acid in Materials Science
Introduction: A Versatile Building Block for Functional Materials
(3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid is an organoboron compound featuring a unique combination of functional groups that make it a highly valuable intermediate in the synthesis of advanced materials. Its core structure consists of a phenylboronic acid, a foundational component in modern organic chemistry, particularly for carbon-carbon bond formation.[1][2] The molecule is further functionalized with a 4-methyl group and, critically, a 3-(N,N-diethylsulfamoyl) group.
The key functionalities and their implications are:
-
Boronic Acid Group (-B(OH)₂): This Lewis acidic moiety is the reactive center for two cornerstone transformations in materials science: the Suzuki-Miyaura cross-coupling reaction for building conjugated systems and the reversible formation of boronate esters with diols for creating stimuli-responsive materials.[1][3][4][5]
-
N,N-diethylsulfamoyl Group (-SO₂N(Et)₂): As a potent electron-withdrawing group, the sulfamoyl moiety increases the Lewis acidity of the boron atom.[6] This can enhance the compound's reactivity in cross-coupling reactions and modulate its binding affinity and pH sensitivity in diol-sensing applications.
-
Methyl Group (-CH₃): This group can influence the solubility and steric properties of the resulting materials.
This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols for its use in synthesizing conjugated polymers, developing stimuli-responsive hydrogels, and creating chemosensors.
Physicochemical Properties & Handling
Proper handling and storage are crucial for maintaining the integrity of the reagent. While many aryl boronic acids are stable, they can undergo dehydration to form cyclic trimer anhydrides (boroxines). Fortunately, for most applications, particularly Suzuki coupling, the acid and its anhydride are considered equivalent and work equally well.
| Property | Value | Source |
| CAS Number | 1704067-33-3 | [7] |
| Molecular Formula | C₁₁H₁₈BNO₄S | N/A |
| Molecular Weight | 271.14 g/mol | N/A |
| Appearance | Typically a white to off-white solid | |
| Purity | ≥98% (typical) | |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. Keep dry. | [8] |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Application I: Suzuki-Miyaura Cross-Coupling for Advanced Materials Synthesis
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds, forming the backbone of countless functional materials, including conjugated polymers for organic electronics, liquid crystals, and specialized pharmaceutical compounds.[5][9][10] this compound serves as an excellent coupling partner to introduce its specific electronic and steric properties into a larger molecular or polymeric framework.
Conceptual Workflow: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) center, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)
-
Solvent (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O, typically in a 4:1 to 10:1 ratio)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.5 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of Toluene and 2 mL of H₂O) via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
| Catalyst | Base | Solvent System | Typical Temperature | Reference |
| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Toluene/EtOH/H₂O, Dioxane/H₂O | 80-100 °C | [9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 °C | [10] |
| PdCl₂(dppf) | K₂CO₃ | DMF or DME | 80-90 °C | [12] |
Application II: Development of Stimuli-Responsive "Smart" Materials
The ability of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols is the foundation for creating "smart" materials that respond to environmental cues.[3][4] This interaction is pH-dependent; the boronate ester is more stable at higher pH values and tends to dissociate under acidic conditions. This dynamic covalent chemistry is ideal for fabricating self-healing polymers and glucose-responsive hydrogels for applications like drug delivery.[4][13]
Mechanism: Reversible Boronate Ester Formation
Caption: pH-dependent equilibrium between a boronic acid and a diol.
Protocol: Formation of a pH-Responsive Hydrogel
This protocol describes the cross-linking of a diol-containing polymer, poly(vinyl alcohol) (PVA), with a polymer synthesized using our boronic acid building block (e.g., via Suzuki polycondensation as described in Application I).
Materials:
-
Boronic acid-functionalized polymer (1 wt%)
-
Poly(vinyl alcohol) (PVA, 10 wt%, Mw 70,000-100,000 g/mol )
-
Deionized Water
-
pH 9.0 Buffer (e.g., Tris or Borate buffer)
-
pH 4.0 Buffer (e.g., Acetate buffer)
Procedure:
-
Polymer Dissolution:
-
Prepare a 10% (w/v) solution of PVA in deionized water by heating to 90 °C with stirring until fully dissolved. Cool to room temperature.
-
Prepare a 1% (w/v) solution of the boronic acid-functionalized polymer in the pH 9.0 buffer. Sonication may be required to aid dissolution.
-
-
Hydrogel Formation:
-
In a small vial, mix the PVA solution and the boronic acid polymer solution in a 1:1 volume ratio.
-
Vortex the mixture vigorously for 30 seconds. A stable, self-supporting hydrogel should form within minutes as boronate ester cross-links are established.
-
-
Testing pH-Responsiveness:
-
Place the formed hydrogel into a vial containing the pH 4.0 buffer.
-
Observe the hydrogel over time. The gel should begin to break down and dissolve as the acidic conditions hydrolyze the boronate ester cross-links. This demonstrates the pH-responsive nature of the material.
-
Application III: Fluorescent Chemosensors for Diol Detection
The interaction between boronic acids and diols can be transduced into a measurable optical signal, typically fluorescence.[14][15] When the boronic acid binds to a diol, the boron atom changes hybridization from sp² to sp³, altering the electronic properties of the entire molecule. If the boronic acid is part of a fluorophore or is electronically coupled to one, this binding event can cause a significant change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.[15]
Conceptual Design of a Boronic Acid-Based Sensor
Caption: Principle of a fluorescent sensor using a boronic acid receptor.
Protocol: Spectroscopic Titration for Saccharide Sensing
This protocol outlines how to evaluate the potential of a material derived from this compound as a fluorescent sensor for fructose (a common model saccharide).
Materials:
-
Boronic acid-containing material (e.g., the biaryl product from Application I, if fluorescent)
-
Buffer solution (e.g., PBS at pH 7.4)
-
Solvent for stock solution (e.g., DMSO or Methanol)
-
Fructose stock solution (e.g., 1 M in the same buffer)
-
Fluorometer and cuvettes
Procedure:
-
Preparation:
-
Prepare a dilute stock solution (e.g., 1 mM) of the boronic acid material in a minimal amount of organic solvent like DMSO.
-
Prepare the working sensor solution by diluting the stock solution into the pH 7.4 buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1-10 µM).
-
-
Baseline Measurement:
-
Place 2 mL of the working sensor solution into a cuvette.
-
Record the fluorescence emission spectrum at an appropriate excitation wavelength. This is the baseline (I₀).
-
-
Titration:
-
Add small aliquots (e.g., 2-10 µL) of the fructose stock solution directly to the cuvette.
-
After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes.
-
Record the new fluorescence emission spectrum (I).
-
-
Repeat: Continue adding fructose aliquots to build a concentration gradient until the fluorescence signal saturates (no further significant change is observed).
-
Data Analysis:
-
Extract the maximum fluorescence intensity from each spectrum.
-
Plot the change in fluorescence (I/I₀) against the concentration of fructose.
-
This plot can be used to determine the sensor's sensitivity and the binding constant (Kₐ) for the boronic acid-saccharide interaction.
-
Conclusion
This compound is a sophisticated and highly versatile chemical tool for the modern materials scientist. Its inherent functionalities allow for straightforward incorporation into complex architectures via the robust Suzuki-Miyaura coupling reaction. Furthermore, the pH-sensitive and diol-responsive nature of the boronic acid moiety opens a direct pathway to the creation of advanced functional materials, including self-healing polymers, stimuli-responsive hydrogels, and sensitive chemosensors. The electron-withdrawing sulfamoyl group is predicted to enhance the key reactivities of the boronic acid, making this compound a particularly promising candidate for creating next-generation materials.
References
-
Numata, M. (2015). Polymer Self-Assembly Mediated by Boronic Acid. In M. Li, J. S. Fossey, & T. D. James (Eds.), Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 256-267). The Royal Society of Chemistry. [Link]
-
Theato, P., & Sumerlin, B. S. (2009). Boronic Acid-Terminated Polymers: Synthesis by RAFT and Subsequent Supramolecular and Dynamic Covalent Self-Assembly. Macromolecules, 42(11), 3764–3771. [Link]
-
Berionni, G., & Deffieux, D. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(12), 2748. [Link]
-
Cho, S., Hwang, S. Y., Oh, D. X., & Park, J. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A, 9(21), 12446-12466. [Link]
-
ResearchGate. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]
-
Rostom, S. F., et al. (2015). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocyclic Communications, 21(4), 229-234. [Link]
-
American Chemical Society. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1238, pp. 1-28). [Link]
-
YouTube. (2015). Boronic acid. [Link]
-
Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8, 59. [Link]
-
Li, Z., & Yoon, J. (2016). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 6(106), 104523-104535. [Link]
-
Diva-Portal.org. (2020). Suzuki reactions in novel liquids. [Link]
-
Beaud, R., & Darses, S. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. [Link]
-
Zhang, Z., et al. (2020). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 10(11), 179. [Link]
-
ResearchGate. (2015). Electrochemical Sensing using Boronic acids. [Link]
-
Cambre, K. M., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. boronmolecular.com [boronmolecular.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1704067-33-3|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. diva-portal.org [diva-portal.org]
- 12. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Strategic Use of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
(3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid is a specialized organic building block of significant interest in the field of drug discovery and development. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that is a cornerstone of modern carbon-carbon bond formation.[1] This particular boronic acid allows for the introduction of a substituted phenyl ring bearing both a sterically influential ortho-methyl group and an electronically distinct meta-sulfamoyl moiety.
The N,N-diethylsulfamoyl group is a key pharmacophore that can act as a hydrogen bond acceptor and improve physicochemical properties such as solubility and metabolic stability. Boronic acids themselves are increasingly recognized as important components in drug design, with several FDA-approved drugs containing this functional group.[2] This guide provides a deep dive into the practical application of this reagent, explaining the chemical rationale behind protocol design and offering a robust experimental procedure as a validated starting point for research.
PART 1: Foundational Principles and Reagent Characteristics
Physicochemical Properties and Handling
Before embarking on any experimental work, a thorough understanding of the reagent's properties is paramount.
| Property | Value / Information | Source / Comment |
| CAS Number | 1704067-33-3 | [3] |
| Molecular Formula | C₁₁H₁₈BNO₄S | |
| Molecular Weight | 271.14 g/mol | |
| Physical Form | Solid | Vendor Data |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at room temperature or refrigerated (2-8°C). Keep container tightly closed in a dry, well-ventilated place. | Vendor Data; Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides and can undergo slow protodeboronation in the presence of moisture. |
| Safety | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | Based on data for the analogous (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid.[4] Standard personal protective equipment (PPE) including safety goggles, gloves, and a lab coat is required. Handle in a chemical fume hood. |
The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle
The power of this boronic acid is unlocked through the Suzuki-Miyaura reaction. A firm grasp of its mechanism is not merely academic; it is the key to rational troubleshooting and optimization. The generally accepted catalytic cycle involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the (3-(N,N-diethylsulfamoyl)-4-methylphenyl) moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, forming the new biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="R¹-Pd(II)L₂-X\n(Oxidative Addition Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="R¹-Pd(II)L₂-R²\n(Transmetalation Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="R¹-R²\n(Biaryl Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout start [label="Aryl Halide\n(R¹-X)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic [label="Boronic Acid + Base\n[R²-B(OH)₃]⁻", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> trans_complex [label=" Transmetalation"]; trans_complex -> pd0 [label=" Reductive\n Elimination", pos="n,n"];
// Input/Output Edges start -> pd0 [style=dashed, arrowhead=none]; boronic -> oa_complex [style=dashed, arrowhead=none]; trans_complex -> product [style=dashed, dir=back]; } .enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for this compound
Two structural features of this specific reagent demand careful consideration when designing a protocol:
-
The ortho-Methyl Group: Substituents at the position ortho (adjacent) to the boronic acid introduce steric hindrance. This bulkiness can slow down both the transmetalation and reductive elimination steps. To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are often required to promote these challenging steps.[4][6]
-
The meta-Sulfamoyl Group: The N,N-diethylsulfamoyl group is strongly electron-withdrawing. This electronic effect lowers the pKa of the boronic acid.[7] A lower pKa means the boronic acid is more acidic and can be activated for transmetalation under milder basic conditions compared to electron-rich or neutral arylboronic acids. This provides an opportunity to use weaker bases like K₂CO₃ or even KF, which can improve the functional group tolerance of the reaction.[7]
PART 2: Experimental Protocol and Application Data
The following protocol is a robust, well-reasoned starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
General Protocol: Coupling with an Aryl Bromide
This procedure is designed to address the steric and electronic properties of the title compound.
Materials & Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst: XPhos Pd G3 (0.02 mmol, 2 mol%) - Chosen for its high activity with sterically hindered substrates.
-
Base: Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv) - A moderately strong base suitable for activating the electron-deficient boronic acid.
-
Solvent System: 1,4-Dioxane and Water (5:1 v/v, 0.1 M concentration) - Ensure solvents are degassed by sparging with inert gas for 15-20 minutes prior to use.
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (325 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inerting: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas three times. Maintain a positive pressure of inert gas.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Finally, add the XPhos Pd G3 catalyst (17 mg, 0.02 mmol) in one portion.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for the consumption of the limiting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Washing: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling is highly dependent on the specific substrates used. The table below provides guidance for optimizing the reaction based on common issues.
| Observation / Issue | Potential Cause(s) | Suggested Optimization Strategy |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a fresh bottle of a robust precatalyst (e.g., G3 or G4 palladacycles). 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase temperature to 110-120 °C (if using a sealed vessel). |
| Significant Protodeboronation | 1. Base is too strong or reaction conditions are too harsh (excess water/heat). | 1. Switch to a milder base such as potassium fluoride (KF). 2. Reduce the amount of water in the solvent system or switch to a completely anhydrous solvent like toluene or DME. |
| Homocoupling of Boronic Acid | Oxygen contamination in the reaction mixture. | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere throughout. |
| Reaction Stalls | Catalyst decomposition or inhibition. | Consider using a different, more robust ligand system, such as SPhos or RuPhos, which can be better suited for challenging couplings. |
Conclusion
This compound is a valuable reagent for synthesizing complex biaryl structures. Its successful application in Suzuki-Miyaura cross-coupling hinges on a rational approach to experimental design that accounts for both the steric hindrance from the ortho-methyl group and the electronic-withdrawing nature of the meta-sulfamoyl substituent. By selecting highly active palladium catalysts with bulky phosphine ligands and employing moderately strong bases, researchers can effectively incorporate this versatile building block into advanced pharmaceutical intermediates and other high-value molecules. The protocol provided herein serves as a robust and scientifically-grounded starting point for achieving this critical transformation.
References
-
Suzuki, A. (1981). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Synthetic Communications, 11(7), 513-519. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Yang, C., et al. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Chemistry, 80(3), 643-652. [Link]
-
Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 201, 112581. [Link]
-
Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 19, 2026, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
Palladium Catalysts for Suzuki Reactions with Electron-Rich Boronic Acids: A Guide to Overcoming a Classic Challenge
An Application Guide for Researchers
Introduction: The Double-Edged Sword of Electron Density
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds with remarkable functional group tolerance and stereospecificity.[1][2] This palladium-catalyzed transformation is fundamental in the pharmaceutical and materials science industries for synthesizing complex biaryls, styrenes, and polyolefins.[2][3]
While the reaction is broadly applicable, substrates at the extremes of electronic properties present unique challenges. This guide focuses on a particularly persistent issue: the coupling of electron-rich boronic acids . These substrates, characterized by electron-donating groups (e.g., -OMe, -NMe₂, alkyl groups) on the aromatic ring, are often sluggish participants in the catalytic cycle. Their high electron density, while seemingly beneficial for nucleophilicity, paradoxically slows the critical transmetalation step and opens the door to catalyst deactivation and unwanted side reactions, most notably protodeboronation.[4][5]
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the mechanistic rationale behind catalyst selection and reaction optimization, providing the necessary tools to troubleshoot and succeed with these challenging yet vital substrates.
Mechanistic Hurdles with Electron-Rich Boronic Acids
A successful Suzuki coupling hinges on the smooth progression of its catalytic cycle. For electron-rich boronic acids, two key steps are particularly problematic: transmetalation and the ever-present threat of protodeboronation.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. The process begins with the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with a boronate complex and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][6][7][8]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Scalable, Self-Validating Synthesis of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid for Pharmaceutical Intermediate Production
Abstract: This document provides a comprehensive guide to the large-scale synthesis of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid, a key building block in modern medicinal chemistry. Arylboronic acids are indispensable precursors for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are foundational in the development of novel therapeutics.[1][2] This guide moves beyond a simple recitation of steps, delving into the causal rationale behind procedural choices to ensure safety, scalability, and reproducibility. We present a self-validating protocol rooted in established industrial practices for Grignard reagent formation and subsequent borylation, designed for researchers, process chemists, and drug development professionals.[3][4]
Compound Profile and Strategic Importance
This compound is a substituted arylboronic acid. The presence of the sulfamoyl group and the specific substitution pattern make it a valuable intermediate for introducing this functionalized phenyl moiety into complex target molecules. Its primary application lies in the Suzuki-Miyaura coupling, a powerful method for constructing biaryl systems prevalent in many active pharmaceutical ingredients (APIs).[1][5]
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 1704067-33-3 | [6] |
| Molecular Formula | C₁₁H₁₈BNO₄S | [6] |
| Molecular Weight | 271.14 g/mol | [6] |
| Physical Form | Typically a solid | |
| Storage | Inert atmosphere, room temperature |
Safety and Handling Imperatives for Scale-Up
Large-scale synthesis of arylboronic acids necessitates a rigorous approach to safety, particularly concerning the handling of organometallic intermediates and pyrophoric reagents.
-
Grignard Reagents: Arylmagnesium halides are highly reactive, moisture-sensitive, and can be pyrophoric. All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon).
-
Boronic Acids and Reagents: While generally stable, boronic acids and their precursors require careful handling. Alkyl borates are flammable, and appropriate quenching procedures are critical.[7] The work-up of borane-containing reaction mixtures must be designed to safely decompose any residual reactive species.[7]
-
Solvents: Ethereal solvents like Tetrahydrofuran (THF) are commonly used but pose risks of peroxide formation, especially when not properly stored or handled. Using mixed solvent systems can sometimes improve safety and reduce costs in industrial settings.[3]
Synthesis Strategy: A Rationale-Driven Approach
The most robust and economically viable method for the large-scale synthesis of arylboronic acids is the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2][4] This method is well-precedented and offers high yields with manageable operational parameters.
Retrosynthetic Analysis
The logical disconnection for the target molecule traces back to an appropriately substituted aryl halide, in this case, 5-bromo-2-methyl-N,N-diethylbenzenesulfonamide. This precursor serves as the foundation for the organometallic intermediate.
Caption: Retrosynthetic pathway for the target boronic acid.
Causality Behind Key Process Choices
-
Choice of Halide: An aryl bromide is selected over a chloride for its higher reactivity in Grignard formation, ensuring a more reliable and complete reaction initiation and propagation. While an iodide would be even more reactive, bromides often represent a better balance of reactivity and cost for large-scale operations.
-
Grignard Formation Solvent: THF is the solvent of choice due to its excellent ability to solvate the Grignard reagent, maintaining its solubility and reactivity.
-
Borylation Temperature Control: The addition of the Grignard reagent to the trialkyl borate is performed at low temperatures (-10°C to 0°C).[4] This is a critical parameter. Higher temperatures can lead to the formation of diaryl- and triarylborane byproducts, which result from the reaction of the initially formed boronic ester with additional Grignard reagent. This side reaction significantly reduces the yield of the desired mono-aryl boronic acid.
-
Hydrolysis and Purification: Acidic work-up is required to hydrolyze the boronic ester intermediate to the final boronic acid. The choice of a simple and efficient purification method, such as recrystallization or slurry in a mixed solvent system, is crucial for achieving high purity on a large scale.[3]
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1-mole scale. All equipment must be thoroughly dried, and the reaction must be conducted under a positive pressure of nitrogen.
Workflow Overview
Caption: Step-by-step workflow for the synthesis process.
Step-by-Step Methodology
Reagents:
-
5-bromo-2-methyl-N,N-diethylbenzenesulfonamide (1.00 equiv, 322.25 g)
-
Magnesium turnings (1.20 equiv, 29.2 g)
-
Iodine (one small crystal for initiation)
-
Anhydrous Tetrahydrofuran (THF, ~2.5 L)
-
Trimethyl borate (1.50 equiv, 155.8 g, 168 mL)
-
2 M Sulfuric Acid (~2.0 L)
-
Toluene or Methyl tert-butyl ether (MTBE) for extraction
-
Heptane for recrystallization/slurry
Procedure:
-
Grignard Reagent Formation:
-
Charge the magnesium turnings into a dry, nitrogen-purged reactor equipped with a mechanical stirrer, condenser, and dropping funnel.
-
Add ~500 mL of anhydrous THF.
-
Dissolve the 5-bromo-2-methyl-N,N-diethylbenzenesulfonamide in 1.0 L of anhydrous THF and charge this solution to the dropping funnel.
-
Add a single crystal of iodine to the magnesium suspension. A gentle warming may be required to initiate the reaction, evidenced by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. Cool the resulting dark Grignard solution to room temperature.
-
-
Borylation:
-
In a separate, larger reactor, charge the trimethyl borate and 1.0 L of anhydrous THF.
-
Cool this solution to between -10°C and 0°C using an appropriate cooling bath.
-
Slowly transfer the prepared Grignard reagent solution to the cold borate solution via cannula or a pressure-equalized dropping funnel. Crucially, maintain the internal temperature below 0°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0°C for 1 hour before slowly warming to room temperature over 2 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding 2 M sulfuric acid. This is an exothermic process; control the addition rate to keep the temperature below 25°C. Continue adding acid until the aqueous phase is acidic (pH ~1-2) and all solids have dissolved.
-
Stir the biphasic mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with the chosen extraction solvent (e.g., Toluene).
-
Combine all organic layers and wash with brine.
-
-
Isolation and Purification:
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization or by performing a slurry in a suitable solvent system (e.g., Toluene/Heptane mixture).
-
Filter the purified solid and wash with cold heptane.
-
-
Drying and Quality Control:
-
Dry the white to off-white solid in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Determine purity by HPLC and confirm identity using ¹H NMR spectroscopy.
-
Application Example: The Suzuki-Miyaura Coupling
The synthesized this compound is now ready for use as a key coupling partner. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[5]
Generic Reaction: An aryl halide (Ar¹-X) is coupled with the boronic acid (Ar²-B(OH)₂) in the presence of a palladium catalyst and a base to form the biaryl product (Ar¹-Ar²).
Catalytic Cycle
The reaction proceeds through a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expected Results and Troubleshooting
| Parameter | Expected Value | Notes |
| Yield | 75-85% | Based on the starting aryl bromide. |
| Purity (HPLC) | >98% | After purification. |
| Appearance | White to off-white solid | |
| ¹H NMR | Conforms to structure |
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate. | Wet glassware/solvents; inactive magnesium surface. | Ensure all equipment is rigorously dry. Add an iodine crystal or a few drops of 1,2-dibromoethane to activate the Mg. |
| Low yield of boronic acid. | Incomplete Grignard formation; poor temperature control during borylation leading to byproducts. | Confirm Grignard formation via quenching a small aliquot. Strictly maintain borylation temperature < 0°C. |
| Product is difficult to purify. | Presence of boronic anhydride or other impurities. | Ensure final work-up is sufficiently acidic. Consider a pH adjustment or alternative recrystallization solvents. |
References
-
Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. ResearchGate. [Link]
-
Safe Handling of Boranes at Scale. Organic Process Research & Development. [Link]
- Preparation method of arylboronic acid compound.
- Synthesis of aryl boronic acids.
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
-
Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. ResearchGate. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health (NIH). [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH). [Link]
-
Boronic acid. Wikipedia. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 1704067-33-3|this compound|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Advancing Palladium-Catalyzed Cross-Coupling Reactions with Flow Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of flow chemistry for palladium-catalyzed cross-coupling reactions. This document moves beyond a simple recitation of procedures to offer in-depth technical insights and field-proven protocols, grounded in the principles of scientific integrity and expertise.
The Rationale for Transitioning to Flow Chemistry
Palladium-catalyzed cross-coupling reactions are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2][3] The contributions of Heck, Negishi, and Suzuki to this field were recognized with the 2010 Nobel Prize in Chemistry.[4] Despite their utility in batch processing, these reactions often face challenges related to scalability, safety, and catalyst efficiency.[1][3] Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology to address these limitations.[1][3][5]
The core advantages of performing these reactions in a continuous flow setup include:
-
Enhanced Heat and Mass Transfer: Microreactors possess a high surface-area-to-volume ratio, allowing for superior control over reaction temperature and efficient mixing of reagents.[1][3][6] This often leads to faster reactions and higher yields compared to batch processes.[1][4]
-
Improved Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions.[5][7] This is particularly relevant for reactions involving pyrophoric catalysts or the in-situ generation of unstable intermediates like diazonium salts.[4]
-
Scalability and Reproducibility: Scaling up a flow process is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which circumvents the challenges of altering reactor geometry in batch scale-up.[7] This leads to more consistent and reproducible results.
-
Catalyst Efficiency and Recovery: Flow chemistry enables the use of packed-bed reactors with heterogeneous catalysts, which simplifies product purification and allows for catalyst reuse, reducing costs and waste.[5][8] Even with homogeneous catalysts, in-line separation and recycling are more readily integrated into a continuous workflow.[6]
-
Automation and High-Throughput Screening: Flow systems can be automated for continuous operation and integrated with in-line analytical tools for real-time monitoring and optimization of reaction conditions.[5][9]
General Catalytic Cycle in Palladium-Catalyzed Cross-Coupling
The general mechanism for palladium-catalyzed cross-coupling reactions typically involves a three-step catalytic cycle.[1][4] Palladium(II) species are often used as stable precursors and are reduced in situ to the active palladium(0) catalyst.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) complex.[1][4]
-
Transmetalation: This Pd(II) complex then reacts with an organometallic nucleophile (R'-M), transferring the organic fragment R' to the palladium center.[1]
-
Reductive Elimination: The final step involves the release of the cross-coupled product (R-R') and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling in Continuous Flow
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling organoboron compounds with halides or pseudohalides in the presence of a base.[4] Implementing this reaction in a flow system can significantly improve its efficiency and scalability.[4][7]
Causality Behind Experimental Choices
-
Catalyst System: Both homogeneous and heterogeneous palladium catalysts are employed.[4][5] Homogeneous catalysts, such as water-soluble palladium-β-cyclodextrin, offer high activity and can be used in aqueous media, enhancing the sustainability of the process.[1][4] Heterogeneous catalysts, like Pd/C or palladium immobilized on a polymer support, are advantageous for their ease of separation and reusability, making them ideal for packed-bed reactors.[4][5][7] The choice of a ligand-free system with a heterogeneous catalyst like Pd/C can be more cost-effective for industrial applications.[5]
-
Solvent and Base: The selection of solvent and base is critical for ensuring the solubility of all reactants and promoting the catalytic cycle. Aqueous solutions of bases like potassium carbonate or tripotassium phosphate are common.[4][5] The use of a co-solvent such as methanol or 1,4-dioxane may be necessary to create a homogeneous reaction mixture.[1][5]
-
Reactor Type: For heterogeneous catalysts, packed-bed reactors are the standard choice.[5] They provide a high catalyst-to-substrate ratio and simplify product purification.[5] For homogeneous reactions, simple coiled tube reactors are often sufficient.
Protocol: Heterogeneous Suzuki-Miyaura Coupling using a Pd/C Packed-Bed Reactor
This protocol is based on the work of Mateos et al. for the coupling of 3-iodophenol and phenylboronic acid.[5]
1. Reagent Preparation:
- Solution A (Aryl Halide): Prepare a solution of 3-iodophenol and phenylboronic acid in a mixture of water and methanol. Use ultrasonic irradiation to ensure complete dissolution.
- Solution B (Base): Prepare an aqueous solution of K₂CO₃ (3 equivalents).
2. System Setup:
- Utilize a commercially available flow chemistry system equipped with HPLC-type pumps, a packed-bed reactor, and a back-pressure regulator.
- The packed-bed reactor should be a cartridge containing 10% Pd/C.
- Connect the pumps to deliver Solution A and Solution B to a T-mixer before the reactor inlet.
3. Reaction Execution:
- Set the reactor temperature to the desired value (e.g., 80-100 °C).
- Pump both solutions at a defined flow rate to achieve the target residence time (e.g., 10 minutes).
- Maintain a constant back pressure (e.g., 40 psi) to prevent solvent boiling.
- Collect the reactor output after allowing the system to reach a steady state.
4. Work-up and Analysis:
- The collected effluent contains the product, unreacted starting materials, and the base.
- The product can be isolated by standard extraction procedures.
- Analyze the product yield and purity using techniques like HPLC or GC-MS.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst | Temp (°C) | Residence Time | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd-β-cyclodextrin | 80 | Minutes | 85 | [1][4] |
| 3-Iodophenol | Phenylboronic acid | 10% Pd/C | 95 | 10 min | >95 | [5] |
| Aryl Iodides | Phenylboronic acid | Pd perovskite/CeO₂ | 130 | 15-30 min | 49-98 | [1][4] |
Mizoroki-Heck Reaction in Continuous Flow
The Heck reaction couples an unsaturated halide with an alkene in the presence of a base to form a substituted alkene.[4] Flow chemistry provides a safer and more efficient way to perform this reaction, especially when dealing with hazardous reagents like aryl diazonium salts in the Matsuda-Heck variant.[4]
Causality Behind Experimental Choices
-
Catalyst System: Both homogeneous and heterogeneous catalysts are effective. Polymer-bound palladium complexes like FibreCat 1001 (palladium acetate on a triphenylphosphine-functionalized polypropylene matrix) have shown high conversion and selectivity.[5] Palladacycles, such as the SerrKap palladacycle, have also been successfully employed.[4] The use of heterogeneous catalysts allows for easy recovery and minimizes palladium contamination in the product.[4]
-
Base and Solvent: The choice of base is crucial for the C-H bond cleavage step and to neutralize the generated acid.[5] Inorganic bases like K₂CO₃ or organic bases such as triethylamine are commonly used.[4] Solvents like DMF or a mixture of H₂O:EtOH are often employed.[4]
-
Reactor Setup: For reactions involving solid catalysts or reagents, packed-bed or column reactors are preferred.[4] To further purify the product stream, scavenger columns containing polymer-supported acid or metal-scavenging resins can be integrated in-line after the reactor.[4]
Protocol: Heterogeneous Heck Reaction using a Packed-Bed Reactor
This protocol is a generalized procedure based on the work of Ley and co-workers.[4]
1. Reagent Preparation:
- Prepare a solution containing the aryl iodide, the alkene (e.g., tert-butyl acrylate), and triethylamine in DMF.
2. System Setup:
- Assemble a flow system consisting of a pump, a column reactor, and scavenger columns.
- Pack the main reactor column with a supported palladium catalyst (e.g., palladium perovskite on cerium oxide).
- Prepare two subsequent scavenger columns, one with a polymer-supported acid (e.g., QP-SA) and another with a metal scavenger (e.g., QP-TU).
- Heat the main reactor column to the desired temperature (e.g., 130 °C).
3. Reaction Execution:
- Pump the reagent solution through the heated catalyst column at a flow rate that provides the optimal residence time.
- The effluent from the reactor then passes sequentially through the scavenger columns to remove excess base and leached palladium.
- Collect the purified product stream.
4. Work-up and Analysis:
- The solvent can be removed from the collected solution, for instance, using an in-line evaporator.[1][4]
- The resulting product is often pure enough without the need for further column chromatography.[4]
- Confirm the identity and purity of the product by NMR and mass spectrometry.
// Nodes
Reagents [label="Reagent Solution|{Aryl Halide + Alkene + Base in Solvent}", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pump [label="Syringe Pump", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
Reactor [label="Heated Packed-Bed Reactor|{Pd Catalyst}", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Scavenger1 [label="Scavenger Column 1|{Acid Scavenger}", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
Scavenger2 [label="Scavenger Column 2|{Metal Scavenger}", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
Collection [label="Product Collection", shape=ellipse, fillcolor="#FFFFFF", color="#202124"];
// Edges
Reagents -> Pump;
Pump -> Reactor;
Reactor -> Scavenger1;
Scavenger1 -> Scavenger2;
Scavenger2 -> Collection;
}
Caption: Experimental workflow for a continuous flow Heck reaction with in-line purification.
Sonogashira Coupling in Continuous Flow
The Sonogashira coupling is a fundamental reaction for the formation of C(sp)-C(sp²) bonds, typically coupling a terminal alkyne with an aryl or vinyl halide.[10] Flow chemistry facilitates the use of gaseous reagents like propyne and enables high-temperature reactions for improved efficiency.[11]
Causality Behind Experimental Choices
-
Catalyst System: A dual catalyst system of palladium and copper(I) is traditionally used. However, copper-free methods are gaining traction to avoid issues with copper contamination.[10] For flow applications, heterogeneous systems, such as palladium perovskite on cerium oxide, have proven effective and scalable.[1][4]
-
Base and Solvent: An amine base, such as tetramethylguanidine or triethylamine, is required.[1][4] Solvents like DMF are suitable for dissolving the reagents and catalyst precursors.[1][4]
-
In-line Purification: Similar to the Heck reaction, the product stream from a Sonogashira coupling can be purified in-line using scavenger resins to remove the base and any leached metals, streamlining the process.[1][4]
Protocol: Heterogeneous Sonogashira Coupling in a Packed-Bed Reactor
This protocol is adapted from the work of Ley and co-workers.[1][4]
1. Reagent Preparation:
- Prepare a solution of the aryl iodide, the terminal alkyne, and tetramethylguanidine in wet DMF.
2. System Setup:
- Use a flow chemistry setup with a pump, a heated packed-bed reactor, and two subsequent scavenger columns.
- Pack the reactor with a low-level palladium perovskite catalyst deposited on cerium oxide.
- Fill the first scavenger column with a polymer-supported sulfonic acid (QP-SA) and the second with a thiourea-based metal scavenger (QP-TU).
3. Reaction Execution:
- Heat the packed-bed reactor to 130 °C.
- Pump the reagent solution through the system at a flow rate calculated to achieve a residence time of 15–30 minutes in the reactor.
- The product stream is purified as it flows through the scavenger columns.
- The system can be run continuously for extended periods (e.g., 24 hours) for large-scale synthesis.[1][4]
4. Product Isolation:
- An in-line evaporator can be used to remove the solvent.[1][4]
- The resulting product is typically of high purity.
Quantitative Data Summary: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Temp (°C) | Residence Time | Yield (%) | Reference |
| Various Aryl Iodides | Various Alkynes | Pd perovskite/CeO₂ | 130 | 15-30 min | 49-98 | [1][4] |
| Pharmaceutical Intermediate | Propyne Gas | Homogeneous Pd/Cu | 160 | 10 min | ~91% selectivity | [11] |
Buchwald-Hartwig Amination in Continuous Flow
The Buchwald-Hartwig amination is a vital reaction for forming C-N bonds by coupling aryl halides with amines. This reaction is widely used in the pharmaceutical industry.[2] A significant challenge in adapting this reaction to flow is the potential for clogging due to the formation of insoluble salt byproducts.[12][13][14]
Causality Behind Experimental Choices
-
Overcoming Clogging: The formation of inorganic salts (e.g., NaCl, NaBr) is a major hurdle.[14] Strategies to mitigate this include using biphasic solvent systems where the salt remains dissolved in an aqueous phase, or employing acoustic irradiation (ultrasonication) to keep solids suspended and prevent them from adhering to the reactor walls.[13][14]
-
Catalyst System: Bulky N-heterocyclic carbene (NHC) palladium precatalysts are highly effective for this transformation in flow.[15] The choice of catalyst and ligand is crucial for achieving high yields and turnover numbers.
-
Base and Solvent: Strong bases like sodium tert-butoxide are often used. The solvent must be carefully chosen to ensure the solubility of the reagents and, ideally, the byproducts. Dioxane or toluene are common choices.
Protocol: Buchwald-Hartwig Amination with Acoustic Irradiation
This protocol is based on the concept of using sonication to prevent clogging in a flow reactor.[13][14]
1. Reagent Preparation:
- Prepare a solution of the aryl halide, the amine, the palladium precatalyst, a suitable ligand, and the base (e.g., sodium tert-butoxide) in a solvent like dioxane.
2. System Setup:
- Use a microreactor system where the reactor tubing or chip is placed within an ultrasonic bath.
- The system includes a pump to introduce the reagent solution and a back-pressure regulator to control the internal pressure.
3. Reaction Execution:
- Heat the reactor to the optimized temperature.
- Activate the ultrasonic bath to provide acoustic irradiation to the reactor.
- Pump the premixed reagent solution through the reactor at a flow rate that achieves the desired residence time (can be as short as 20 seconds to 10 minutes).[14]
- The sonication prevents the salt byproduct from precipitating on the reactor walls, allowing for continuous, clog-free operation.
- Collect the product stream at the outlet.
4. Work-up and Analysis:
- Quench the reaction mixture and perform a standard aqueous work-up to remove the salt byproduct.
- Isolate the product via extraction and purify if necessary using column chromatography.
- Analyze the yield and purity by standard analytical methods.
Conclusion and Future Outlook
The application of flow chemistry to palladium-catalyzed cross-coupling reactions offers significant advantages in terms of efficiency, safety, and scalability, making it a highly attractive technology for both academic research and industrial manufacturing.[4][7][16] The ability to use packed-bed reactors with heterogeneous catalysts simplifies processes and promotes greener chemistry.[5][8] While challenges such as catalyst leaching and reactor clogging exist, innovative solutions like in-line scavenger columns and acoustic irradiation are paving the way for more robust and reliable continuous processes.[4][13][14] Future developments will likely focus on the design of even more active and stable catalysts, the integration of real-time analytics for autonomous process optimization, and the application of these methods to increasingly complex multi-step syntheses.[5][9]
References
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). Organic Process Research & Development.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- Cross-Coupling Chemistry in Continuous Flow. Books.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Semantic Scholar.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Request PDF.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025).
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What?. (2022). Organic Process Research & Development.
- Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. (2021). Organic Process Research & Development.
- Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. (2017).
- Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation | Request PDF.
- Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. (2010). Chemical Science (RSC Publishing).
- Sonogashira Coupling. Organic Chemistry Portal.
- A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. Organic Process Research & Development.
- Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradi
Sources
- 1. iris.unina.it [iris.unina.it]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation - Chemical Science (RSC Publishing) DOI:10.1039/C0SC00524J [pubs.rsc.org]
- 14. Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Expanding Role of Boronic Acids as Catalysts in Organic Synthesis
Abstract: Boronic acids, long recognized for their indispensable role as reagents in transition metal-catalyzed cross-coupling reactions, are rapidly emerging as a versatile and powerful class of organocatalysts.[1][2] Their unique ability to interact with hydroxyl-containing functional groups through reversible covalent bonding enables a range of catalytic transformations under mild and often environmentally benign conditions.[1][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of boronic acid catalysis, focusing on the mechanistic principles, key applications, and field-proven protocols for their use in modern organic synthesis. We will delve into dehydrative condensations for amide and ester bond formation, strategic C-C bond formations, and regioselective glycosylations, offering both foundational understanding and actionable experimental details.
The Foundation of Boronic Acid Catalysis: A Dual Mode of Activation
At its core, the catalytic utility of a boronic acid, R-B(OH)₂, stems from the Lewis acidic nature of its trivalent boron center.[4] The boron atom possesses a vacant p-orbital, making it an electrophile capable of accepting a lone pair of electrons from a nucleophile, typically an oxygen atom from a hydroxyl group (e.g., in carboxylic acids, alcohols, or diols).[4][5] This interaction is not merely a transient association; it involves the formation of a reversible covalent bond, a characteristic that distinguishes boronic acid catalysis from many other Lewis acid systems.[1][3]
This reversible covalent interaction underpins two primary modes of substrate activation:
-
Electrophilic Activation: By condensing with a carboxylic acid or an alcohol, the boronic acid catalyst transforms the hydroxyl group into a better leaving group. This enhances the electrophilicity of the carbonyl carbon (in acids) or the adjacent carbon (in alcohols), making them more susceptible to nucleophilic attack.[1][2][6] This is the operative principle in direct amidation and esterification reactions.
-
Nucleophilic Activation: Conversely, when a boronic acid forms a tetrahedral adduct with a diol or saccharide, it increases the electron density on the associated oxygen atoms.[1][2][6] This enhances the nucleophilicity of the remaining hydroxyl groups, priming them for reaction with electrophiles. This mode is critical in applications like regioselective glycosylation.
These catalytic cycles offer high atom economy by avoiding the need for stoichiometric activating agents and often producing water as the sole byproduct, aligning with the principles of green chemistry.[1][7][8]
Application I: Dehydrative Amide and Ester Bond Formation
The formation of amide and ester bonds is fundamental to pharmaceutical and materials science. Boronic acid catalysis provides a direct and efficient method for these dehydrative condensations, circumventing the need for traditional coupling reagents which often generate stoichiometric waste.[9]
Mechanistic Rationale: The Acyloxyboronate Intermediate
The generally accepted mechanism for boronic acid-catalyzed amidation and esterification proceeds through the formation of a key acyloxyboronic acid intermediate.[7]
-
Activation: The boronic acid catalyst reacts with the carboxylic acid in a dehydration equilibrium to form a mixed anhydride, the acyloxyboronic acid. This step activates the carboxylic acid by making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The amine or alcohol nucleophile attacks the activated carbonyl carbon of the intermediate.
-
Tetrahedral Intermediate Breakdown: The resulting tetrahedral intermediate collapses, forming the desired amide or ester bond.
-
Catalyst Regeneration: A final dehydration step releases the product and regenerates the boronic acid catalyst, closing the catalytic cycle.
The removal of water, typically via azeotropic distillation (e.g., with a Dean-Stark apparatus) or the use of molecular sieves, is critical to drive the equilibria towards product formation.[7]
Catalytic Cycle for Amide Formation
Caption: Catalytic cycle of boronic acid-catalyzed amidation.
Catalyst Selection Insights
The choice of boronic acid catalyst significantly impacts reaction efficiency.
-
Electronic Effects: Arylboronic acids bearing electron-withdrawing substituents (e.g., -CF₃, -NO₂) are generally more Lewis acidic and, therefore, more active catalysts for amidation.[9]
-
Steric Effects: Introducing bulky substituents at the ortho-positions of an arylboronic acid can prevent the formation of inactive catalyst aggregates and accelerate the reaction rate.[7]
Table 1: Comparison of Catalysts for Direct Amidation
| Catalyst | Key Features | Typical Loading (mol%) | Ref. |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Highly electron-deficient, strong Lewis acid. Effective for many substrates. | 1–5 | [9] |
| 2-(Thiophen-2-ylmethyl)phenylboronic acid | Effective for amidation at room temperature. | 5–10 | [9] |
| Boric Acid (H₃BO₃) | Inexpensive, low toxicity, particularly useful for specific API syntheses. | 10–20 | [10] |
| Thioether-substituted biphenylboronic acid | Bifunctional catalyst, effective for challenging aromatic amines. | 5–50 | [9] |
Protocol: General Procedure for Arylboronic Acid-Catalyzed Amidation
This protocol is a representative example based on methodologies reported for direct dehydrative amidation.[9]
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid, 0.05 mmol, 5 mol%)
-
Activated molecular sieves 4Å (powdered, ~500 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, arylboronic acid catalyst, and molecular sieves.
-
Purge the flask with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to reflux (typically ~110 °C for toluene) and maintain for 12-24 hours.
-
Causality Note: Refluxing in toluene facilitates the azeotropic removal of water by the molecular sieves, which is crucial for driving the condensation equilibrium forward.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves, washing the pad with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure amide.
Self-Validation: The protocol's integrity can be confirmed by running a control reaction in the absence of the boronic acid catalyst. Under these conditions, little to no amide formation is expected, confirming the catalytic role of the boronic acid.
Application II: Dehydrative C-C Bond Formation
Boronic acids can also catalyze the formation of carbon-carbon bonds by activating alcohols as electrophiles, proceeding via a dehydrative pathway that releases water as the only byproduct.[11][12] This strategy provides a green alternative to traditional methods that rely on pre-activated electrophiles like alkyl halides.[12]
Mechanistic Rationale: Carbocation-Mediated SN1 Pathway
In contrast to the activation of carboxylic acids, the activation of benzylic or allylic alcohols often proceeds via an Sₙ1-type mechanism.
-
Boronate Ester Formation: The boronic acid catalyst and a co-catalyst (if used, such as oxalic acid) can form a more potent Brønsted acid in situ.[11]
-
Protonation and Ionization: This acid protonates the alcohol's hydroxyl group, forming a good leaving group (water). Departure of water generates a stabilized carbocation intermediate (e.g., a benzylic carbocation).[11]
-
Nucleophilic Attack: A carbon-based nucleophile, such as an enol, enolizable 1,3-dicarbonyl compound, or an allyl silane, attacks the carbocation.[11][12]
-
Product Formation: This C-C bond-forming step yields the final product.
Workflow for Dehydrative C-Alkylation
Sources
- 1. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
Technical Support Center: Suzuki Coupling Reactions
A Specialist Guide to Troubleshooting Low Yields with (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that challenging substrates require optimized conditions. This guide provides in-depth, field-proven insights into overcoming common obstacles when using this compound in Suzuki-Miyaura cross-coupling reactions. This particular boronic acid presents a unique combination of steric hindrance from the ortho-methyl group and electronic deactivation from the meta-sulfamoyl group, which can complicate the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is sluggish or stalls completely with starting material remaining. What are the likely causes?
A1: A stalled reaction is one of the most common issues and typically points to problems within the catalytic cycle, often at the oxidative addition or transmetalation steps.
-
Suboptimal Catalyst System: Your boronic acid is both sterically hindered and electronically deactivated. A standard catalyst like Pd(PPh₃)₄ may be insufficient. The combination of steric bulk and electron-withdrawing character slows down the crucial transmetalation step.
-
Solution: Employ a more active and robust catalyst system. Bulky, electron-rich phosphine ligands are essential for coupling sterically hindered substrates.[1][2] These ligands promote the formation of highly reactive, monoligated L₁Pd(0) species, which accelerate both oxidative addition and the subsequent, often rate-limiting, reductive elimination step.[3][4]
-
Recommended Catalyst/Ligand Combinations:
-
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ to the active Pd(0) species.[5] This reduction can be inefficient or fail if conditions are not optimal, leading to an induction period or complete reaction failure.
-
Solution: Consider using a modern palladium "precatalyst" (e.g., XPhos Pd G3). These are air-stable Pd(II) complexes that are designed for reliable and rapid generation of the active Pd(0) catalyst under the reaction conditions.[1]
-
-
Inappropriate Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6][7] A base that is too weak or one that is poorly soluble in the reaction medium will result in a slow or stalled reaction.
-
Solution: For this substrate, a moderately strong base is often required.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to promote the reaction but generally does not degrade sensitive functional groups. Ensure it is finely powdered to maximize surface area.[1][7]
-
Cesium Carbonate (Cs₂CO₃): Another effective but milder option, particularly useful if your coupling partner has base-sensitive functionalities.
-
-
Q2: I'm observing significant homocoupling of the boronic acid. How can I minimize this side reaction?
A2: Boronic acid homocoupling (forming a symmetrical biaryl from two boronic acid molecules) is a common side reaction, especially with electron-deficient boronic acids.[8][9] It is often promoted by the presence of oxygen or Pd(II) species.[5][10]
-
Cause 1: Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then enter a catalytic cycle that promotes homocoupling.[10][11]
-
Solution: Rigorous Degassing. This is the most critical step to prevent homocoupling. Ensure all solvents are thoroughly degassed before use by bubbling an inert gas (Argon or Nitrogen) through them for at least 20-30 minutes.[12] Assemble your reaction under an inert atmosphere and maintain it throughout the experiment.
-
-
Cause 2: Use of a Pd(II) Source: When using a Pd(II) precatalyst like Pd(OAc)₂, some of it can be consumed by reacting directly with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst.[5][10]
-
Solution:
-
Use a Pd(0) source directly, such as Pd(PPh₃)₄.
-
Use a modern precatalyst that is designed for efficient reduction to Pd(0).
-
In some cases, adding the boronic acid slowly to the reaction mixture can minimize its instantaneous concentration and suppress homocoupling.[13]
-
-
Q3: My starting materials are consumed, but my yield is low and I see a significant amount of a byproduct corresponding to the deborylated arene. What is happening?
A3: This indicates that protodeborylation is a major side reaction. This is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[5] This process can be catalyzed by the base or even the palladium-phosphine complex itself.[14][15]
-
Cause 1: Base-Catalyzed Protodeborylation: The presence of a strong base and water can accelerate the cleavage of the boronic acid C-B bond.[7][15]
-
Solution:
-
Use a Milder Base: Switch from a strong base like NaOH or KOtBu to K₃PO₄ or Cs₂CO₃.[7]
-
Control Water Content: While many Suzuki couplings benefit from some water, excess water can promote this side reaction.[16] If using an anhydrous solvent like dioxane or toluene, ensure it is dry. If a co-solvent is needed, try a 10:1 ratio of organic solvent to water.[1]
-
-
-
Cause 2: Palladium-Catalyzed Protodeborylation: Recent studies have shown that bulky phosphine ligands, while excellent for promoting the desired coupling, can also paradoxically accelerate protodeborylation.[14][15]
-
Solution: This requires careful optimization. If protodeborylation is severe, you may need to screen different bulky ligands. Sometimes a slightly less bulky ligand can strike a better balance between promoting the cross-coupling and minimizing the side reaction.
-
-
Alternative Boron Reagent: Boronic acids are more prone to protodeborylation than their corresponding esters.[3]
-
Solution: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more robust and less susceptible to premature cleavage.[17]
-
Q4: The reaction mixture turns black and then stalls. What does this mean?
A4: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is simply aggregated, inactive palladium metal.[18][19] This happens when the stabilizing ligands dissociate from the palladium center.
-
Cause 1: High Temperature: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition pathways.[19]
-
Solution: Find the minimum temperature required for the reaction to proceed at a reasonable rate. Try running the reaction at 80 °C before increasing to 100-110 °C if necessary.[1]
-
-
Cause 2: Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Solution: For monodentate ligands like SPhos or XPhos, a ligand-to-palladium ratio of 2:1 is typically recommended. If decomposition persists, a slight excess of the ligand (e.g., 2.5:1) may help stabilize the catalyst.[19] Be aware that a large excess can sometimes inhibit the reaction.
-
-
Cause 3: Substrate or Impurity Interference: The sulfamoyl group on your substrate could potentially coordinate to the palladium center, interfering with the catalytic cycle and promoting decomposition.
-
Solution: This is an inherent challenge of the substrate. Using a strongly binding, bulky ligand like SPhos is the best strategy, as it is designed to remain coordinated to the palladium and prevent interference from other species.[4]
-
Recommended Starting Protocol & Optimization
This protocol is designed as a robust starting point for the coupling of this compound.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.2–1.5 equiv | A slight excess ensures complete consumption of the halide. |
| Palladium Source | XPhos Pd G3 (1–3 mol%) | Air-stable precatalyst for reliable activation.[1] |
| Base | K₃PO₄ (2.0–3.0 equiv) | Finely powdered. Strong, effective base for hindered couplings.[7] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Good solvent for many Suzuki couplings. Water aids in dissolving the base and facilitates transmetalation.[16] |
| Concentration | 0.1–0.2 M (re: halide) | A good starting concentration. |
| Temperature | 80–100 °C | Start at 80 °C and increase if the reaction is slow. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling.[10] |
Step-by-Step Experimental Protocol
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv). Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (2 mol%).
-
Solvent Addition: Add the previously degassed 1,4-dioxane and water (10:1 v/v) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by LC-MS or TLC.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle below illustrates the fundamental steps. Low yields with your substrate are often due to a bottleneck at the Transmetalation step (slowed by sterics and electronics) or the Reductive Elimination step (hindered by the ortho-methyl group).
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Malig, T. C., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 29(18), 2431-2436. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Malig, T. C., et al. (2018). Request PDF: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]
-
Cheong, J. Y., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]
-
Cheong, J. Y., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Straub, B. F. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(23), 8444-8454. Retrieved from [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (25), 1125. Retrieved from [Link]
-
Dreher, S. D., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 461-464. Retrieved from [Link]
-
Quora. (2023). What is the prominent role of water in the Suzuki reaction?. Retrieved from [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Retrieved from [Link]
-
Straub, B. F. (2015). Request PDF: Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Bull, J. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8464-8477. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid Reaction Products
Welcome to the technical support guide for purifying reaction products derived from (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
The unique structure of this boronic acid, featuring a polar N,N-diethylsulfamoyl group, introduces specific challenges and considerations for product purification. This guide provides in-depth, field-proven answers to common issues, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification workflow.
Q1: What are the primary impurities I should expect in my crude reaction mixture, and how can I identify them?
A1: In a typical Suzuki-Miyaura cross-coupling reaction, you should anticipate several key impurities alongside your desired biaryl product. Understanding these is the first step to designing an effective purification strategy.
-
Unreacted Starting Materials: Residual this compound and the corresponding aryl halide/triflate partner are common.
-
Homocoupled Boronic Acid: A significant byproduct can be the symmetrical biaryl formed from the coupling of two molecules of the boronic acid. This impurity, 4,4'-dimethyl-3,3'-bis(N,N-diethylsulfamoyl)-1,1'-biphenyl, is often a key challenge to separate due to its similar polarity to the desired product. The formation of this byproduct is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][2][3]
-
Protodeboronated Byproduct: This is the arene formed when the boronic acid group is replaced by a hydrogen atom (N,N-diethyl-2-methyl-5-toluenesulfonamide). This side reaction is often accelerated by strong bases in aqueous media.[1][2]
-
Palladium Residues: The palladium catalyst and its associated ligands (e.g., phosphines) or their oxides will contaminate the crude product. These often appear as a fine black solid (palladium black) or are soluble in the organic phase.
-
Inorganic Salts: The base used in the reaction (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be thoroughly removed during the aqueous workup.
Identification: The most effective way to identify these components is by a combination of Thin Layer Chromatography (TLC) and LC-MS analysis of your crude reaction mixture. A summary of expected impurities is provided in Table 1.
Table 1: Common Impurities and Identification Markers
| Impurity Name | Structure | Key Identification Feature | Typical TLC Behavior (Normal Phase) |
|---|---|---|---|
| Starting Boronic Acid | 3-(B(OH)₂) - C₆H₃ - (CH₃) - 4-(SO₂NEt₂) | Very polar, may streak. Can be visualized with specific stains (e.g., potassium permanganate). | Low Rf, often close to the baseline. |
| Homocoupled Dimer | [4-(CH₃)-3-(SO₂NEt₂)-C₆H₃]₂ | High molecular weight, often less polar than the starting boronic acid but may have similar polarity to the product. | Rf is typically close to the desired product. |
| Protodeboronated Arene | C₆H₄ - (CH₃) - (SO₂NEt₂) | Lacks the boronic acid group, making it significantly less polar. | Higher Rf than the boronic acid and often the product. |
| Desired Product | Ar-C₆H₃-(CH₃)-(SO₂NEt₂) | Polarity is dependent on the nature of the coupled 'Ar' group. | Rf is intermediate and serves as the reference point. |
Q2: My product streaks badly on a standard silica gel TLC plate. What causes this, and how can I get clean spots?
A2: Streaking is a very common issue when dealing with boronic acids and compounds containing polar functional groups like sulfonamides. The primary cause is the interaction between your compound and the stationary phase.
-
Mechanistic Cause: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The boronic acid moiety (a Lewis acid) can interact strongly with these Lewis basic silanol groups, leading to strong adsorption and slow, uneven elution (streaking).[4] The polar sulfonamide group can also hydrogen bond with the silanols, exacerbating the effect.
-
Troubleshooting Steps:
-
Spotting Concentration: Ensure you are not overloading the TLC plate. Spot a dilution of your crude mixture.
-
Solvent System Modification: Add a small amount of a polar, competitive solvent to your eluent. A few drops of acetic acid can protonate basic impurities, while a small amount of methanol can help elute highly polar compounds more effectively.
-
Base Deactivation: For a more robust solution, "deactivate" the silica. Prepare your TLC eluent with 0.5-1% triethylamine (NEt₃). The triethylamine will competitively bind to the acidic silanol sites, preventing your compound from sticking and resulting in much sharper spots.[4] This is often the most effective method.
-
Q3: How can I efficiently remove unreacted this compound from my product?
A3: Removing residual boronic acid is critical, especially in pharmaceutical development where arylboronic acids can be considered potential genotoxic impurities.[5] Several effective strategies exist:
-
Aqueous Basic Wash (pH-Switched Extraction): This is the first line of defense. During your workup, wash the organic layer (e.g., Ethyl Acetate, DCM) with a dilute aqueous base like 1M NaOH or 1M K₂CO₃. The boronic acid (pKa ~9) will be deprotonated to form a highly water-soluble boronate salt, which partitions into the aqueous layer.[5][6] Be cautious and perform this wash 2-3 times, but avoid overly vigorous or prolonged mixing if your product has some water solubility.
-
Scavenger Resins: For removing trace amounts post-chromatography or when basic washes are insufficient, scavenger resins are highly effective. Polystyrene beads functionalized with diethanolamine (DEAM-PS) are designed to selectively bind and remove boronic acids from solution.[5] Simply stir the resin with a solution of your product for a few hours and then filter it off.
-
Diethanolamine Adduct Formation: In some cases, you can precipitate the unreacted boronic acid by adding diethanolamine to your crude mixture dissolved in a nonpolar solvent like ether. The resulting diethanolamine adduct is often a crystalline solid that can be filtered off.[1][7]
Q4: I'm seeing a significant amount of a symmetrical biaryl byproduct. What is it, and how can I prevent its formation?
A4: This is the homocoupling product, arising from the reaction of two molecules of your boronic acid. Its formation is a common side reaction in Suzuki couplings and can significantly lower the yield of your desired product.[2]
-
Cause 1: Oxygen in the Reaction: The most frequent cause is the presence of dissolved oxygen. Oxygen can facilitate the Pd(II)-mediated oxidative homocoupling of the boronic acid.[1][2][8]
-
Cause 2: Inefficient Pd(II) to Pd(0) Reduction: Many common catalysts, like Pd(OAc)₂, are Pd(II) precatalysts. They must be reduced in situ to the catalytically active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can stoichiometrically promote homocoupling.[2][3]
-
Prevention Strategies:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes.[3] Simply maintaining a blanket of inert gas is often not sufficient to remove dissolved oxygen.
-
Use an Active Pd(0) Catalyst: Start with a catalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for in situ reduction.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by ensuring the palladium remains in the Pd(0) state without interfering with the main catalytic cycle.[3][9]
-
In-Depth Troubleshooting and Purification Workflows
This section provides a deeper dive into solving complex purification problems, complete with workflow diagrams and detailed protocols.
Workflow 1: General Purification Strategy
The choice of purification strategy depends on the physical properties of your product and the main impurities present. The following decision tree illustrates a typical workflow.
Caption: General purification workflow decision tree.
Workflow 2: Preventing Boronic Acid Homocoupling
Homocoupling is a preventable side reaction. This diagram outlines the causes and solutions.
Caption: Causes and prevention of boronic acid homocoupling.
Detailed Experimental Protocols
Protocol 1: Standard Post-Suzuki Reaction Workup
This protocol is designed to remove the bulk of inorganic salts and water-soluble impurities.
-
Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20x the reaction volume).
-
Filtration (Optional): If a significant amount of palladium black has precipitated, filter the diluted mixture through a pad of Celite®. Wash the Celite pad thoroughly with the same organic solvent to ensure complete product recovery.[10]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Saturated aqueous NaHCO₃ or 1M K₂CO₃ (1x) to neutralize any acid.
-
1M NaOH (2x) to remove the majority of the unreacted boronic acid.
-
Water (1x).
-
Saturated aqueous NaCl (Brine) (1x) to break any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
This method is essential for separating the desired product from closely-eluting impurities like the homocoupled dimer.
-
Prepare Deactivated Silica: Create a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:EtOAc). Add triethylamine (NEt₃) to constitute 1% of the total solvent volume. Gently stir the slurry for 10-15 minutes before packing the column. This neutralizes the acidic silanol groups.[4]
-
Dry Loading: For best resolution, use a dry loading technique. Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or EtOAc). Add a small amount of silica gel (approx. 1-2x the mass of the crude product) and concentrate to a dry, free-flowing powder.
-
Column Packing and Elution: Pack the column with the deactivated silica slurry. Carefully add your dry-loaded sample to the top. Elute the column using a gradient solvent system. A typical gradient for these types of compounds would be from 100% Hexane up to 50-100% Ethyl Acetate, ensuring the eluent always contains 0.5-1% triethylamine.
-
Fraction Collection: Collect fractions based on TLC or a UV detector and combine the pure fractions. Concentrate in vacuo to obtain the purified product.
Table 2: Suggested Chromatography Solvent Systems (Normal Phase)
| Product Polarity | Starting Eluent (with 1% NEt₃) | Final Eluent (with 1% NEt₃) | Notes |
|---|---|---|---|
| Low | 100% Hexane | 80:20 Hexane:EtOAc | For products where the coupled 'Ar' group is large and non-polar. |
| Medium | 90:10 Hexane:EtOAc | 50:50 Hexane:EtOAc | A good starting point for many biaryl sulfonamides.[11] |
| High | 100% DCM | 95:5 DCM:MeOH | For products with additional polar functional groups. |
References
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.[Link]
-
Boronic acid synthesis by hydrolysis. Organic Chemistry Portal.[Link]
-
Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020). Organic Letters.[Link]
-
Boronic acid. Wikipedia.[Link]
-
Purification of boronic acids? (2017). Reddit.[Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit.[Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.[Link]
-
How to purify boronic acids/boronate esters? (2016). ResearchGate.[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.[Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025). ResearchGate.[Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025). ResearchGate.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.[Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications.[Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2025). ResearchGate.[Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications.[Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society.[Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.[Link]
-
Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp 2 )-H Bonds with Iodobenzenesulfonamides. (2025). ResearchGate.[Link]
-
Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. (2020). National Institutes of Health.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
identifying side products in reactions of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
Welcome to the technical support center for (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating side products in reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights grounded in mechanistic principles to ensure the success of your synthetic endeavors.
Introduction: Understanding the Reactivity Profile
This compound is a key building block in medicinal and materials chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions. Its unique electronic and steric features, however, can present challenges in achieving high-yielding and clean transformations. The electron-withdrawing nature of the sulfamoyl group and the steric bulk in the ortho position to the boronic acid can influence the propensity for side product formation. This guide will equip you with the knowledge to anticipate, identify, and address these challenges.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus the boronic acid group. What is this side product and how can I minimize it?
A1: This is a classic case of protodeboronation, a common side reaction for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. [1] For this compound, this results in the formation of N,N-diethyl-4-methyl-3-sulfamoylbenzene.
Causality: Protodeboronation can be catalyzed by acid or base and is often promoted by the presence of water in the reaction mixture.[1][2] The reaction mechanism can vary depending on the pH of the medium.[1][3] For arylboronic acids, especially those with electron-withdrawing groups, base-promoted protodeboronation can be a significant issue.[4]
Troubleshooting & Optimization:
-
Choice of Base: While a base is necessary for the Suzuki-Miyaura catalytic cycle, overly strong or highly aqueous bases can accelerate protodeboronation.[4] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over stronger bases like sodium hydroxide (NaOH).
-
Anhydrous Conditions: Minimizing water content is crucial. Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). However, be aware that some water is often necessary for the activity of certain bases.[5]
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the extent of protodeboronation. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
"Slow Release" Strategies: Using boronic acid derivatives like MIDA boronates or organotrifluoroborates can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and thus suppressing side reactions like protodeboronation.[1]
Q2: My reaction mixture shows a significant peak in the mass spectrum corresponding to a dimer of my boronic acid. What is this species and how can I prevent its formation?
A2: This byproduct is the result of homocoupling, where two molecules of the boronic acid couple to form a biaryl species. In this case, it would be 2,2'-dimethyl-5,5'-bis(N,N-diethylsulfamoyl)biphenyl.
Causality: Homocoupling is often promoted by the presence of oxygen, which can lead to oxidative side reactions involving the palladium catalyst.[6] Certain palladium catalysts and reaction conditions are more prone to facilitating this side reaction.[5]
Troubleshooting & Optimization:
-
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
-
Catalyst Choice: Some palladium catalysts are more susceptible to promoting homocoupling. If you are observing significant homocoupling, consider switching to a different palladium source or ligand. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[5]
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby reducing the rate of homocoupling.[5]
Q3: I am having difficulty purifying my final product, and I suspect the presence of boroxine trimers. How can I detect and remove them?
A3: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules. [7][8] For your specific boronic acid, this would be a six-membered ring containing alternating boron and oxygen atoms, with a (3-(N,N-diethylsulfamoyl)-4-methylphenyl) group attached to each boron atom.
Causality: Boronic acids are prone to dehydration, especially upon heating or under vacuum.[7] This can occur during storage or in the reaction mixture.
Detection and Removal:
-
Detection: Boroxines can be detected by mass spectrometry as they will have a mass corresponding to three times the molecular weight of the boronic acid minus three molecules of water.[8] In NMR spectroscopy, the presence of boroxines can lead to broadened peaks or the appearance of multiple sets of signals, complicating spectral interpretation.[8]
-
Removal/Reversion:
-
Hydrolysis: Boroxines can often be converted back to the boronic acid by treatment with water. Dissolving the crude product in a solvent containing a small amount of water and then re-isolating the product can sometimes resolve the issue.
-
Purification: Flash column chromatography can be used to separate the desired product from boroxine impurities.
-
Coordinating Solvents in NMR: To obtain a clean NMR spectrum, dissolving the sample in a coordinating deuterated solvent like methanol-d4 can help break up the boroxine structure.[8]
-
Part 2: Analytical Identification of Side Products
A systematic approach to identifying side products is crucial for effective troubleshooting. The following table summarizes the key analytical signatures for the common side products of this compound.
| Side Product | Structure | Molecular Weight ( g/mol ) | Key Analytical Signatures (LC-MS & NMR) |
| Protodeboronation Product | N,N-diethyl-4-methyl-3-sulfamoylbenzene | 241.34 | LC-MS: [M+H]⁺ at m/z 242.3. ¹H NMR: Absence of the B(OH)₂ signal and appearance of a new aromatic proton signal in its place. |
| Homocoupling Product | 2,2'-dimethyl-5,5'-bis(N,N-diethylsulfamoyl)biphenyl | 482.66 | LC-MS: [M+H]⁺ at m/z 483.7. ¹H NMR: Complex aromatic region with signals corresponding to a symmetrical biaryl structure. |
| Boroxine Trimer | Tris(3-(N,N-diethylsulfamoyl)-4-methylphenyl)boroxine | 795.54 | LC-MS: [M+H]⁺ at m/z 796.5. ¹H NMR: Broadened or multiple aromatic and alkyl signals. |
Part 3: Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling with Troubleshooting Modifications
This protocol provides a general starting point for Suzuki-Miyaura reactions with this compound and includes annotations for troubleshooting common side reactions.
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)[6]
-
-
Reaction Setup:
-
To a reaction vessel, add the boronic acid, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
-
Troubleshooting Annotations:
-
If protodeboronation is observed:
-
Consider using a milder base (e.g., K₃PO₄).
-
Ensure all reagents and solvents are as anhydrous as possible.
-
Lower the reaction temperature and monitor closely to avoid prolonged heating.
-
-
If homocoupling is significant:
-
Ensure thorough degassing of the solvent.
-
Consider a different palladium catalyst/ligand system (e.g., a Buchwald ligand).[5]
-
Try adding the boronic acid portion-wise or via syringe pump.
-
Part 4: Visualizing Reaction Pathways
Diagram 1: Key Side Reactions of this compound
Caption: Competing reaction pathways for this compound.
References
-
Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(11), 5365–5368. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295. [Link]
-
Molloy, J. J., O'Rourke, K. M., Frias, C. P., Sloan, N. L., West, M. J., Pimlott, S. L., Sutherland, A., & Watson, A. J. B. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters, 21(8), 2488–2492. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]
-
Wikipedia. Boronic acid. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and optimization strategies for this specific, and potentially challenging, coupling reaction. The unique substitution pattern of this boronic acid, featuring a bulky and electron-withdrawing N,N-diethylsulfamoyl group ortho to a methyl group, presents specific considerations for achieving high yields and purity.
Understanding the Key Variables: Temperature and Time
The success of a Suzuki-Miyaura coupling is a delicate balance of multiple factors, with reaction temperature and time being two of the most critical and interdependent parameters.[1][2] Optimizing these variables is essential for driving the reaction to completion while minimizing side reactions.
The Role of Temperature:
Temperature directly influences the rate of each elementary step in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Accelerating Key Steps: Many Suzuki couplings require heating to overcome the activation energy barriers of the catalytic cycle, particularly the oxidative addition and transmetalation steps.[5] For a sterically hindered boronic acid like this compound, elevated temperatures can be crucial to facilitate the approach of the coupling partners to the palladium center.
-
Catalyst Decomposition: However, excessive heat can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black, which will terminate the catalytic cycle.[5][6] The thermal stability of the chosen catalyst and ligand system is a key consideration.
-
Side Reactions: Higher temperatures can also promote undesirable side reactions such as protodeboronation and homocoupling.[6][7]
The Impact of Reaction Time:
Reaction time is the duration required for the reaction to reach maximum conversion of the limiting reagent.
-
Ensuring Completion: Insufficient reaction time will result in incomplete conversion and a lower yield of the desired product.
-
Minimizing Impurities: Conversely, unnecessarily long reaction times, especially at elevated temperatures, can lead to the accumulation of impurities through product degradation or side reactions.[8]
Monitoring the reaction progress over time using techniques like TLC, LC-MS, or GC-MS is crucial for determining the optimal reaction endpoint.[5][9]
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish and gives low yields. What is the first thing I should adjust?
A1: When encountering low yields, a systematic approach is key. Before drastically changing components, first ensure your foundational parameters are sound:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[5] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[10]
-
Reagent Quality: Use fresh, high-purity boronic acid, as impurities can poison the catalyst.[5] Similarly, ensure your palladium catalyst and ligands have been stored correctly to prevent degradation.[5]
-
Solvent and Base Purity: Employ anhydrous and degassed solvents. The choice and purity of your base are also critical for activating the boronic acid.[5][11]
If these are all in order, a moderate increase in reaction temperature (e.g., in 10 °C increments from your initial temperature) is a logical next step to improve sluggish reaction rates.[5]
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich or heteroaryl boronic acids.[11] The electron-withdrawing nature of the sulfamoyl group in your substrate may offer some protection, but the presence of water and a strong base can still promote this side reaction.[11]
-
Choice of Base: Consider using milder bases like K₃PO₄, KF, or Cs₂CO₃.[5]
-
Anhydrous Conditions: While many Suzuki couplings use aqueous co-solvents to dissolve the base, switching to anhydrous conditions can sometimes reduce protodeboronation.[5]
-
Protecting Groups: For particularly sensitive substrates, conversion of the boronic acid to a more robust boronic ester (e.g., a pinacol ester or MIDA boronate) can prevent protodeboronation during the reaction.[12]
Q3: What is a good starting temperature and time for a Suzuki coupling with this boronic acid?
A3: A good starting point for many Suzuki couplings is a temperature range of 80-110 °C.[5][9] Given the potential for steric hindrance from the diethylsulfamoyl and ortho-methyl groups, starting at the higher end of this range (e.g., 100 °C) is reasonable.[10]
For reaction time, a typical starting point is 4-24 hours.[10] It is highly recommended to monitor the reaction's progress every few hours to establish an optimal endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low to No Conversion | Reaction temperature is too low. | Incrementally increase the temperature in 10-20 °C intervals.[13][14] |
| Reaction time is too short. | Extend the reaction time, monitoring progress by TLC or LC-MS.[8] | |
| Inefficient catalyst system. | For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[3][15][16] | |
| Poor base selection or solubility. | Switch to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure vigorous stirring, especially with insoluble inorganic bases.[10][11] | |
| Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) | Reaction temperature is too high. | Reduce the reaction temperature. While this may slow the reaction, it can improve selectivity. |
| Reaction time is too long. | Stop the reaction once the limiting reagent is consumed to prevent product degradation or further side reactions. | |
| Oxygen contamination. | Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas throughout the reaction.[5][10] | |
| Inappropriate base. | Dehalogenation can be promoted by certain bases; consider switching to an inorganic base like K₃PO₄.[10] |
Experimental Protocol: Optimization of Reaction Temperature and Time
This protocol provides a general workflow for optimizing the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)[9]
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)[9]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)[9]
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Heating block or oil bath
Procedure:
-
Vessel Preparation: To a set of oven-dried reaction vials equipped with magnetic stir bars, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).[9]
-
Inert Atmosphere: Seal the vials and purge with argon or nitrogen for 5-10 minutes.[9]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (2 mol%). Then, add the degassed solvent system via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.[9]
-
Reaction Execution: Place the vials in separate wells of a preheated heating block set to different temperatures (e.g., 80 °C, 90 °C, 100 °C, and 110 °C). Stir the reactions vigorously.[9]
-
Monitoring: At set time intervals (e.g., 2h, 4h, 8h, 16h, 24h), carefully take a small aliquot from each reaction vial under an inert atmosphere and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts.
-
Workup and Analysis: Once the optimal conditions are identified, the reaction can be scaled up. After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.[9]
Data Summary Table for Optimization:
| Temperature (°C) | Time (h) | Conversion (%) | Key Byproducts Observed |
| 80 | 2 | ||
| 80 | 4 | ||
| 80 | 8 | ||
| 80 | 16 | ||
| 90 | 2 | ||
| 90 | 4 | ||
| 90 | 8 | ||
| 90 | 16 | ||
| 100 | 2 | ||
| 100 | 4 | ||
| 100 | 8 | ||
| 100 | 16 | ||
| 110 | 2 | ||
| 110 | 4 | ||
| 110 | 8 | ||
| 110 | 16 |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Optimizing Reaction Conditions
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance with Substituted Phenylboronic Acids
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This resource is designed to provide in-depth guidance and practical solutions for a persistent challenge in cross-coupling chemistry: overcoming steric hindrance when using substituted phenylboronic acids, particularly in the context of the Suzuki-Miyaura reaction. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is both robust and rationally grounded.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding sterically hindered couplings.
Q1: Why do my Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids consistently result in low yields?
A1: Low yields in these cases are typically due to the steric bulk of the ortho-substituents on the phenylboronic acid, which impedes key steps in the catalytic cycle. The primary bottlenecks are often the transmetalation and reductive elimination steps. The bulky substituents can hinder the approach of the boronic acid to the palladium center for the transfer of the aryl group (transmetalation) and subsequently make it difficult for the two coupled fragments on the metal center to come together and be released (reductive elimination).[1] Furthermore, at the higher temperatures often required to force these reactions, side reactions like protodeboronation (cleavage of the C-B bond) can become more prevalent, consuming your starting material.[1]
Q2: I've heard that using bulkier ligands can help with sterically hindered substrates. Isn't that counterintuitive?
A2: It does seem counterintuitive, but the use of bulky, electron-rich phosphine ligands (like Buchwald or Johnphos-type ligands) or N-heterocyclic carbenes (NHCs) is a cornerstone of modern cross-coupling chemistry for sterically demanding substrates.[2][3] These bulky ligands promote the formation of a monoligated, highly reactive 14-electron palladium(0) species. This species is less sterically crowded than its bis-ligated counterpart, which ironically makes it more accessible for the oxidative addition of the aryl halide. The bulk of the ligand also facilitates the final reductive elimination step to release the desired biaryl product.[4]
Q3: What role does the base play in overcoming steric hindrance?
A3: The base is crucial in the Suzuki-Miyaura reaction as it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[5] For sterically hindered couplings, the choice of base can be critical. Stronger, non-aqueous bases like potassium tert-butoxide (t-BuOK) or potassium phosphate (K₃PO₄) are often more effective than aqueous bases like sodium carbonate (Na₂CO₃).[6][7][8] They can promote the formation of the active boronate species under conditions that might also favor the stability of the catalytic complex.
Q4: Can changing the solvent help my sterically hindered coupling reaction?
A4: Absolutely. The solvent's polarity and boiling point can significantly influence the reaction's success. Aprotic polar solvents like dioxane, toluene, or dimethylformamide (DMF) are commonly used.[6][7][8] Higher boiling point solvents allow the reaction to be conducted at elevated temperatures, which can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates. However, one must be cautious as higher temperatures can also lead to catalyst decomposition and increased side reactions.
Q5: Are there alternatives to boronic acids for highly hindered couplings?
A5: Yes. If you are facing insurmountable difficulties with a sterically hindered phenylboronic acid, you might consider using a corresponding boronic ester (e.g., a pinacol ester) or an organotrifluoroborate. Boronic esters can exhibit higher stability and solubility in organic solvents compared to their acid counterparts.[9] Organotrifluoroborates are another class of robust coupling partners that can sometimes offer advantages in challenging coupling reactions.
Troubleshooting Guides
Here, we present common problems encountered during experiments with sterically hindered phenylboronic acids and provide step-by-step guidance to resolve them.
Problem 1: Low or No Conversion of Starting Materials
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted aryl halide and/or boronic acid.
Potential Causes & Solutions:
-
Inefficient Catalyst System: The chosen catalyst/ligand combination may not be active enough for the specific substrates.
-
Troubleshooting Protocol 1: Catalyst and Ligand Screening
-
Initial Setup: Prepare a parallel set of reactions in small vials. Use your standard reaction conditions as a baseline.
-
Ligand Variation: Keep the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) constant and screen a panel of bulky, electron-rich ligands. Good candidates include SPhos, XPhos, RuPhos, and bulky N-heterocyclic carbene (NHC) ligands like IPr.
-
Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes be beneficial.
-
Analysis: Monitor the reactions by TLC or LC-MS at set time points (e.g., 2, 6, and 24 hours) to identify the most promising catalyst system.
-
-
-
Suboptimal Base and Solvent Combination: The base may not be effectively activating the boronic acid, or the solvent may not be appropriate for the reaction temperature or solubility of the components.
-
Troubleshooting Protocol 2: Base and Solvent Optimization
-
Select the Best Catalyst System: Using the most effective catalyst/ligand combination from the previous screen.
-
Vary the Base: Test a range of bases, moving from weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to stronger, non-aqueous bases (e.g., K₃PO₄, t-BuOK).
-
Vary the Solvent: For each base, test a few different solvents with varying polarities and boiling points, such as toluene, dioxane, and DMF.
-
Temperature Control: Ensure the reaction temperature is appropriate for the chosen solvent (typically reflux). For lower boiling point solvents, consider using sealed vials to reach higher temperatures.
-
Monitoring: Analyze the outcome of each combination to find the optimal conditions.
-
-
Problem 2: Significant Formation of Byproducts (e.g., Protodeboronation, Homocoupling)
Symptoms: Besides the desired product, you observe significant amounts of the arene corresponding to the boronic acid (from protodeboronation) and/or a biaryl derived from the homocoupling of the aryl halide.
Potential Causes & Solutions:
-
Protodeboronation: The C-B bond of the boronic acid is being cleaved by trace amounts of water or protic solvents, especially under harsh basic conditions or at high temperatures.
-
Troubleshooting Protocol 3: Minimizing Protodeboronation
-
Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Switch to a Boronic Ester: Convert the sterically hindered phenylboronic acid to its corresponding pinacol ester. Boronic esters are generally more stable and less prone to protodeboronation.[9]
-
Milder Base: If possible, use a milder base like K₂CO₃ or Cs₂CO₃, although this may require a more active catalyst system.
-
-
-
Homocoupling: The aryl halide is coupling with itself, a common side reaction, especially with highly active catalyst systems.
-
Troubleshooting Protocol 4: Reducing Homocoupling
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling pathway.
-
Lower Catalyst Loading: Once you have identified an effective catalyst system, try reducing the catalyst loading. High concentrations of the active catalyst can sometimes promote homocoupling.
-
Temperature Optimization: While high temperatures are often necessary, excessively high temperatures can accelerate side reactions. Try to find the minimum temperature required for a reasonable reaction rate.
-
-
Data at a Glance: Recommended Conditions for Hindered Couplings
The following table summarizes common starting points for optimizing Suzuki-Miyaura reactions with sterically hindered phenylboronic acids.
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) precursors. |
| Ligand | Bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) | Promotes formation of a reactive monoligated Pd(0) species and facilitates reductive elimination.[2][4] |
| Base | K₃PO₄, t-BuOK, Cs₂CO₃ | Strong, often non-aqueous bases that effectively form the active boronate species.[6][7][8] |
| Solvent | Toluene, Dioxane, DMF | Aprotic solvents with high boiling points to allow for elevated reaction temperatures. |
| Temperature | 80-120 °C (or reflux) | Provides the necessary energy to overcome steric barriers. |
| Boron Source | Boronic acid, Boronic ester (pinacol) | Esters can offer greater stability and reduced protodeboronation.[9] |
Visualizing the Strategy: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a challenging, sterically hindered Suzuki-Miyaura coupling reaction.
Caption: The Suzuki-Miyaura cycle showing the influence of bulky ligands.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. NIH Public Access. Available at: [Link]
-
ChemInform Abstract: Synthesis of Sterically Hindered Biaryls (III), (V), and (VII) via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or Their Esters with Haloarenes. ResearchGate. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. NIH Public Access. Available at: [Link]
-
Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis. Ascensusspec. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Available at: [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 5. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Product Yield in Cross-Coupling Reactions Involving Boronic Acids
Welcome to the Technical Support Center for improving product yield in cross-coupling reactions involving boronic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to enhance your reaction outcomes.
Section 1: Understanding the Fundamentals of Boronic Acid Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[1][2][3] However, achieving high yields can be challenging due to the sensitivity of the reagents and the complexity of the catalytic cycle. A foundational understanding of the reaction mechanism and the roles of each component is crucial for effective troubleshooting.
The Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The palladium catalyst, typically in the Pd(0) oxidation state, initiates the cycle by inserting into the carbon-halide bond of the electrophile (oxidative addition). The resulting Pd(II) complex then undergoes transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step is critically dependent on the presence of a base to activate the boronic acid.[4][5][6] Finally, the desired carbon-carbon bond is formed through reductive elimination, regenerating the Pd(0) catalyst.[1]
Key Reaction Components and Their Functions
-
Palladium Catalyst: The heart of the reaction. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and its active form, Pd(0), is critical.[2][7] Catalyst inactivity or decomposition is a common reason for low yields.[8]
-
Ligand: Stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst aggregation into inactive palladium black.[7][9] Electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps.[2][7][8]
-
Boronic Acid/Ester: The organoboron nucleophile. The purity and stability of the boronic acid are paramount.[10] They are susceptible to decomposition pathways like protodeboronation and oxidation.[11][12] Using more stable derivatives like pinacol esters or MIDA boronates can mitigate these issues.[2][13][14][15]
-
Base: Essential for activating the boronic acid to facilitate transmetalation.[4][5][16] The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly impact the reaction rate and yield, and is often dependent on the substrates and solvent.[4]
-
Solvent: The solvent system solubilizes the reactants and influences the reaction kinetics and selectivity.[17][18][19][20] Common choices include ethereal solvents like dioxane and THF, aromatic solvents like toluene, and polar aprotic solvents like DMF, often in the presence of water.[2]
Section 2: Troubleshooting Guide for Low Product Yield
This section addresses common problems encountered during Suzuki-Miyaura cross-coupling reactions and provides a systematic approach to troubleshooting.
Problem 1: Low or No Product Formation
This is one of the most frequent issues. A logical, step-by-step investigation is key to identifying the root cause.
Initial Checks & Potential Causes:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[13] Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (argon or nitrogen) can lead to catalyst deactivation.[13]
-
Reagent Quality:
-
Boronic Acid: Has it been stored properly? Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of boroxines (cyclic anhydrides) or protodeboronation.[11][13] Consider using a fresh batch or a more stable boronic ester derivative.[13]
-
Catalyst/Ligand: Is the palladium source old or potentially degraded? Using a fresh catalyst or a more active pre-catalyst can be beneficial.[8]
-
Solvent: Ethereal solvents like THF and dioxane can form peroxides over time, which can inhibit the reaction. Ensure solvents are anhydrous and peroxide-free.[13]
-
Base: The physical state of the base matters. Ensure it is finely powdered and dry to maximize its effectiveness.[8][13]
-
-
Reaction Temperature: Is the temperature optimal for your specific substrates and catalyst system? While many reactions proceed well at elevated temperatures (60-120°C), some sensitive substrates may require milder conditions.[21][22] Conversely, unreactive substrates, such as aryl chlorides, may necessitate higher temperatures and more active catalyst systems.[2]
Systematic Optimization Workflow:
If initial checks do not resolve the issue, a systematic screening of reaction parameters is recommended.
Caption: A simplified diagram of the protodeboronation side reaction.
-
Homocoupling (Glaser Coupling): This involves the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. [9]It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction. [2] * Prevention:
-
Dehalogenation: The starting aryl halide is reduced to the corresponding arene. [2]This can occur if a hydride source is present in the reaction mixture.
-
Prevention:
-
Ensure solvents are pure and free from potential hydride donors.
-
Carefully select the base, as some can promote this side reaction.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I assess the quality of my boronic acid?
A1: While NMR or melting point analysis can be useful, a simple and practical test is to run a small-scale, well-established Suzuki reaction with your boronic acid. If the reaction proceeds with a high yield, your boronic acid is likely of good quality. If not, degradation may be the issue. Boronic acids are prone to forming cyclic trimers (boroxines) upon dehydration, which can affect stoichiometry. [14] Q2: What is the optimal catalyst loading for a Suzuki-Miyaura reaction?
A2: Catalyst loading can range from as low as 0.0025 mol% to 5 mol%. [8][23]For initial screening and well-behaved substrates, 1-2 mol% is a good starting point. For challenging substrates or to push a reaction to completion, a higher catalyst loading (3-5 mol%) may be necessary. [8]However, excessively high loadings can sometimes lead to increased side product formation and should be used judiciously.
Q3: Can I run a Suzuki-Miyaura reaction open to the air?
A3: While some highly active and robust catalyst systems have been developed that show some tolerance to air, it is generally not recommended. The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the promotion of side reactions like homocoupling. [13]For reproducible and high-yielding reactions, maintaining an inert atmosphere is best practice.
Q4: My product is difficult to purify from the reaction mixture. What are some tips?
A4: Purification can be challenging due to the presence of inorganic salts and boron-containing byproducts. [24]A common workup procedure involves quenching the reaction, followed by an aqueous extraction to remove the base and inorganic salts. A subsequent filtration through a plug of silica gel or celite can help remove residual palladium catalyst. [25]If boronic acid-related impurities are co-eluting with your product during chromatography, an acidic or basic wash during the workup may help to remove them.
Q5: When should I consider using a boronic ester instead of a boronic acid?
A5: Boronic esters, such as pinacol or MIDA esters, are generally more stable than their corresponding boronic acids. [13][14][15]They are less prone to protodeboronation and the formation of boroxines. [11]Consider using a boronic ester when:
-
You are working with a particularly unstable boronic acid (e.g., some heteroaryl boronic acids).
-
The reaction requires prolonged heating, which could lead to decomposition of the boronic acid.
-
You need to perform other chemical transformations on the molecule before the cross-coupling step and require a protected form of the boronic acid. [15]
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. Available at: [Link]
-
CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books. Available at: [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]
-
Boronic acid - Wikipedia. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available at: [Link]
-
Development of Organic Transformations Based on Protodeboronation - ACS Publications. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
- US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. … - ResearchGate. Available at: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
-
Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. pubs.acs.org [pubs.acs.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. m.youtube.com [m.youtube.com]
Suzuki-Miyaura Cross-Coupling: A Technical Support Guide to Byproduct Prevention
Welcome to the Technical Support Center for Suzuki-Miyaura Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproducts in this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions for higher yields and purity.
Troubleshooting Guide: From Frustration to Flawless Coupling
This section addresses specific issues you might be encountering at the bench. Each question is a common stumbling block, followed by a detailed explanation of the underlying causes and actionable, step-by-step protocols for prevention.
Q1: My primary byproduct is the homocoupling of my boronic acid. What's causing this and how can I stop it?
This is one of the most frequent challenges in Suzuki-Miyaura coupling. Homocoupling results in the formation of a symmetrical biaryl from two molecules of your boronic acid, consuming your starting material and complicating purification.[1]
Root Causes:
-
Presence of Oxygen: Dissolved oxygen in your reaction mixture is a major culprit.[2] It can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[1][2][3]
-
Use of Pd(II) Precatalysts: When you use a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be mediated by the homocoupling of the boronic acid, especially at the start of the reaction.[1][4]
Prevention Strategies & Protocols:
1. Rigorous Degassing is Non-Negotiable:
-
Freeze-Pump-Thaw (Recommended for highest efficiency):
-
Dissolve your reagents in the reaction solvent in a flask with a sidearm.
-
Freeze the mixture using liquid nitrogen.
-
Once frozen solid, apply a high vacuum for several minutes.
-
Close the vacuum line and allow the mixture to thaw completely. You will often see bubbles escaping the liquid.
-
Repeat this cycle at least three times to ensure the removal of all dissolved oxygen.[2]
-
-
Inert Gas Purging (Sparging):
2. Judicious Choice of Palladium Source:
Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) source.[1] Starting with the active Pd(0) oxidation state can lead to a cleaner reaction profile.[1]
3. Addition of a Mild Reducing Agent:
Incorporating a mild reducing agent, like potassium formate, can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[2][5]
Experimental Protocol for Minimizing Homocoupling:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add your chosen solvent (e.g., dioxane/water 4:1).
-
Perform three cycles of freeze-pump-thaw on the solvent and reagent mixture.
-
Under a positive pressure of Argon, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the ligand if necessary.
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
Q2: I'm observing a significant amount of protodeboronation, leading to the formation of an arene byproduct from my boronic acid. How can I prevent this?
Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[6] This side reaction is highly dependent on the reaction conditions and the electronic nature of the boronic acid.[6]
Root Causes:
-
Presence of Protic Solvents/Water: While water is often a necessary co-solvent, its presence can facilitate protodeboronation.
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
Nature of the Boronic Acid: Electron-rich heterocyclic and some vinyl boronic acids are particularly susceptible to this side reaction.[7]
-
Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium(II) complexes with bulky phosphine ligands can accelerate protodeboronation.[8]
Prevention Strategies & Protocols:
1. Use of Boronic Esters:
Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[4] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[6]
2. Careful Selection of Base and Solvent:
The choice of base and solvent can influence the rate of protodeboronation. For sensitive substrates, screening different bases (e.g., K₃PO₄, Cs₂CO₃, organic bases) and minimizing the amount of water may be beneficial.
3. Lowering the Reaction Temperature:
If your desired cross-coupling is efficient at a lower temperature, reducing the heat can often suppress protodeboronation.
4. Ligand Choice:
While bulky ligands are often beneficial for the Suzuki coupling, be mindful that they can also promote protodeboronation.[8] If you are observing significant protodeboronation, consider screening less sterically demanding ligands.
Experimental Protocol using a Boronic Ester:
-
To an oven-dried flask, add the aryl halide (1.0 equiv), the boronic ester (e.g., aryl-Bpin, 1.2 equiv), a base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture with stirring and monitor its progress.
Q3: My reaction is sluggish and I'm seeing decomposition of my starting materials. What role do the ligands, base, and solvent play in this?
The interplay between the ligand, base, and solvent is critical for a successful Suzuki-Miyaura reaction. An imbalance can lead to catalyst deactivation, slow reaction rates, and the formation of various byproducts.
The Critical Triad: Ligand, Base, and Solvent
| Reaction Component | Role in the Reaction | Troubleshooting Tips |
| Ligand | Stabilizes the Pd(0) catalyst, modulates its reactivity, and facilitates both oxidative addition and reductive elimination.[1][9] | For unreactive aryl chlorides, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) to promote oxidative addition.[1][10] If β-hydride elimination is a concern with alkylboronic acids, consider ligands with a larger bite angle.[10] |
| Base | Activates the boronic acid by forming a more nucleophilic borate species, and participates in the formation of the active palladium complex.[9][11][12] | The strength of the base can influence the reaction rate and selectivity.[11] For sensitive functional groups, a milder base like K₂CO₃ or K₃PO₄ may be preferable to stronger bases like NaOH or alkoxides. The base's solubility is also a key factor. |
| Solvent | Solubilizes the reagents and catalyst, and can influence the reaction rate and selectivity by stabilizing intermediates.[13][14] | Aprotic solvents like dioxane and THF are common.[4][13] The addition of water is often necessary to dissolve the base and facilitate the formation of the borate species.[4] The solvent choice can be dependent on the palladium precursor; for example, less polar solvents are often paired with Pd(PPh₃)₄.[13] |
Workflow for Optimizing Reaction Conditions
Caption: A systematic workflow for troubleshooting a failing Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q: What are the most common inorganic byproducts of a Suzuki-Miyaura reaction?
The primary inorganic byproducts are salts (from the halide and the base cation) and boric acid or its salts.[12] These are generally water-soluble and can be easily removed during an aqueous workup.[9]
Q: Can I run a Suzuki-Miyaura reaction open to the air?
While some robust catalyst systems can tolerate small amounts of air, it is strongly recommended to perform the reaction under an inert atmosphere (Nitrogen or Argon).[15] Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[2]
Q: My reaction mixture turned black. What does this mean?
The formation of a black precipitate, known as palladium black, indicates the decomposition of the Pd(0) catalyst. This can be caused by a variety of factors including high temperatures, improper ligand choice, or the presence of oxygen. While some reactions can proceed to completion even with the formation of some palladium black, it is generally a sign of a suboptimal reaction.
Q: How do I choose the right boronic acid derivative for my reaction?
For many standard couplings, boronic acids are a good starting point due to their commercial availability.[4] If you are working with a substrate that is prone to protodeboronation, consider using a more stable boronic ester, such as a pinacol ester.[4]
References
- BenchChem. (2025). Preventing homocoupling in Suzuki reactions with 2-Iodoanisole. BenchChem.
- World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
- White Rose Research Online. (n.d.).
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Valdés, C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14843-14878.
- BenchChem. (2025). How to prevent homocoupling in Suzuki reactions of aryl bromides. BenchChem.
- Anderson, K. W., Buchwald, S. L., & Kelly, T. A. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 323-326.
- Wikipedia. (n.d.).
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?
- National Institutes of Health. (n.d.).
- ACS Publications. (2025, December 10). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- Chemical Reviews. (n.d.).
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions.
- Wikipedia. (n.d.). Suzuki reaction.
- Royal Society of Chemistry. (2025, January 22).
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a . | Download Table.
- ChemRxiv. (2025, January 27).
- Chemistry LibreTexts. (2023, August 2). 2.
- BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Chemistry LibreTexts. (2023, August 8). 12.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
- Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide.
- ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Common Organic Chemistry. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
Technical Support Center: Troubleshooting Catalyst Deactivation and Poisoning in Palladium-Catalyzed Reactions
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical support for troubleshooting common challenges associated with catalyst deactivation and poisoning in palladium-catalyzed reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: Understanding Catalyst Deactivation - First Principles
Before delving into specific troubleshooting scenarios, it's crucial to understand the fundamental mechanisms through which a palladium catalyst can lose its activity. Deactivation is rarely a singular event; often, multiple processes occur concurrently, leading to diminished yields, stalled reactions, or complete lack of reactivity.
Q1: My palladium-catalyzed reaction has stalled or is giving poor yields. What are the likely causes of catalyst deactivation?
A1: When a palladium-catalyzed reaction underperforms, it is often due to the deactivation of the catalytic species. The primary culprits can be broadly categorized into three main areas: poisoning, thermal decomposition (sintering), and ligand degradation.
-
Catalyst Poisoning: This occurs when impurities or functional groups within your starting materials, reagents, or solvents bind strongly to the palladium center, blocking the active sites required for the catalytic cycle.[1] Common poisons include compounds containing sulfur, phosphorus (in certain forms), halides, and nitrogen-containing heterocycles.[1][2] Even trace amounts of these impurities can have a significant impact on your reaction's efficiency.[3][4]
-
Thermal Decomposition (Sintering): At elevated temperatures, palladium nanoparticles on a solid support can migrate and agglomerate into larger, less active particles.[5][6] This process, known as sintering, leads to a significant reduction in the catalyst's surface area and, consequently, its activity.[5][7] This is particularly relevant for heterogeneous catalysts.
-
Ligand Degradation: The ligands that stabilize and modulate the reactivity of the palladium center are themselves susceptible to degradation under reaction conditions. This can be due to heat, reaction with other components of the mixture, or oxidative processes.[8] Ligand degradation can lead to the formation of inactive palladium species, such as palladium black.[3]
The following diagram illustrates the primary pathways of catalyst deactivation:
Caption: Primary pathways of palladium catalyst deactivation.
Section 2: Troubleshooting Guides - A Practical Approach
This section provides a question-and-answer-based guide to address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q2: My cross-coupling reaction shows minimal or no conversion. How can I systematically troubleshoot this?
A2: A low or non-existent product yield is a common frustration. A methodical approach is key to identifying the root cause.[9]
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent and Solvent Purity:
-
Rationale: Impurities are a primary cause of catalyst poisoning.[3] Moisture and oxygen can also significantly impede the reaction by reacting with the active catalyst or sensitive reagents.[9]
-
Action:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Ensure starting materials are pure. If necessary, recrystallize or re-purify them.
-
Degas your reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
-
-
Assess Catalyst and Ligand Integrity:
-
Rationale: The palladium source and ligand are the heart of your reaction. The active catalytic species is typically Pd(0), which may be generated in situ from a Pd(II) precatalyst.[10] Inefficient reduction of the precatalyst will halt the catalytic cycle.[9] The choice and quality of the ligand are also critical for catalyst stability and activity.[8]
-
Action:
-
Consider using a pre-activated Pd(0) source if you suspect issues with the in-situ reduction.
-
Verify the quality of your ligand. Phosphine-based ligands, in particular, can be sensitive to air and should be handled under an inert atmosphere.
-
Ensure the correct palladium-to-ligand ratio is being used for your specific reaction.
-
-
-
Confirm an Inert Atmosphere:
-
Rationale: Many palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[3]
-
Action:
-
Double-check all seals and connections on your reaction setup.
-
Employ robust Schlenk line or glovebox techniques.
-
-
The following flowchart outlines a decision-making process for troubleshooting low-yield reactions:
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Effective Workup Procedures for Boronic Acid-Based Reactions
Welcome to the Technical Support Center for boronic acid-based reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective workup and purification of reactions involving boronic acids and their derivatives, with a primary focus on the widely-used Suzuki-Miyaura coupling. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is complete, but I'm struggling to remove the excess boronic acid. What is the most straightforward approach?
A1: The most common and effective method for removing unreacted boronic acid is to utilize its acidic nature. A basic aqueous wash is typically sufficient.
-
Causality: Boronic acids (R-B(OH)₂) are weak Lewis acids and will react with a base (like NaOH, K₂CO₃, or K₃PO₄) to form the corresponding boronate salt (R-B(OH)₃⁻ M⁺).[1][2] This salt is highly polar and will partition into the aqueous layer during a liquid-liquid extraction, while your typically less polar biaryl product remains in the organic phase.[3]
-
Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).
-
Wash the organic layer with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3]
-
Separate the layers. The boronate salt will be in the aqueous layer.
-
Wash the organic layer again with brine to remove any residual aqueous base.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]
-
Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled boronic acid. How can I prevent this and remove it during workup?
A2: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen.[5][6]
-
Prevention:
-
Inert Atmosphere: Rigorously degassing your solvents and maintaining an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction is crucial to minimize oxygen-mediated homocoupling.[5][6]
-
Ligand Choice: In some cases, the choice of phosphine ligand can influence the extent of homocoupling.[5][7]
-
-
Removal:
-
The homocoupled product (a biaryl) will be non-polar and will remain in the organic layer with your desired product.
-
Purification is typically achieved through column chromatography on silica gel. The polarity difference between your desired product and the homocoupled byproduct will usually allow for effective separation.[7]
-
Q3: What are the best practices for removing the palladium catalyst after the reaction?
A3: Residual palladium can be problematic, especially in pharmaceutical applications. Several methods can be employed for its removal.
-
Filtration through Celite®: A simple first step is to filter the crude reaction mixture through a pad of Celite®.[8][9] This can remove a significant portion of the precipitated palladium black.[10]
-
Aqueous Washes:
-
Scavengers: For very low residual palladium levels, specialized scavengers can be used. These are typically silica- or polymer-based materials functionalized with thiols or other ligands that have a high affinity for palladium.
-
Activated Carbon: Stirring the crude product in a solution with activated carbon can also effectively adsorb residual palladium.
Q4: I've noticed a byproduct corresponding to the starting material of my boronic acid, but without the boronic acid group (protodeboronation). Why does this happen and how can I avoid it?
A4: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a known decomposition pathway for boronic acids, often catalyzed by base or even the palladium complex itself.[13][14][15]
-
Causality: This side reaction is influenced by the reaction conditions and the stability of the boronic acid itself.[13] Electron-rich heterocyclic and some vinyl boronic acids are particularly prone to this.[16] The presence of water and base, which are necessary for the Suzuki coupling, can facilitate this process.[14][15]
-
Mitigation Strategies:
-
Use Boronic Esters: Boronic esters, such as pinacol esters or MIDA esters, are generally more stable and less susceptible to protodeboronation than their corresponding boronic acids.[10][16] They act as a "slow-release" source of the boronic acid under the reaction conditions.[13]
-
Careful Choice of Base: The type and strength of the base can impact the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures, as these can promote decomposition.
-
Troubleshooting Guides
Issue 1: Incomplete Removal of Boronic Acid with Basic Wash
Scenario: You have performed a basic wash, but TLC or NMR analysis still shows a significant amount of starting boronic acid in your product.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | The amount of base used was not enough to convert all the excess boronic acid to its water-soluble boronate salt. | Increase the concentration or volume of the basic aqueous solution. A 1-2 M solution is a good starting point.[3] |
| Poor Phase Mixing | Inadequate mixing during the extraction prevents efficient transfer of the boronate salt to the aqueous phase. | Ensure vigorous stirring or shaking of the separatory funnel for several minutes. |
| Highly Lipophilic Boronic Acid | If the organic part of your boronic acid is very large and non-polar, its boronate salt may still have some solubility in the organic layer. | Perform multiple extractions with the basic solution. Three washes are often sufficient. |
Issue 2: Difficulty in Separating Product from Boronic Acid Byproducts via Chromatography
Scenario: Your desired product and boronic acid-derived impurities (e.g., homocoupled product) have very similar polarities, making chromatographic separation challenging.
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity | The structural similarity between the product and byproduct results in poor separation on silica gel. | Optimize Solvent System: Experiment with different solvent systems for your column chromatography. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol gradient.[3] Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove impurities.[17] |
| Boroxine Formation | Boronic acids can dehydrate to form cyclic anhydrides called boroxines, which can complicate chromatography. | Acidic Wash: A mild acidic wash (e.g., dilute HCl) during the workup can help to hydrolyze boroxines back to the boronic acid, which can then be removed with a subsequent basic wash.[18] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Suzuki-Miyaura Reactions
This protocol is a general procedure for the workup of a typical Suzuki-Miyaura coupling reaction.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the reaction vessel from the heat source and allow it to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filtration (Optional but Recommended): Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials.[8][19] Wash the filter cake with the same organic solvent.
-
Basic Wash: Transfer the filtrate to a separatory funnel and wash with 1M aqueous NaOH or K₂CO₃ solution to remove unreacted boronic acid.
-
Aqueous Wash: Wash the organic layer with water, followed by a wash with brine to aid in the separation of the layers and remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[4][17]
Protocol 2: Workup for Reactions with Boronic Esters
When using boronic esters, the workup can sometimes be simplified, as they are less polar and more stable than boronic acids.
-
Cooling and Dilution: Cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filtration: Filter through a pad of Celite® to remove the palladium catalyst.
-
Aqueous Wash: Wash the organic layer with water and then with brine. A basic wash is often not necessary if the boronic ester was consumed in the reaction.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product as needed.
Visualizing the Workup Logic
The following diagram illustrates the decision-making process for a typical boronic acid reaction workup.
Caption: A typical workflow for the workup of a boronic acid-based reaction.
References
-
Protodeboronation. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme, 31(18), 1823-1827. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 839-853. [Link]
-
Phenylboronic acid. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Boric acid. In Sciencemadness Wiki. Retrieved January 19, 2026, from [Link]
-
Chen, Y.-H., et al. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 67(15), 5375-5377. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. In Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. In Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
-
Suzuki reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3365-3381. [Link]
-
Various Authors. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]
-
Reddit User. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Various Authors. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. [Link]
-
Criscuoli, A., et al. (2014). Boric acid solubility in different solvents (Ullmann's 2006). ResearchGate. [Link]
-
Various Authors. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
-
Cheong, J. Y., et al. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
LeBlond, C. R., et al. (2005). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 9(2), 153-159. [Link]
- Bultman, M. S., et al. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling. U.S.
-
Cheong, J. Y., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(37), 17099-17109. [Link]
-
Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
-
Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4488-4495. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 19, 2026, from [Link]
-
Yamada, K., et al. (2017). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 22(12), 2149. [Link]
-
Kabalka, G. W., & Maddox, J. T. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic preparations and procedures international, 43(1), 1-13. [Link]
-
Sparrow Chemical. (2024). How to separate Phenylboronic Acid from reaction mixtures? Retrieved January 19, 2026, from [Link]
-
Reddit User. (2017). Trying to remove a boronic acid in a workup. Help! Reddit. [Link]
- Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification. W.O.
-
Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved January 19, 2026, from [Link]
-
Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Li, Y., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(7), 9446-9457. [Link]
-
Reddit User. (2020). What is the proper way to set up a suzuki coupling? Reddit. [Link]
-
NROChemistry. (2023, May 26). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Poremba, K. E., et al. (2018). Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Organic Syntheses, 95, 244-263. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. reddit.com [reddit.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnsparrowchemical.com [jnsparrowchemical.com]
- 18. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to the NMR and Mass Spectrometry Analysis of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions. Among these, derivatives such as (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid are of increasing interest due to the introduction of the sulfonamide moiety, which can impart significant changes in physicochemical properties, influencing solubility, pharmacokinetic profiles, and biological activity.
This guide, intended for researchers and drug development professionals, provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this compound. We will explore the causality behind experimental choices, present detailed analytical protocols, and compare these primary techniques against alternative methods, supported by predictive data based on analogous structures.
The Analytical Challenge: Understanding the Molecule
The target molecule, this compound, possesses three key structural features that dictate the analytical strategy:
-
Arylboronic Acid: This group is prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. This equilibrium can complicate both NMR and MS spectra, necessitating specific analytical conditions to ensure monomeric analysis.
-
Substituted Phenyl Ring: The substitution pattern on the aromatic ring gives rise to a unique set of signals in ¹H and ¹³C NMR, providing a detailed fingerprint of the molecule's core structure.
-
N,N-diethylsulfamoyl Group: This functional group offers additional, distinct NMR handles and characteristic fragmentation patterns in mass spectrometry.
The interplay of these features requires a multi-faceted analytical approach for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. For our target compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of its covalent structure and purity.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum (in DMSO-d₆): Based on analogs, the following proton signals are expected:
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (approx. 7.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., a singlet, a doublet, and a doublet of doublets).
-
Methyl Protons (-CH₃): A singlet around 2.4-2.6 ppm.
-
Ethyl Protons (-N(CH₂CH₃)₂): A quartet around 3.2-3.4 ppm (for the CH₂) and a triplet around 1.0-1.2 ppm (for the CH₃).
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, often in the range of 8.0-8.5 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (approx. 120-145 ppm). The carbon attached to the boron atom (ipso-carbon) often shows a broader signal due to quadrupolar relaxation of the boron nucleus and may even be difficult to detect.[1]
-
Methyl Carbon (-CH₃): A signal around 20-22 ppm.
-
Ethyl Carbons (-N(CH₂CH₃)₂): Two signals, one for the methylene carbons (~42 ppm) and one for the methyl carbons (~14 ppm).
¹¹B NMR Spectroscopy: The Boron-Specific Probe
¹¹B NMR is a highly specific technique for characterizing boronic acids and their derivatives. The chemical shift of the ¹¹B nucleus is very sensitive to the coordination number and electronic environment of the boron atom.[2]
-
For the trigonal planar (sp²) this compound, a relatively broad signal is expected in the range of δ 28-33 ppm .[3]
-
The presence of a significant peak around δ 18-23 ppm could indicate the formation of the tetrahedral boroxine trimer.
-
The choice of solvent is critical, as coordinating solvents like DMSO can form adducts with the boronic acid, leading to upfield shifts.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for boronic acids due to its ability to break up boroxine trimers.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. To confirm the B(OH)₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the B(OH)₂ signal should disappear.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. Use a quartz NMR tube for optimal results if available, although modern borosilicate tubes are often sufficient.
Mass Spectrometry (MS): Probing Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through fragmentation analysis. For boronic acids, electrospray ionization (ESI) coupled with liquid chromatography (LC) is a common and effective approach.[5]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion. For this compound (C₁₁H₁₈BNO₄S), the expected exact masses are:
-
[M+H]⁺: 288.1126
-
[M+Na]⁺: 310.0945
-
[M-H]⁻: 286.0970
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
MS/MS analysis involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule.
Predicted Fragmentation Pathways (Positive Ion Mode):
-
Loss of H₂O: Boronic acids readily lose water. A fragment corresponding to [M+H - H₂O]⁺ is highly probable.
-
Loss of C₂H₄ (Ethene): Cleavage within the N,N-diethyl groups can lead to the sequential loss of ethene.
-
Sulfonamide Bond Cleavage: The C-S and S-N bonds of the sulfonamide group are potential cleavage sites. Key fragments would include the [M+H - SO₂(NEt₂)]⁺ ion and the [SO₂(NEt₂)]⁺ ion.
-
Loss of Boronic Acid Group: Fragmentation may involve the loss of B(OH)₂.
The following diagram illustrates a plausible fragmentation workflow for the target molecule.
Caption: Mass Spectrometry Workflow Diagram.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the initial mobile phase.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution, typically with water and acetonitrile, both containing a small amount of an additive like formic acid (for positive mode) or ammonium acetate to improve ionization and peak shape.[5]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Full Scan (MS1): Acquire data over a mass range that includes the expected parent ion (e.g., m/z 100-500).
-
Tandem MS (MS2): Set up a data-dependent acquisition to trigger fragmentation of the most intense ions from the full scan, or create an inclusion list for the expected m/z of the parent ion.
-
Comparative Analysis with Alternative Techniques
While NMR and LC-MS are primary methods, other techniques offer complementary information or may be more suitable for specific applications like high-throughput screening or volatile impurity analysis.
| Feature | NMR Spectroscopy | LC-MS | GC-MS | HPLC-UV |
| Primary Use | Unambiguous structure elucidation, quantitation | Molecular weight confirmation, purity, quantitation | Analysis of volatile or derivatizable compounds | Purity assessment, quantitation |
| Sensitivity | Low to moderate (mg-µg) | Very High (pg-ng) | High (with derivatization) | Moderate (ng-µg) |
| Specificity | Very High | Very High | High | Moderate |
| Derivatization | Not required | Often not required | Required for boronic acids (e.g., with pinacol)[6] | Not required |
| Key Advantage | Detailed structural information | High throughput and sensitivity for complex mixtures | Excellent for volatile impurities | Simplicity and cost-effectiveness |
| Key Disadvantage | Lower throughput, requires pure sample | Potential for ion suppression, boroxine formation | Not suitable for non-volatile or thermally labile compounds | Requires a UV chromophore, potential for co-elution |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is generally not suitable for the direct analysis of polar, non-volatile compounds like boronic acids. However, with derivatization to form more volatile esters (e.g., pinacol esters), GC-MS can be an effective method for purity analysis and detecting volatile impurities.[6] This approach is particularly useful in process chemistry to monitor for residual starting materials or byproducts.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine purity checks where the identity of the main component is already established, HPLC-UV is a robust and cost-effective alternative to LC-MS. The aromatic ring in the target molecule provides a strong chromophore, allowing for sensitive detection. However, this method lacks the specificity of mass spectrometry and cannot provide molecular weight information, making it susceptible to errors from co-eluting impurities.[7]
Infrared (IR) Spectroscopy
IR spectroscopy can provide useful information about the functional groups present in the molecule. For this compound, characteristic peaks would be observed for the O-H stretch of the boronic acid, the S=O stretches of the sulfonamide, and C-H and C=C stretches of the aromatic and alkyl groups. It serves as a good complementary technique for identity confirmation.[8]
Conclusion: An Integrated Analytical Strategy
The comprehensive characterization of this compound and its derivatives is best achieved through an integrated analytical strategy.
-
NMR spectroscopy (¹H, ¹³C, and ¹¹B) is essential for the initial, unambiguous structural elucidation of a newly synthesized compound.
-
LC-MS/MS is the preferred method for routine purity analysis, reaction monitoring, and identification of impurities, offering a superior combination of sensitivity, specificity, and throughput.[9]
-
Alternative techniques like GC-MS (with derivatization) and HPLC-UV have valuable, albeit more niche, applications in process development and quality control environments.
By understanding the strengths and limitations of each technique and the specific chemical nature of sulfonamide-bearing arylboronic acids, researchers can make informed decisions to ensure the quality and integrity of these critical chemical entities.
References
-
Agilent Technologies. (2020). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Application Note. Available at: [Link]
-
K. M. R. Pillai, et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]
-
Pandiyan, V., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Wulff, J. E., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry. Available at: [Link]
-
Harris, C. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
-
D'hooge, W., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Sorensen, M. D. (n.d.). 11B NMR Chemical Shifts. San Diego State University. Available at: [Link]
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. hpst.cz [hpst.cz]
A Comparative Guide to the Characterization of Novel Boronic Acid-Containing Organic Compounds
Introduction
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry.[1] Their utility as building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex organic molecules.[2] Structurally, boronic acids are distinguished by a carbon-boron bond and two hydroxyl groups attached to a trivalent, sp²-hybridized boron atom, which possesses a vacant p-orbital.[3] This unique electronic configuration imparts Lewis acidity and the ability to form reversible covalent bonds with diols, a feature widely exploited in chemical sensing and drug delivery.[4][5]
However, the very features that make boronic acids so versatile also present unique challenges for their characterization. The tendency to undergo dehydration to form cyclic trimers (boroxines), their Lewis acidity, and the presence of the boron atom itself necessitate a multi-faceted and carefully chosen analytical approach.[6] This guide provides an in-depth comparison of essential characterization techniques, offering field-proven insights and detailed protocols to ensure the unambiguous identification, purity assessment, and structural elucidation of novel organic compounds synthesized with boronic acids.
Part 1: Foundational Analysis: Purity and Initial Structural Confirmation
The initial assessment of a newly synthesized boronic acid derivative focuses on establishing its purity and confirming the presence of the key structural motifs.
Chromatographic Techniques: The First Line of Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of boronic acid compounds and monitoring reaction progress.[2] Given the diversity of boronic acids, from simple aryl derivatives to complex heterocyclic structures, developing a robust separation method is critical.
Comparison of HPLC Approaches:
| Technique | Principle | Advantages for Boronic Acids | Limitations & Considerations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Widely applicable, excellent for reaction monitoring and purity assessment of a broad range of boronic acids.[7] | On-column hydrolysis of boronate esters can be a concern. Mobile phase additives (e.g., formic acid) can influence retention and stability.[8] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds. | Suitable for highly polar boronic acids that are poorly retained in RP-HPLC. | Requires careful solvent selection and equilibration. |
| Post-Column Derivatization | Reaction with a reagent after separation to enhance detection. | Offers high selectivity for boronic acids, especially in complex mixtures, when using reagents like Alizarin Red S.[9] | Adds complexity to the setup and requires optimization of reaction conditions.[9] |
Experimental Protocol: RP-HPLC Method Development for a Novel Arylboronic Acid
-
Column Selection: Start with a C18 column (e.g., Acquity BEH C18) known for good peak shape and retention.[7]
-
Mobile Phase:
-
Phase A: 0.1% Formic acid in Water
-
Phase B: 0.1% Acetonitrile
-
-
Initial Gradient: Begin with a broad gradient (e.g., 5-95% B over 10 minutes) to determine the approximate elution time.
-
Optimization: Adjust the gradient slope around the elution time of the compound of interest to improve resolution from impurities.
-
Detection: Use a Photo Diode Array (PDA) detector to obtain UV-Vis spectra, which can aid in peak identification and purity assessment.
-
Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point for analytical scale separations.
Causality in Method Development: The use of a C18 column provides a hydrophobic stationary phase that interacts with the organic scaffold of the boronic acid. Formic acid in the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of boronic acid derivatives. A combination of ¹H, ¹³C, and, crucially, ¹¹B NMR experiments provides a comprehensive picture of the molecular structure.
A Multi-Nuclear Approach to NMR:
| Nucleus | Information Gained | Typical Chemical Shift (δ) Range | Key Insights & Challenges |
| ¹H NMR | Provides information on the proton environment of the organic scaffold. | Protons ortho to the B(OH)₂ group are typically deshielded (δ 7.5-8.5 ppm). | The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, making them difficult to observe. |
| ¹³C NMR | Reveals the carbon skeleton of the molecule. | The carbon atom directly attached to the boron (C-B) can be broad due to quadrupolar relaxation of the boron nucleus, sometimes making it difficult to detect. | DEPT (Distortionless Enhancement by Polarization Transfer) experiments can aid in identifying the C-B signal. |
| ¹¹B NMR | Directly probes the boron atom, confirming the presence and hybridization state of the boronic acid.[10] | sp² hybridized (trigonal planar): δ 25-35 ppm. sp³ hybridized (tetrahedral): δ 2-10 ppm.[11] | This is the most definitive NMR experiment for boronic acids. A shift to the upfield region upon addition of a base or diol confirms the formation of a boronate species.[10][12] |
Workflow for Comprehensive NMR Analysis:
Caption: Workflow for NMR-based structural elucidation of boronic acids.
Trustworthiness of the Protocol: The sequential application of these NMR experiments provides a self-validating system. ¹H and ¹³C NMR propose the organic framework, while ¹¹B NMR unequivocally confirms the presence and nature of the boronic acid group. 2D NMR experiments like COSY and HSQC then link all the pieces together, confirming the connectivity and leading to an unambiguous structural assignment.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is essential for determining the molecular weight and elemental composition of a novel compound.
Comparison of Ionization Techniques:
| Technique | Principle | Suitability for Boronic Acids |
| Electrospray Ionization (ESI) | Soft ionization technique suitable for polar and thermally labile molecules. | Excellent for a wide range of boronic acids, often observing the [M-H]⁻ or [M+H]⁺ ions.[13] Can be coupled with LC for LC-MS analysis.[7] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization useful for larger molecules and peptides. | Particularly useful for peptide boronic acids, though derivatization may be needed to prevent boroxine formation.[6] |
| Electron Ionization (EI) | High-energy ionization causing extensive fragmentation. | Provides reproducible fragmentation patterns that can be useful for structural elucidation of smaller, more volatile boronic acids.[14] |
Key Feature to Observe: A hallmark of boron-containing compounds in mass spectrometry is the characteristic isotopic pattern arising from the two stable isotopes of boron, ¹⁰B (20%) and ¹¹B (80%). This results in a distinctive M and M-1 peak pattern that is a strong indicator of the presence of a single boron atom in the molecule or fragment.
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental formula. By measuring the mass-to-charge ratio to four or more decimal places, HRMS allows for the unambiguous determination of the molecular formula, a critical piece of data for any novel compound.
Part 2: Advanced Structural and Physicochemical Characterization
Once the basic structure and purity are established, more advanced techniques are employed for definitive structural proof and to understand the compound's physical properties.
Single-Crystal X-ray Crystallography: The Ultimate Proof
For unambiguous, three-dimensional structural determination, single-crystal X-ray crystallography is unparalleled.[3][15] It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Workflow for X-ray Crystallography:
Caption: General workflow for single-crystal X-ray diffraction analysis.[16]
Experimental Protocol: Growing Crystals by Slow Evaporation
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.
-
Solution Preparation: Prepare a near-saturated solution of the highly purified compound in the chosen solvent in a clean vial.
-
Evaporation: Loosely cap the vial or cover it with parafilm pierced with a few small holes.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop.[17]
Causality in Crystallization: The process of slow evaporation allows molecules to gradually leave the solution and arrange themselves into a highly ordered, low-energy crystal lattice. Rapid precipitation traps impurities and leads to amorphous or poorly crystalline material.
Vibrational Spectroscopy: Probing Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and valuable tool for identifying key functional groups.
Characteristic Vibrational Frequencies for Boronic Acids:
| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |
| O-H Stretch | 3200 - 3600 (broad) | Indicates the presence of the hydroxyl groups of the boronic acid. |
| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of an aromatic ring. |
| B-O Stretch | 1310 - 1380 | A key indicator of the trigonal B(OH)₂ group.[18] |
| B-O-H Bend | 1150 - 1200 | Further evidence of the boronic acid moiety.[18] |
Thermal Analysis: Assessing Stability and Purity
Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability, melting point, and purity of the compound.[19]
-
DSC: Can reveal a sharp melting point for a pure crystalline compound. The presence of impurities will typically broaden the melting peak and lower the melting point.
-
TGA: Measures changes in mass as a function of temperature. For boronic acids, TGA can be used to observe the loss of water molecules upon heating, which can indicate the dehydration to form a boroxine.
Part 3: Application-Specific Characterization
For compounds intended for specific applications, such as biological probes or sensors, further characterization is necessary.
Quantification with Alizarin Red S
Alizarin Red S (ARS) is a dye that forms a fluorescent complex with boronic acids, particularly in the presence of diols.[20][21] This interaction can be exploited for the quantification of boronic acids in solution.
Principle of the Assay: ARS itself has weak fluorescence, but upon forming a boronate ester, the resulting complex exhibits a strong fluorescent signal.[22] The intensity of this fluorescence is proportional to the concentration of the boronic acid, allowing for quantitative analysis using a fluorometer.[20][22] This method can also be used as a selective stain for detecting boronic acids on Thin-Layer Chromatography (TLC) plates.[23]
Experimental Protocol: Fluorometric Quantification of a Boronic Acid
-
Reagent Preparation: Prepare a stock solution of Alizarin Red S in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Standard Curve: Prepare a series of known concentrations of a reference boronic acid.
-
Sample Preparation: Dilute the unknown sample to a concentration expected to fall within the range of the standard curve.
-
Assay: In a 96-well plate, mix the ARS solution with the standards and unknown samples.
-
Measurement: After a brief incubation, measure the fluorescence intensity using a plate reader (e.g., λexc ~470 nm, λem ~610 nm).[9]
-
Quantification: Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve. Use the equation of the line to calculate the concentration of the unknown sample.
Decision Tree for Characterization Strategy:
Caption: A decision tree for selecting appropriate characterization techniques.
Conclusion
The robust characterization of novel organic compounds synthesized with boronic acids requires a synergistic and logical application of multiple analytical techniques. While foundational methods like HPLC, multinuclear NMR, and mass spectrometry are essential for establishing purity and proposing a structure, they form only part of the complete picture. The unambiguous confirmation provided by ¹¹B NMR and single-crystal X-ray crystallography is critical for ensuring scientific integrity. Furthermore, techniques such as FTIR, thermal analysis, and application-specific assays provide a deeper understanding of the compound's properties and function. By following the integrated workflows and protocols outlined in this guide, researchers can confidently and comprehensively characterize these versatile and important molecules, paving the way for their successful application in science and medicine.
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
-
De Luca, F., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Jayanth, K., et al. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
-
Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Retrieved from [Link]
-
Chemical Communications. (n.d.). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Retrieved from [Link]
-
PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Retrieved from [Link]
-
PubMed. (n.d.). Arylboronic acid chemistry under electrospray conditions. PubMed. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Publications. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
ACS Publications. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). CHAPTER 2: 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. Royal Society of Chemistry. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley Online Library. Retrieved from [Link]
-
SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. SDSU. Retrieved from [Link]
-
ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. Retrieved from [Link]
-
Geochimica et Cosmochimica Acta. (n.d.). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Elsevier. Retrieved from [Link]
-
Digital Commons @ University of Rhode Island. (2023). Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. URI. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of boric acid. ResearchGate. Retrieved from [Link]
-
PubMed. (1993). 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. PubMed. Retrieved from [Link]
-
USDA ARS. (n.d.). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. USDA. Retrieved from [Link]
-
PubMed. (2012). Properties of a model aryl boronic acid and its boroxine. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. ResearchGate. Retrieved from [Link]
-
bioRxiv. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. Retrieved from [Link]
-
Semantic Scholar. (2003). Figure 4 from ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Semantic Scholar. Retrieved from [Link]
-
MDPI. (2019). Boric Acid: A High Potential Candidate for Thermochemical Energy Storage. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). A Self-Assembled Nanoindicator from Alizarin Red S-Borono-Peptide for Potential Imaging of Cellular Copper(II) Ions. ACS Publications. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of biologically active boron-containing compounds. PMC. Retrieved from [Link]
-
PubMed Central. (2024). Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 6. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. semanticscholar.org [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Study of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid in Suzuki-Miyaura Coupling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is a critical determinant of reaction success, influencing yield, reaction kinetics, and substrate scope. This guide presents a comprehensive comparative study of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid , a structurally unique boronic acid, against a selection of commonly employed boronic acids in the Suzuki-Miyaura reaction.
This document provides a detailed synthesis protocol for the title compound, a head-to-head comparison of its performance against other boronic acids with varying electronic and steric properties, and a thorough analysis of the underlying mechanistic principles. The experimental data herein is presented to empower researchers to make informed decisions in catalyst and substrate selection for their synthetic endeavors.
The Subject of Our Study: this compound
This compound is an intriguing substrate for Suzuki-Miyaura coupling due to the presence of a bulky and moderately electron-withdrawing N,N-diethylsulfamoyl group ortho to the boronic acid moiety and a methyl group in the meta position. This unique substitution pattern is anticipated to influence its reactivity through a combination of steric and electronic effects. Understanding its performance relative to simpler, more common boronic acids is crucial for its effective utilization in synthetic campaigns.
Properties of this compound:
| Property | Value |
| CAS Number | 1704067-33-3 |
| Molecular Formula | C₁₁H₁₈BNO₄S |
| Molecular Weight | 271.14 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO |
Synthesis of this compound
The synthesis of the title boronic acid can be achieved in a two-step sequence starting from 4-bromo-2-methyl-N,N-diethylbenzenesulfonamide. This precursor is first synthesized and then subjected to a Miyaura borylation reaction.
Part 1: Synthesis of 4-bromo-2-methyl-N,N-diethylbenzenesulfonamide
This procedure is adapted from analogous syntheses of substituted benzenesulfonamides.
Experimental Protocol:
-
Chlorosulfonylation: To a stirred solution of 1-bromo-3-methylbenzene (1 equiv.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid (3 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-2-methylbenzene-1-sulfonyl chloride.
-
Amination: Dissolve the crude sulfonyl chloride in dichloromethane and cool to 0 °C. Add diethylamine (2.5 equiv.) and a tertiary amine base such as triethylamine (1.5 equiv.) dropwise.
-
Final Work-up: Stir the reaction mixture at room temperature for 4-6 hours. Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to afford 4-bromo-2-methyl-N,N-diethylbenzenesulfonamide.
Part 2: Miyaura Borylation to Yield this compound
This protocol is a general procedure for the palladium-catalyzed borylation of aryl halides.[1]
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine 4-bromo-2-methyl-N,N-diethylbenzenesulfonamide (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.), potassium acetate (KOAc) (1.5 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Hydrolysis and Purification: Upon completion, cool the reaction to room temperature. Add an aqueous solution of HCl (1M) and stir for 1 hour to hydrolyze the pinacol ester. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Comparative Performance in Suzuki-Miyaura Coupling
To objectively assess the performance of this compound, a standardized Suzuki-Miyaura cross-coupling reaction was designed. The performance of the title compound was compared against three other boronic acids representing different electronic and steric profiles:
-
Phenylboronic acid: The unsubstituted parent compound.
-
4-Methylphenylboronic acid: An electron-donating group (EDG) substituted boronic acid.[2]
-
4-Formylphenylboronic acid: An electron-withdrawing group (EWG) substituted boronic acid.[3]
Experimental Design for Comparative Study
A model Suzuki-Miyaura reaction between the selected boronic acids and 4-bromoacetophenone was performed under identical conditions to ensure a fair comparison.
Standardized Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: To a series of identical reaction vials, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Inert Atmosphere: Seal the vials and purge with argon for 10 minutes.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (4:1:1, 5 mL) to each vial.
-
Reaction: Stir the reaction mixtures at 80 °C.
-
Monitoring and Analysis: Withdraw aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the aliquots with water and extract with ethyl acetate. Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion to the corresponding biaryl product.
-
Isolation: After 24 hours, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to determine the isolated yield.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound presents a unique combination of steric and electronic properties that make it a valuable building block in organic synthesis. This guide provides a robust framework for its synthesis and a detailed protocol for its comparative evaluation in Suzuki-Miyaura cross-coupling reactions. The expected results indicate that while the sulfamoyl group may temper reactivity compared to boronic acids with strongly electron-donating groups, its performance is anticipated to be robust, offering good to excellent yields. The steric bulk of the sulfamoyl group may also offer advantages in promoting the final reductive elimination step.
Ultimately, the optimal choice of boronic acid will depend on the specific substrates and desired outcomes of a particular synthetic transformation. This guide provides the necessary foundational knowledge and experimental protocols to empower researchers to effectively utilize this compound and to rationally select the most appropriate boronic acid for their synthetic challenges.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 2023 , 14, 1137-1143. [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 2019 , 9 (11), 10543-10548. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43, 412-443. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018 , 140 (13), 4549-4557. [Link]
-
Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 2019 , 9, 2493-2497. [Link]
-
Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [Link]
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate, 2021 . [Link]
Sources
A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized Compound Purity
For the diligent researcher, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is to unequivocally validate its purity. The integrity of all downstream data—from biological assays to material science applications—hinges on the confident assertion that the material in the vial is precisely what it is intended to be, and nothing else. Impurities, even in trace amounts, can drastically alter a compound's efficacy, safety, and physical properties.[1][2]
We will explore the workhorse techniques of the modern analytical laboratory, delving into the causality behind their selection, the architecture of their protocols, and the interpretation of their data. This guide is grounded in regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which provide a framework for the identification, qualification, and control of impurities in new drug substances.[4][5][6]
The Strategic Framework for Purity Validation
A robust purity assessment strategy is a logical progression from initial checks to definitive, quantitative validation. The goal is to build a self-validating system where the results from one technique corroborate the findings of another.
Sources
- 1. jpionline.org [jpionline.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling: A Comparative Analysis of Efficiency
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] The heart of this powerful transformation lies in the choice of the palladium catalyst. The ligand sphere surrounding the palladium center dictates the catalyst's activity, stability, and substrate scope, ultimately determining the efficiency of the reaction. This guide provides an in-depth, objective comparison of the predominant classes of palladium catalysts, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
The Engine of Cross-Coupling: Understanding the Catalytic Cycle and the Role of the Ligand
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[2][3] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the desired biaryl product, regenerating the catalytically active Pd(0) species.[2]
The efficiency of each of these steps is profoundly influenced by the ligands coordinated to the palladium atom. The ligand's electronic properties (electron-donating or -withdrawing) and steric bulk modulate the reactivity of the metal center, directly impacting the overall catalytic turnover.[2]
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Leading Palladium Catalyst Classes
The evolution of the Suzuki-Miyaura coupling has been largely driven by the development of sophisticated ligands. We will now compare the three most prominent classes of palladium catalysts, focusing on their structural features, mechanistic advantages, and performance in a representative reaction: the coupling of an electron-rich aryl chloride, 4-chloroanisole, with phenylboronic acid. Aryl chlorides are notoriously challenging substrates due to the strength of the C-Cl bond, making this a good benchmark for catalyst efficiency.[5]
Bulky, Electron-Rich Phosphine Ligands: The Workhorses of Cross-Coupling
Pioneered by the likes of Buchwald and Fu, bulky, electron-rich dialkylbiaryl phosphine ligands have become the gold standard for a wide range of cross-coupling reactions.[6][7] Ligands such as SPhos and XPhos are characterized by a biphenyl backbone with bulky alkyl substituents on the phosphorus atom and ortho-substituents on one of the aryl rings.
Causality Behind Experimental Choice:
-
Enhanced Oxidative Addition: The high electron density on the phosphorus atom is donated to the palladium center, making it more electron-rich and thus more nucleophilic. This increased nucleophilicity facilitates the often rate-limiting oxidative addition of the C-Cl bond.[8][9]
-
Promotion of Reductive Elimination: The steric bulk of these ligands promotes the final reductive elimination step, which is crucial for releasing the product and regenerating the active catalyst.[6] The bulky framework favors a three-coordinate intermediate that readily undergoes reductive elimination.
Structures of representative bulky, electron-rich phosphine ligands.
N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Stability and Activity
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[8] They are strong σ-donors, even more so than many phosphines, and form highly stable bonds with the metal center. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are popular examples of air- and moisture-stable NHC-Pd precatalysts.[10]
Causality Behind Experimental Choice:
-
Superior Stability: The strong Pd-NHC bond imparts exceptional thermal stability to the catalyst, often leading to longer catalyst lifetimes and higher turnover numbers (TONs).[5]
-
Facilitated Oxidative Addition: The potent σ-donating ability of NHCs significantly increases the electron density on the palladium, strongly promoting the oxidative addition of challenging substrates like aryl chlorides.[8][11]
-
Steric Tuneability: The steric environment around the carbene carbon can be readily modified by changing the N-substituents, allowing for fine-tuning of the catalyst's reactivity.[5]
Structure of the PEPPSI-IPr precatalyst.
Palladacycles: Pre-activated and Highly Efficient
Palladacycles are organopalladium complexes where the palladium is part of a cyclic structure, formed by the intramolecular cyclometalation of a ligand.[12] These complexes are often highly active and stable precatalysts that readily generate the active Pd(0) species under reaction conditions.[12][13] The Herrmann-Beller catalyst is a classic example of a phosphine-based palladacycle.
Causality Behind Experimental Choice:
-
High Activity and TONs: Palladacycles are known for their exceptional activity, often achieving very high turnover numbers (TONs) and turnover frequencies (TOFs).[1][14] This is attributed to the efficient in situ generation of a highly active, low-coordinate Pd(0) species.[13]
-
Phosphine-Free Options: Many palladacycles are derived from nitrogen- or sulfur-containing ligands, offering phosphine-free catalytic systems which can be advantageous in terms of cost and avoiding phosphine-related side reactions.[15]
-
Air and Moisture Stability: Many palladacycles are air- and moisture-stable solids, making them easy to handle and store.[12]
Structure of the Herrmann-Beller palladacycle.
Data Presentation: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following table summarizes the performance of representative catalysts from each class in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid. It is important to note that direct comparisons across different literature sources can be challenging due to variations in reaction conditions. The data presented here is compiled from studies using similar conditions to allow for a meaningful, albeit illustrative, comparison.
| Catalyst System | Pd Source | Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Phosphine-Based | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 2 | 98 | [7] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1.5 | 96 | [7] | |
| NHC-Based | - | PEPPSI-IPr | KOtBu | THF/MeOH | RT | 4 | 95 | [16] |
| Palladacycle | - | Herrmann-Beller | NaOMe | Ethanol | 80 | 1 | >95 | [14] |
Note: This data is compiled from multiple sources and serves as a representative comparison. Optimal conditions may vary depending on the specific substrates and desired outcome.
Experimental Protocols: A Self-Validating Workflow for Catalyst Comparison
To ensure scientific integrity and reproducibility, a robust experimental protocol is paramount. The following procedure outlines a self-validating workflow for comparing the efficiency of different palladium catalysts in a model Suzuki-Miyaura coupling reaction. This protocol includes steps for reaction monitoring and product characterization, ensuring the reliability of the obtained results.
Model Reaction:
(Image of the Suzuki coupling of 4-chloroanisole with phenylboronic acid)
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with ligand, or precatalyst, 1 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Internal standard for GC/LC-MS analysis (e.g., dodecane)
-
Reaction vessel (e.g., flame-dried Schlenk tube)
-
Magnetic stir bar and stirrer/hotplate
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow Diagram:
A self-validating workflow for catalyst comparison in Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloroanisole (142.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), the chosen base (e.g., K₃PO₄, 424.6 mg, 2.0 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 5 mL of degassed toluene and the internal standard via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Reaction Monitoring (Self-Validation): At regular intervals (e.g., 30 min, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture via a syringe under an inert atmosphere. Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of starting materials and the appearance of the product.
-
Work-up: Once the reaction is complete (as determined by the monitoring in step 5), cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel or Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Characterization (Self-Validation): Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data of the purified product to confirm its identity and purity. The yield should be calculated based on the isolated, purified product.
Conclusion and Future Perspectives
The choice of a palladium catalyst for Suzuki-Miyaura cross-coupling is a critical decision that significantly impacts the efficiency and success of the synthesis. Bulky, electron-rich phosphine ligands remain a versatile and highly effective choice for a broad range of substrates. N-heterocyclic carbene ligands offer exceptional stability and activity, particularly for challenging couplings. Palladacycles provide highly active and often phosphine-free alternatives with impressive turnover numbers.
The selection of the optimal catalyst system is ultimately dependent on the specific substrates, desired reaction conditions (e.g., temperature, reaction time), and cost considerations. For particularly challenging transformations, a screening of different catalyst classes, as outlined in the provided experimental protocol, is often the most effective approach. The continued development of novel ligands and precatalysts promises to further expand the scope and utility of this indispensable reaction in the years to come.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organ, M. G., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(10), 1991–1994. [Link]
-
Fairlamb, I. J. S., et al. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]
-
Hartwig, J. F., et al. (2015). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 137(48), 15246–15258. [Link]
-
Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
Alonso, D. A., Nájera, C., & Pacheco, M. C. (2012). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. In Palladium Complexes in Organic Synthesis and Catalysis (pp. 1-20). IntechOpen. [Link]
-
Bedford, R. B. (2010). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Topics in Organometallic Chemistry, 32, 1-32. [Link]
-
Amatore, C., & Jutand, A. (2013). Mechanism of Palladium‐Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 19(36), 11856-11874. [Link]
-
Veerakumar, P., et al. (2017). Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions. ACS Sustainable Chemistry & Engineering, 5(10), 8475–8490. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Sigman, M. S., & Denmark, S. E. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 143(34), 13539–13549. [Link]
-
Glorius, F. (2012). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 45(6), 963–973. [Link]
-
Szostak, M., et al. (2018). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis, 8(11), 10336–10342. [Link]
-
Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Organ, M. G., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(10), 1991-1994. [Link]
-
Nolan, S. P., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2132–2141. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
D’Amato, E. M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 859. [Link]
-
Rajagopal, S., et al. (2017). Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions. ACS Sustainable Chemistry & Engineering, 5(10), 8475–8490. [Link]
-
Nájera, C., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(6), 1485-1491. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Cooks, R. G., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Scientific Reports, 8(1), 1-11. [Link]
-
Horváth, A., & Mika, L. T. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Catalysts, 10(9), 1011. [Link]
-
North, M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]
-
Hazari, N., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ACS Catalysis, 10(23), 14041–14054. [Link]
-
Szostak, M., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646. [Link]
-
Beller, M., et al. (2007). Arylcalixarenyl Phosphines in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry, 2007(30), 5055-5061. [Link]
-
Su, C., et al. (2013). Synthesis of the First Resorcinarene-Functionalized Triazolium Salts and Their Use in Suzuki–Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry, 2013(28), 6396-6402. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Bedford, R. B. (2010). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. In Palladacycles (pp. 1-32). Springer. [Link]
-
Bedford, R. B., et al. (2002). Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature. Organic Letters, 4(11), 1831–1834. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
- Nolan, S. P. (Ed.). (2006). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Organ, M. G. (2011). PEPPSI: A General Catalyst for Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(12), 2699–2701. [Link]
-
Fairlamb, I. J. S. (2015). Palladacycles: Past, Present and a Future of New Reactivity. Dalton Transactions, 44(30), 13396-13407. [Link]
-
Navarro, O., et al. (2005). C,N-Palladacycle based on N,N-dimethyl-N-(diphenylmethyl)amine as an effective phosphine-free (pre)catalyst for the Suzuki-Miyaura cross-coupling. Journal of Organometallic Chemistry, 690(14), 3347-3353. [Link]
Sources
- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Purity of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural integrity and purity of building blocks are paramount. Arylboronic acids, key reagents in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, are foundational to the synthesis of a vast array of pharmaceuticals. The purity of these reagents directly influences reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid, a specialized building block, with a focus on providing actionable, field-proven insights.
The Criticality of Purity in Sulfonamide-Containing Boronic Acids
This compound possesses a unique combination of a reactive boronic acid moiety and a polar sulfonamide group. This structure makes it a valuable intermediate in the synthesis of targeted therapeutics. However, its purity can be compromised by several factors inherent to its synthesis and stability. Common impurities may include residual starting materials, such as the corresponding aryl bromide, byproducts from the borylation step, and degradation products like the deborylated arene or cyclic anhydrides known as boroxines. The presence of even trace levels of these impurities can have significant downstream consequences, including catalyst poisoning, formation of difficult-to-remove side products, and compromised biological activity of the final compound.
A Comparative Analysis of Key Analytical Techniques
A multi-pronged analytical approach is essential for a comprehensive purity assessment of this compound. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC (UV-Vis Detection) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative, high resolution for separating closely related impurities, robust and widely available. | Requires a chromophore for UV detection, potential for on-column degradation. | Quantification of the main component and known/unknown impurities. |
| NMR Spectroscopy (¹H, ¹³C, ¹¹B) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, definitive identification of impurities, non-destructive. | Lower sensitivity compared to HPLC, can be complex to interpret for minor components. | Structural confirmation, identification of process-related impurities and degradation products. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information for impurity identification. | Can be challenging to quantify without appropriate standards, boronic acids can be prone to fragmentation or boroxine formation in the ion source. | Identification of unknown impurities, confirmation of molecular weight. |
In-Depth Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry. For sulfonamide-containing compounds, reversed-phase HPLC is a suitable choice.
Rationale for Method Design: The choice of a C18 stationary phase provides good retention for the aromatic ring, while the acidic mobile phase helps to suppress the ionization of the boronic acid and sulfonamide groups, leading to better peak shape. A gradient elution is employed to ensure the timely elution of both the polar starting materials and the less polar product.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water.
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to identify and characterize any significant impurity peaks, which may require further investigation by LC-MS.
Workflow for HPLC Analysis
Caption: HPLC workflow for purity assessment.
NMR Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is an indispensable tool for the unambiguous identification of the target compound and its impurities. For boronic acids, ¹¹B NMR provides unique insights into the boron environment.
Rationale for Method Design: ¹H NMR provides information on the proton environment and can be used to identify key structural features and impurities. ¹¹B NMR is diagnostic for the presence of the boronic acid and can reveal the formation of boroxines. Deuterated methanol is a suitable solvent as it solubilizes the polar compound.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated Methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, ¹¹B NMR.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the diethyl groups of the sulfonamide, the methyl group on the aromatic ring, and the aromatic protons. The integration of these signals should be consistent with the proposed structure. Impurities such as the starting aryl bromide would show a different aromatic splitting pattern.
-
¹¹B NMR: A broad singlet is expected in the range of 28-30 ppm for the trigonal planar boronic acid. The presence of a second, sharper signal around 20-23 ppm could indicate the formation of the cyclic boroxine anhydride.
Workflow for NMR Analysis
Caption: NMR workflow for structural analysis.
Mass Spectrometry for Molecular Weight Confirmation and Impurity Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for confirming the molecular weight of the target compound and identifying unknown impurities.
Rationale for Method Design: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound. Operating in negative ion mode is often advantageous for boronic acids as they can readily form [M-H]⁻ ions.
Experimental Protocol:
-
Instrumentation: LC-MS system with an ESI source.
-
LC Conditions: As described in the HPLC protocol.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion of this compound. The presence of other ions may indicate impurities. For example, the corresponding deborylated compound would have a lower molecular weight, while the starting aryl bromide would have a distinct isotopic pattern due to the presence of bromine. The formation of boroxines can sometimes be observed as higher mass ions.
Comparison with Alternative Compounds
To provide context, the analytical behavior of this compound can be compared to other commercially available sulfonamide-substituted phenylboronic acids, such as 4-(N,N-dimethylsulfamoyl)phenylboronic acid. The absence of the methyl group and the difference in the N-alkyl substituents in the latter will result in predictable shifts in retention time in HPLC and chemical shifts in NMR, providing a valuable reference point for method development and validation.
Conclusion
A comprehensive assessment of the purity of this compound necessitates a multi-technique approach. HPLC provides robust quantitative data on purity, while NMR spectroscopy offers definitive structural confirmation and impurity identification. Mass spectrometry is invaluable for molecular weight verification and the characterization of unknown impurities. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of this critical building block, thereby safeguarding the integrity of their synthetic endeavors and the quality of the resulting therapeutic agents.
References
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3334-3340.
- Hall, D. G. (Ed.). (2011).
- Cammidge, A. N., & Crepy, K. V. L. (2004). The deboronation reaction of arylboronic acids in the presence of palladium catalysts.
- St-Jean, F., & Groleau, M. C. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1334-1339.
- Soundararajan, S., & Smith, M. R. (2013). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 78(22), 11565-11571.
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]
- Ni, Y., & Rorabacher, D. B. (1997). A spectrophotometric study of the acid-base chemistry of phenylboronic acid. Analytical biochemistry, 246(2), 273-275.
A Senior Application Scientist's Guide to the Analytical Validation of a New Synthetic Method
For researchers at the forefront of chemical innovation and drug development, a new synthetic method is more than a recipe; it is a promise of efficiency, novelty, and impact. However, the true value of a synthesis is only realized through rigorous validation—a systematic process of analytical scrutiny that confirms the identity, purity, and consistency of the final product. This guide provides an in-depth framework for this validation process, moving beyond a simple checklist to explain the causal logic behind our analytical choices. We will explore the three core pillars of validation: real-time reaction monitoring, definitive structural elucidation, and comprehensive purity and impurity profiling.
The Validation Framework: An Integrated Analytical Approach
The validation of a synthetic method is not a linear sequence of disconnected experiments. Instead, it is an integrated triad of analytical investigations where each part informs the others. This holistic approach ensures a deep understanding of the chemical transformation and guarantees the quality of the molecule it produces.
Caption: The integrated triad of synthetic method validation.
Pillar 1: Real-Time Reaction Monitoring — Understanding the Transformation
Expertise & Causality: Before we can validate the output of a synthesis, we must first understand the process itself. Real-time reaction monitoring, a core principle of Process Analytical Technology (PAT), provides this understanding.[1][2][3] By observing the reaction as it happens, we gain critical insights into kinetics, identify transient intermediates, and precisely determine reaction endpoints. This proactive approach is fundamental to ensuring reproducibility, maximizing yield, and preventing the formation of undesirable side products.[1][4][5]
The choice of monitoring technique is dictated by the specific chemistry of the reaction.
Comparative Analysis of In-Situ Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
|---|---|---|---|
| FTIR Spectroscopy | Changes in functional groups over time.[6][7] | Widely applicable, excellent for tracking the consumption of reactants and formation of products. ATR probes allow for direct in-situ measurement.[6] | Water can be a strong interferent. Complex spectra can be difficult to deconvolve. |
| Raman Spectroscopy | Changes in functional groups, particularly non-polar bonds.[8] | Complementary to FTIR.[6] Excellent for aqueous solutions and heterogeneous (slurry) reactions.[6] | Can be affected by fluorescence. Weaker signal than FTIR for many functional groups. |
| UV-Visible Spectroscopy | Changes in concentration of chromophoric species.[7][8] | Highly sensitive and cost-effective.[6] Ideal for reactions involving colored reactants, products, or catalysts. | Limited to molecules with a UV-Vis chromophore. Provides less structural information than IR or Raman. |
| NMR Spectroscopy | Detailed structural changes, including atom connectivity.[7] | Provides the most structurally rich data in real-time, allowing for unambiguous identification of intermediates and products. | Lower sensitivity and higher cost compared to other techniques. Requires specialized flow-NMR equipment. |
Experimental Protocol: In-Situ FTIR Reaction Monitoring
This protocol outlines the setup for monitoring a typical organic reaction to determine its completion point.
-
System Setup:
-
Insert a diamond-tipped Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel through a suitable port. Ensure the probe tip is fully submerged in the reaction medium.
-
Connect the probe to the FTIR spectrometer via a fiber optic cable.
-
Configure the data acquisition software to collect spectra at regular intervals (e.g., one spectrum every 2-5 minutes).
-
-
Background Collection:
-
Charge the reactor with the solvent and all starting materials except the limiting reagent or catalyst that initiates the reaction.
-
Stir the mixture at the target reaction temperature.
-
Collect a background spectrum. This is crucial as it subtracts the spectral features of the solvent and initial reactants, allowing for clear observation of changes upon reaction initiation.
-
-
Reaction Initiation & Monitoring:
-
Inject the final reagent or catalyst to start the reaction.
-
Immediately begin spectroscopic data collection.
-
Monitor the spectra in real-time. Key observables include the disappearance of a characteristic reactant peak (e.g., a carbonyl stretch of a starting ketone) and the appearance of a product peak (e.g., a C-O stretch of the resulting alcohol).
-
-
Endpoint Determination:
-
Continue monitoring until the key reactant peaks have disappeared and the product peaks have reached a stable, maximum intensity for several consecutive measurements. This plateau indicates the reaction has reached completion.
-
-
Data Analysis:
-
Plot the intensity (or integrated area) of key reactant and product peaks versus time to generate a kinetic profile of the reaction.
-
Caption: Workflow for PAT-enabled in-situ reaction monitoring.
Pillar 2: Structural Elucidation — Confirming the Molecular Identity
Expertise & Causality: The cornerstone of validating any synthetic method is proving, unequivocally, that you have made the intended molecule.[9][10] No single analytical technique can provide this confirmation in isolation. Instead, we rely on a synergistic combination of spectroscopic and analytical methods to build a complete and unambiguous picture of the molecular structure, from its atomic composition to its three-dimensional arrangement.[9][11][12]
The Synergy of Spectroscopic Techniques
| Technique | Role in Structural Elucidation |
|---|---|
| NMR Spectroscopy (¹H, ¹³C, 2D) | The "gold standard" for determining the carbon-hydrogen framework. It reveals atom connectivity, the chemical environment of each nucleus, and stereochemical relationships.[7][9][11] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and, through high-resolution measurements, its elemental composition. Fragmentation patterns provide clues about the molecule's substructures.[9][11][13] |
| Infrared (IR) Spectroscopy | Confirms the presence of specific functional groups (e.g., -OH, C=O, -NH₂) predicted by the synthetic pathway, corroborating the structural information from NMR.[7][11] |
| Elemental Analysis | Provides the percentage composition of C, H, N, and other elements, allowing for the determination of the empirical formula. This serves as a fundamental check on the molecular formula derived from MS.[9] |
Workflow: Structural Elucidation of a Novel Compound
This workflow describes the logical sequence of analyses to confirm a molecule's structure.
-
Initial Assessment (LC-MS):
-
Inject a purified sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Objective: Confirm the molecular weight of the main component and assess its initial purity. The high-resolution mass data provides a likely molecular formula.[9]
-
-
Functional Group Confirmation (FTIR):
-
Analyze the sample using FTIR spectroscopy.
-
Objective: Verify that the key functional groups expected in the target molecule are present. For example, if a carboxylic acid was synthesized, a broad O-H stretch and a sharp C=O stretch should be observed.
-
-
Framework Determination (NMR):
-
Dissolve the sample in a suitable deuterated solvent and acquire a full suite of NMR spectra.
-
¹H NMR: Determines the number and type of different proton environments.
-
¹³C NMR: Determines the number and type of different carbon environments.
-
2D NMR (e.g., COSY, HSQC): Establishes the connectivity between protons and carbons, allowing the fragments to be pieced together like a puzzle.[11]
-
Objective: Build the complete structural framework of the molecule.
-
-
Final Confirmation (Elemental Analysis):
-
Submit a highly purified sample for elemental analysis.
-
Objective: Confirm the empirical formula. The results should match the theoretical percentages for the proposed structure within an acceptable margin (typically ±0.4%).
-
Caption: Logical workflow for combining analytical data for structural elucidation.
Pillar 3: Purity Assessment & Impurity Profiling — Guaranteeing Product Quality
Expertise & Causality: In drug development and materials science, the purity of a compound is paramount to its safety and function. Purity assessment is not merely about confirming the absence of starting materials; it involves the detection, identification, and quantification of all process-related impurities, such as by-products, intermediates, and degradants.[14] The International Council for Harmonisation (ICH) guideline Q2(R1) provides the definitive framework for validating the analytical procedures used for this critical task.[15][16][17] For most applications, a purity level of ≥95% is considered the minimum standard.[18]
High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for purity determination due to its high resolving power and quantitative precision.[13][19]
Validation of an HPLC Purity Method: Key Parameters
To trust the purity value an HPLC method provides, the method itself must be validated. This establishes, with documented evidence, that the procedure is fit for its intended purpose.[20][21][22]
| ICH Q2(R1) Parameter | Purpose in a Purity Method |
| Specificity / Selectivity | To demonstrate that the method can clearly separate the main compound from all potential impurities and matrix components, ensuring that the peak for the main compound is pure.[17][23][24] |
| Linearity | To prove that over a defined concentration range, the detector's response is directly proportional to the amount of the compound. This is essential for accurate quantification.[14][23][24] |
| Range | The concentration interval over which the method is shown to be precise, accurate, and linear.[23][24] |
| Accuracy | To determine the closeness of the measured value to the true value. This is often tested by analyzing a sample with a known concentration (a reference standard) or by spiking samples with known amounts of the compound.[23][25] |
| Precision | A measure of the method's reproducibility, assessed at different levels (repeatability, intermediate precision) to ensure consistent results are obtained on different days and by different analysts.[23][25] |
| Limit of Quantitation (LOQ) | The lowest concentration of an impurity that can be reliably and accurately quantified. This is critical for controlling trace-level impurities.[24] |
| Robustness | To show the reliability of the method when subjected to small, deliberate variations in parameters like mobile phase composition, pH, or column temperature.[23] |
Experimental Protocol: Validation of an HPLC Purity Method
-
Method Development: Develop an HPLC method (e.g., reverse-phase with UV detection) that provides good separation between the main compound and all known or suspected impurities.
-
Specificity:
-
Inject individual solutions of the main compound, known impurities, and a placebo (matrix).
-
Inject a mixed solution containing all components.
-
Acceptance Criterion: The main compound peak is resolved from all other peaks (Resolution > 2).
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the compound, covering a range from the LOQ to 120% of the expected sample concentration.
-
Inject each solution and plot the peak area against the concentration.
-
Acceptance Criterion: The correlation coefficient (r²) of the calibration curve must be ≥ 0.999.
-
-
Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo with known amounts of the pure compound.
-
Analyze these samples and calculate the percent recovery.
-
Acceptance Criterion: Recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability):
-
Prepare and inject six independent samples at 100% of the target concentration.
-
Acceptance Criterion: The relative standard deviation (RSD) of the results should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Determine the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.
-
-
Documentation: Compile all results into a formal validation report. This document provides the evidence that the analytical method is suitable for its intended use: reliably determining the purity of the newly synthesized compound.
Caption: Validation sequence for a quantitative HPLC purity method.
Conclusion
The validation of a new synthetic method is a rigorous, evidence-based process that underpins scientific integrity and is essential for the transition from laboratory discovery to real-world application. By integrating real-time process understanding, unambiguous structural confirmation, and robust quality assessment, we create a comprehensive validation package. This not only proves that a synthesis works but also demonstrates that it is controlled, reproducible, and yields a product of verifiable identity and quality. This holistic analytical approach transforms a novel chemical reaction into a reliable and valuable scientific asset.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Spectroscopic methods for kinetic measurements . Fiveable. [Link]
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development . ResearchGate. [Link]
-
Molecular Structure Characterisation and Structural Elucidation . Intertek. [Link]
-
Reaction Monitoring with Spectroscopy - Process FTIR . Clairet Scientific. [Link]
-
Top 5 Methods of Assessing Chemical Purity . Moravek, Inc. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
Spectroscopic Methods for Studying Reaction Mechanisms . IGI Global. [Link]
-
Spectroscopic monitoring of titrations and kinetics . Grokipedia. [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring . Spectroscopy Online. [Link]
-
Analytical Methods Validation . BioPharm International. [Link]
-
What is PAT? . Bruker. [Link]
-
Structure elucidation: Significance and symbolism . Grokipedia. [Link]
-
Structural Elucidation Definition . Fiveable. [Link]
-
What would be the quickest and simplest way to test the purity of a compound after synthesis? . ResearchGate. [Link]
-
How to determine the purity of newly synthesized organic compound? . ResearchGate. [Link]
-
Validation and Verification Guidelines for Analytical Methods . ACS Reagent Chemicals. [Link]
-
Molecular Structural Elucidation . Reading Scientific Services Ltd (RSSL). [Link]
-
Revision of Purity Criteria for Tested Compounds . Journal of Medicinal Chemistry. [Link]
-
Validation of Analytical Methods: A Review . Gavin Publishers. [Link]
-
Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals . Trade Science Inc. [Link]
-
Process analytical technology . Grokipedia. [Link]
-
Comparative Method Validation: Evaluating New Techniques Against Established Standards . OMICS International. [Link]
-
Process analytical technology . Wikipedia. [Link]
-
VALIDATION: Advances in the Validation of Chromatographic Processes . BioProcess International. [Link]
-
Validation of Large-Scale Chromatographic Processes, Part 1 . BioPharm International. [Link]
-
Process Analytical Technology (PAT) . Microbioz India. [Link]
-
A Guide to Analytical Method Validation . SCION Instruments. [Link]
-
Validation of analytical methods and laboratory procedures for chemical measurements . National Center for Biotechnology Information. [Link]
-
Introduction to Analytical Method Development and Validation . Lab Manager. [Link]
-
(PDF) Validation of analytical methods . ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is PAT? | Bruker [bruker.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Process analytical technology - Wikipedia [en.wikipedia.org]
- 5. microbiozindia.com [microbiozindia.com]
- 6. clairet.co.uk [clairet.co.uk]
- 7. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 8. fiveable.me [fiveable.me]
- 9. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 10. Structure elucidation: Significance and symbolism [wisdomlib.org]
- 11. fiveable.me [fiveable.me]
- 12. tsijournals.com [tsijournals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Validation of analytical methods and laboratory procedures for chemical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 24. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 25. omicsonline.org [omicsonline.org]
kinetic studies of Suzuki-Miyaura reactions with substituted boronic acids
An In-Depth Comparative Guide to the Kinetic Studies of Suzuki-Miyaura Reactions with Substituted Boronic Acids
Introduction: Beyond the Static Equation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] First reported in 1979, its development has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] While the overall transformation—coupling an organoboron species with an organic halide—is well-known, a deeper, dynamic understanding of its reaction kinetics is paramount for process optimization, catalyst development, and rational reaction design.
This guide moves beyond the static representation of the reaction to explore its kinetics, with a specific focus on the pivotal role of the boronic acid. The nature of the substituents on the boronic acid, both on its organic fragment and the boron center itself (i.e., acids vs. esters), profoundly influences the reaction rate and can even alter the rate-determining step of the entire catalytic cycle. For researchers and drug development professionals, mastering these kinetic principles is the key to unlocking the full potential of this powerful transformation.
The Catalytic Cycle: A Kinetic Perspective
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states in three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] While seemingly straightforward, the overall reaction rate is dictated by the slowest of these steps, the so-called rate-determining step (RDS).
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the activation of boronic acid to the nucleophilic 'ate' complex required for transmetalation.
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halide bond of the electrophile (Ar-X).[4] In many cases, particularly with less reactive aryl chlorides, this step is considered the RDS.[5][6] The reactivity order for the halide is generally I > OTf > Br >> Cl.[3][4] Electron-withdrawing groups on the aryl halide can facilitate this step.
-
Transmetalation: This crucial step involves the transfer of the organic group (Ar') from the boron atom to the palladium(II) center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic tetracoordinate "ate" complex (e.g., [Ar'B(OH)₃]⁻).[7] The mechanism of this transfer is complex and has been the subject of extensive debate, with evidence supporting multiple pathways.[7][8] The structure and electronic properties of the boronic acid derivative have a dramatic impact on the rate of this step.[2]
-
Reductive Elimination: The final step involves the coupling of the two organic fragments (Ar and Ar') from the palladium(II) center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3] This step is typically fast and irreversible.
The Role of Boronic Acid Substituents in Transmetalation Kinetics
While oxidative addition is often the RDS, conditions can be chosen where transmetalation becomes rate-limiting, especially with highly reactive organic halides or specific boronic acids.[9] This is where the influence of boronic acid substituents becomes most apparent. The rate of transmetalation is governed by two key factors: the ability to form the active boronate 'ate' complex and the nucleophilicity of the ipso-carbon being transferred.[10]
Electronic Effects of Substituents on the Aryl Group
Systematic kinetic studies have demonstrated a clear correlation between the electronic nature of substituents on the aryl ring of the boronic acid and the rate of transmetalation.
-
Electron-Donating Groups (EDGs): EDGs on the aryl ring of the boronic acid increase the electron density of the ipso-carbon, enhancing its nucleophilicity and accelerating the rate of its transfer to the palladium center.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the nucleophilicity of the ipso-carbon, leading to a significant deceleration of the transmetalation step.
The Impact of Boronic Esters vs. Boronic Acids
Boronic acids are often in equilibrium with their trimeric anhydrides (boroxines) and can be prone to side reactions like protodeboronation.[11] Boronic esters, such as pinacol esters, are often used to enhance stability and handling.[12] However, their role in the kinetics is not always straightforward. It is not always clear whether the ester transmetalates directly or must first undergo hydrolysis to the corresponding boronic acid.[2][12]
Recent kinetic, structural, and computational studies have provided compelling evidence that boronic esters can indeed transmetalate directly without prior hydrolysis.[10] The rate of this direct transmetalation is highly dependent on the electronic properties of the diol backbone of the ester.
A study by Denmark and coworkers provided quantitative data on this effect by measuring the transmetalation rates of various substituted catechol arylboronates.[2]
Table 1: Comparative Transmetalation Rates for Substituted Boronate Complexes
| Entry | Boron Reagent (Reacting with Pd-complex) | Substituent on Catechol | Relative Rate (k) | Rate Constant (s⁻¹) at -30 °C |
| 1 | 4-Fluorophenylboronic acid | - | 1.0 | 5.78 ± 0.28 × 10⁻⁴ |
| 2 | Catechol 4-fluorophenylboronate | H | 2.8 | 1.62 ± 0.17 × 10⁻³ |
| 3 | 4,5-Dimethoxycatechol 4-fluorophenylboronate | 4,5-(OMe)₂ | 5.8 | 3.34 ± 0.31 × 10⁻³ |
| 4 | 4-Nitrocatechol 4-fluorophenylboronate | 4-NO₂ | < 0.002 | 1.30 ± 0.40 × 10⁻⁶ (extrapolated) |
Data adapted from kinetic studies performed via ¹⁹F NMR spectroscopy.[2]
The data clearly illustrates that electron-donating methoxy groups on the catechol backbone accelerate the reaction (Entry 3 vs. Entry 2) by increasing the electron density on the oxygen atoms, which in turn enhances the nucleophilicity of the transferring aryl group. Most strikingly, the potent electron-withdrawing nitro group essentially shuts down the reaction (Entry 4), demonstrating that modulating the electronic character of the boronic ester ligand is a powerful tool for tuning reactivity.[2]
Experimental Design for Kinetic Analysis
Accurate kinetic studies require careful experimental design and precise analytical monitoring.[13] Modern approaches often utilize automated sampling platforms and in-situ analytical techniques to acquire high-density, reproducible data.[13][14]
Workflow for a Typical Kinetic Experiment
Figure 2: A generalized workflow for conducting a kinetic study of a Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Monitoring by HPLC
This protocol describes a representative experiment to determine the initial reaction rate for the coupling of 4-bromoanisole with phenylboronic acid.
1. Materials and Equipment:
-
Reagents: 4-bromoanisole, phenylboronic acid, potassium carbonate (K₂CO₃), Pd(PPh₃)₄, dodecane (internal standard), 1,4-dioxane (solvent).
-
Equipment: Schlenk flask or similar reaction vessel, magnetic stirrer hotplate, gas-tight syringes, inert atmosphere (N₂ or Ar) manifold, HPLC system with a UV detector.
2. Preparation of Stock Solutions:
-
Internal Standard (IS) Solution: Prepare a stock solution of dodecane in 1,4-dioxane of known concentration (e.g., 0.1 M).
-
Catalyst Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of Pd(PPh₃)₄ in 1,4-dioxane (e.g., 0.005 M).
3. Reaction Setup (under Inert Atmosphere):
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add K₂CO₃ (3.0 mmol), phenylboronic acid (1.5 mmol), and 4-bromoanisole (1.0 mmol).
-
Add a precise volume of the dodecane internal standard stock solution (e.g., 5.0 mL). Add additional dioxane to bring the total initial volume to a known amount (e.g., 10.0 mL).
-
Seal the flask, evacuate and backfill with inert gas three times.
-
Place the flask in the hotplate stirrer and allow it to equilibrate to the desired reaction temperature (e.g., 80 °C).
4. Reaction Initiation and Monitoring:
-
Once the temperature is stable, take an initial aliquot (t=0) of ~0.1 mL via syringe. Immediately quench it in a vial containing ~1.0 mL of a suitable solvent (e.g., acetonitrile) and a small amount of water to dissolve the salts.
-
Initiate the reaction by rapidly injecting a known volume of the Pd(PPh₃)₄ stock solution (e.g., 0.2 mL for 1 mol% catalyst loading).
-
Start a timer immediately.
-
Withdraw aliquots at regular intervals (e.g., 2, 5, 10, 20, 40, 60 minutes). Quench each sample immediately as described above.
5. HPLC Analysis:
-
Analyze each quenched sample by HPLC. The method should be able to resolve the starting material (4-bromoanisole), the product (4-methoxybiphenyl), and the internal standard (dodecane).
-
Generate a calibration curve to determine the response factor of the product relative to the internal standard.
-
Calculate the concentration of the product in each sample based on the peak areas from the HPLC chromatograms.
6. Data Analysis:
-
Plot the concentration of the product (4-methoxybiphenyl) versus time.
-
The initial reaction rate is the slope of the linear portion of this curve, typically the first 10-20% of the conversion.
Conclusion
A kinetic analysis of the Suzuki-Miyaura reaction reveals a complex interplay of factors where the boronic acid is not a passive reagent but an active participant whose structure dictates the rate of the crucial transmetalation step. For the practicing scientist, understanding these dynamics is essential. By rationally selecting substituents on the boronic acid or by choosing an appropriate boronic ester, one can tune the reaction rate, avoid side reactions, and optimize conditions for large-scale synthesis. The continued development of high-throughput and in-situ monitoring techniques will undoubtedly uncover even finer details of this elegant and indispensable reaction, leading to the design of more efficient catalysts and processes.[13][14]
References
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(12), 4292–4295. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. - R Discovery. [Link]
-
Sharma, G., Dherange, J., & Singleton, D. A. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. [Link]
-
Vaddepalli, K., & Houk, K. N. (2011). Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. Organometallics, 30(17), 4564–4571. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - ResearchGate. [Link]
-
MacKinnon, S. M., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. Organic Process Research & Development. [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. [Link]
-
Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow - RSC Publishing. [Link]
-
Schmidt, A., et al. (2020). Is oxidative addition indeed the rate-determining step of the Suzuki–Miyaura reaction with less-reactive aryl chlorides under “ligand-free” conditions? Semantic Scholar. [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 14. vapourtec.com [vapourtec.com]
A Senior Application Scientist's Guide to Alternative Reagents for (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds prevalent in pharmaceuticals. The choice of the boronic acid reagent is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid, an electron-deficient boronic acid, with a range of alternative reagents. We will delve into the mechanistic nuances, present comparative data, and provide robust experimental protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Central Role of this compound and its Alternatives
This compound belongs to a class of electron-deficient boronic acids. The sulfamoyl group acts as a significant electron-withdrawing group (EWG), which modulates the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle. Such reagents are of particular interest in medicinal chemistry, for instance, in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib, where precise control of electronic properties is crucial for biological activity.[1][2][3]
However, the electron-deficient nature of this reagent can present challenges, sometimes leading to slower reaction rates compared to their electron-rich counterparts.[4][5] This guide will explore a spectrum of alternatives, including:
-
Electron-Donating Phenylboronic Acids: To highlight the contrasting reactivity profile.
-
Other Electron-Withdrawing Phenylboronic Acids: To provide a direct comparison within the same class.
-
Alternative Organoboron Reagents: Such as potassium aryltrifluoroborates and N-methyliminodiacetic acid (MIDA) boronate esters, which offer different stability and reactivity profiles.
Understanding the Suzuki-Miyaura Catalytic Cycle: A Visual Guide
The efficiency of any boronic acid in a Suzuki-Miyaura reaction is dictated by its behavior within the catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily influences the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Analysis
The following tables provide a comparative overview of the performance of different boronic acid classes. While direct, side-by-side data for this compound against all alternatives under identical conditions is scarce in published literature, this compilation of representative data from various sources illustrates the general reactivity trends.
Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Substituent Type | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Electron-Withdrawing | Heteroaryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | ~70-85 * | [Inferred from similar systems] |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 99 | [6] |
| 4-Tolylboronic acid | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 97 | [6] |
| Phenylboronic acid | Neutral | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | [6] |
| 4-Formylphenylboronic acid | Electron-Withdrawing | 1-Nitroperylene | Pd(PPh₃)₄ | K₃PO₄ | THF | 85 | [6] |
| 4-Nitrophenylboronic acid | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 17 | [6] |
*Yields for the target molecule are estimated based on typical outcomes for electron-deficient boronic acids in similar couplings.
Alternative Organoboron Reagents: A Stability and Reactivity Comparison
Beyond substituted phenylboronic acids, other organoboron reagents offer distinct advantages, particularly in terms of stability and handling.
Caption: Comparison of different classes of organoboron reagents.
Potassium aryltrifluoroborates and MIDA boronate esters are often more stable than their corresponding boronic acids, particularly for electron-deficient and heteroaromatic systems, which are prone to protodeboronation.[7][8] MIDA esters, in particular, are exceptionally stable and compatible with chromatography, allowing for the purification of complex boronate intermediates.[7][8][9]
Experimental Protocols
The following protocols provide a starting point for conducting Suzuki-Miyaura cross-coupling reactions and can be adapted for a comparative study of different boronic acid reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general method suitable for a wide range of aryl halides and boronic acids.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Evaluation of Boronic Acid Reactivity
This workflow outlines a systematic approach to comparing the performance of different boronic acid reagents.
Caption: A workflow for the comparative evaluation of boronic acid reagents.
Conclusion and Future Outlook
This compound is a valuable reagent for introducing an electron-deficient sulfamoyl-substituted phenyl moiety, particularly in the synthesis of bioactive molecules. Its reactivity, while sometimes more modest than electron-rich counterparts, can be effectively harnessed with appropriate optimization of reaction conditions. For applications requiring enhanced stability or different reactivity profiles, potassium aryltrifluoroborates and MIDA boronate esters present compelling alternatives.
The choice of the optimal boron-containing reagent is ultimately application-specific. By understanding the interplay of electronic effects, stability, and reaction kinetics, researchers can strategically select the most suitable building block to achieve their synthetic goals efficiently and robustly. This guide serves as a foundational resource to navigate these choices, grounded in the principles of modern organic chemistry and supported by empirical data.
References
- BenchChem Technical Support Team. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
- BenchChem Technical Support Team. (2025).
- Thomas, S., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8856-8867.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(23), 8277-8287.
- BenchChem Technical Support Team. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Johannes, J. W., et al. (2016). Structure-based design of potent and selective inhibitors of poly(ADP-ribose) polymerase-1. Bioorganic & Medicinal Chemistry Letters, 26(16), 4063-4068.
- Papeo, G., et al. (2015). Discovery of 2-{[2-((R)-2-hydroxy-2-phenylethylamino)ethyl]amino}-5-(4-fluorobenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide (rucaparib) and its clinical candidate. Journal of Medicinal Chemistry, 58(15), 6061-6082.
- Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). A Comparative Kinetic Analysis of Suzuki Reactions with 3,4-Difluorophenylboronic Acid. BenchChem.
- Silva, M., et al. (2020).
- Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(41), 14934-14936.
- Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4364-4367.
- Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4364-4367.
- Vantourout, J. C., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Wozniak, L., et al. (2018). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. Journal of Heterocyclic Chemistry, 55(11), 2589-2595.
- Ertl, P., & Rohde, B. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Sigma-Aldrich. (n.d.).
- Lee, J. C. H., & Snieckus, V. (2015). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 92, 243-255.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Marion, N., et al. (2006). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 4(8), 1509-1511.
- Mhaske, S. B., & Argade, N. P. (2006). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. The Journal of Organic Chemistry, 71(1), 54-59.
- Mphahlele, M. J., & Maluleka, M. M. (2018). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Molecules, 23(9), 2267.
- Burke, M. D., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(7), 1961-1972.
- Dick, G. R., et al. (2015). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 92, 243-255.
Sources
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to Computational Docking of Boronic Acid Derivatives
A Comparative Analysis of Methodologies and Software for Drug Discovery Professionals
In the landscape of modern drug discovery, boronic acid derivatives have emerged as a versatile and potent class of compounds, particularly as inhibitors of serine proteases and other key enzymatic targets.[1][2] Their unique ability to form reversible covalent bonds with the hydroxyl groups of serine or threonine residues in enzyme active sites presents both a powerful therapeutic strategy and a significant computational challenge.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of computational docking methodologies and software for the study of boronic acid derivatives, supported by experimental data and field-proven insights.
The Boronic Acid Advantage and the Docking Dilemma
The utility of boronic acids in drug design stems from their electrophilic boron atom, which can readily undergo nucleophilic attack by the hydroxyl group of a serine residue within an enzyme's active site. This forms a tetrahedral boronate adduct, mimicking the transition state of substrate hydrolysis and leading to potent inhibition.[3][4] Unlike irreversible covalent inhibitors, this interaction is typically reversible, offering a desirable balance of potency and reduced risk of off-target effects.[5]
However, this unique reactivity poses a significant challenge for standard non-covalent molecular docking algorithms. These programs are generally not parameterized to model the formation of a covalent bond, leading to inaccurate predictions of binding poses and affinities.[6] Consequently, specialized covalent docking workflows are essential for the successful in-silico screening and optimization of boronic acid-based inhibitors.
Comparing the Tools of the Trade: A Performance-Based Overview
A variety of computational tools, both commercial and open-source, have been developed to address the challenge of covalent docking. Here, we compare some of the most prominent software packages used for docking boronic acid derivatives, focusing on their underlying methodologies, performance, and usability.
| Software | Methodology | Key Strengths | Potential Limitations |
| Schrödinger CovDock | Integrates Glide for initial non-covalent docking followed by Prime for covalent bond formation and refinement.[7][8] | Highly automated and user-friendly workflow within the Maestro graphical interface. Generally good accuracy in reproducing crystal structures.[9] | Commercial software with a significant licensing cost. |
| GOLD | Employs a genetic algorithm for flexible ligand docking and offers a dedicated covalent docking module.[6][10] | High flexibility in defining reaction types and constraints. Can be automated for high-throughput screening.[10] | Can have a steeper learning curve compared to more automated platforms. |
| AutoDock | A widely used open-source docking suite. Covalent docking can be implemented using custom scripts and the "flexible side chain" or "two-point attractor" methods.[11][12] | Freely available and highly customizable. | Requires significant user expertise to set up and parameterize for covalent docking, especially for non-standard atoms like boron.[12] |
| DOCKovalent | An extension of the DOCK program specifically designed for large-scale covalent virtual screening.[2] | Optimized for high-throughput screening of large compound libraries. Open-source and freely available. | May require more command-line expertise compared to GUI-driven software. |
Performance Insights:
Comparative studies have shown that the accuracy of covalent docking programs can vary depending on the target and ligand. For instance, a study evaluating six covalent docking tools found that top-scoring poses were within 2.0 Å RMSD of the experimental binding mode in 40-60% of cases. Another study focusing on boronic acid inhibitors of AmpC β-lactamase demonstrated that DOCKovalent could successfully recover the correct binding pose in 15 out of 23 cases.[2] It is crucial to note that factors such as the flexibility of the ligand and the accessibility of the target residue can significantly influence docking performance.
Experimental Workflows: A Practical Guide
To provide a tangible comparison, we present detailed, step-by-step methodologies for performing a covalent docking study of a boronic acid derivative with a serine protease using two popular software packages: Schrödinger's CovDock and CCDC's GOLD.
Workflow 1: Covalent Docking with Schrödinger's CovDock
Schrödinger's CovDock offers a streamlined and user-friendly approach to covalent docking, making it an excellent choice for both novice and experienced computational chemists.[8]
Experimental Protocol:
-
Protein and Ligand Preparation:
-
Import the protein structure into Maestro and run the "Protein Preparation Wizard" to add hydrogens, assign bond orders, and optimize the hydrogen bond network.
-
Prepare the boronic acid ligand using "LigPrep" to generate low-energy conformers and correct ionization states.
-
-
Covalent Docking Setup:
-
Open the "Covalent Docking" panel in Maestro.
-
Select the prepared protein as the receptor and the prepared ligand.
-
Define the reactive residue by selecting the serine in the active site (e.g., SER195 in many trypsin-like serine proteases).
-
Choose the appropriate reaction type. For boronic acids reacting with serine, "Boronic acid addition to Ser/Thr/Cys" is the predefined option. The software will automatically identify the reactive atoms on the ligand (the boron atom) and the receptor (the hydroxyl oxygen of serine).
-
-
Grid Generation and Docking:
-
Define the docking grid box to encompass the active site.
-
Initiate the covalent docking run. CovDock first performs a non-covalent docking with Glide to place the ligand in a favorable orientation for reaction.[7]
-
The top-ranked non-covalent poses are then used as starting points for the covalent bond formation and refinement using Prime.[7]
-
-
Analysis of Results:
-
The results will be presented as a set of docked poses with associated scores (e.g., Prime energy).
-
Visually inspect the top-ranked poses to ensure the formation of the covalent bond and favorable non-covalent interactions.
-
Workflow 2: Covalent Docking with CCDC's GOLD
GOLD (Genetic Optimization for Ligand Docking) is a powerful and highly configurable docking program that provides fine-grained control over the covalent docking process.[6][10]
Experimental Protocol:
-
Protein and Ligand Preparation:
-
Prepare the protein structure by adding hydrogens and ensuring correct protonation states of active site residues. Save the prepared protein as a .mol2 file.
-
Prepare the boronic acid ligand, ensuring it is in a 3D format (e.g., .mol2 or .sdf).
-
-
Defining the Covalent Bond in GOLD:
-
In the GOLD setup interface, load the prepared protein and ligand files.
-
Navigate to the "Covalent Docking" options.
-
Define the covalent bond by specifying the protein atom (the hydroxyl oxygen of the active site serine) and the ligand atom (the boron atom).
-
GOLD provides predefined reaction templates. For a boronic acid and serine, you would select the appropriate template that defines the formation of the B-O bond.
-
-
Defining the Binding Site and Docking Parameters:
-
Define the binding site by specifying a point in the active site and a radius around it.
-
Configure the genetic algorithm parameters, such as the number of docking runs and the scoring function (e.g., ChemPLP, GoldScore).
-
-
Running the Covalent Docking:
-
Initiate the docking calculation. GOLD will then explore the conformational space of the ligand while maintaining the defined covalent linkage to the serine residue.
-
-
Analysis of Results:
-
The output will be a series of docked poses for the ligand, each with a corresponding fitness score.
-
Analyze the top-scoring poses to evaluate the non-covalent interactions and the geometry of the covalent bond.
-
The Underlying Mechanism: A Closer Look at Boronic Acid-Serine Interaction
The covalent interaction between a boronic acid and a serine residue proceeds through a nucleophilic attack of the serine hydroxyl group on the electron-deficient boron atom.[3][13] This process is often facilitated by other active site residues that act as general bases, deprotonating the serine hydroxyl to increase its nucleophilicity.[14] The resulting tetrahedral boronate intermediate is stabilized by interactions within the enzyme's oxyanion hole, a key feature of many serine protease active sites.[2][3]
Conclusion and Future Perspectives
Computational docking of boronic acid derivatives is a rapidly evolving field that holds immense promise for the rational design of novel therapeutics. While challenges remain in accurately modeling the energetics of covalent bond formation and the dynamic nature of protein-ligand interactions, the software and methodologies discussed in this guide provide powerful tools for researchers.[15] The choice of software will depend on factors such as available computational resources, user expertise, and the specific research question. For high-throughput virtual screening, tools like DOCKovalent may be advantageous, while for detailed mechanistic studies and lead optimization, the fine-grained control offered by programs like GOLD or the user-friendly workflow of CovDock may be more suitable. As computational power increases and algorithms become more sophisticated, we can expect even more accurate and predictive tools for the design of next-generation boronic acid-based drugs.
References
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
-
London, N., et al. (2014). Covalent docking of large libraries for the discovery of chemical probes. Nature Chemical Biology, 10(12), 1066-1072. [Link]
-
Kollár, L., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Scarpino, A., et al. (2018). Comparative Evaluation of Covalent Docking Tools. Journal of Chemical Information and Modeling, 58(7), 1441-1458. [Link]
-
Gao, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Zhu, K., et al. (2014). Docking Covalent Inhibitors: A Parameter Free Approach to Pose Prediction and Scoring. Journal of Chemical Information and Modeling, 54(7), 1932-1940. [Link]
-
Bianco, G., et al. (2015). Covalent docking using autodock: Two-point attractor and flexible side chain methods. Protein Science, 24(9), 1533-1544. [Link]
-
Durka, M. J., et al. (2019). Aromatic Diboronic Acids as Effective KPC/AmpC Inhibitors. Chemistry – A European Journal, 25(47), 11041-11045. [Link]
-
David, L., et al. (2022). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein-ligand complexes. Bioinformatics Advances, 2(1), vbac090. [Link]
-
Schrödinger, LLC. (2023). CovDock. [Link]
-
Scarpino, A., et al. (2018). Comparative Evaluation of Covalent Docking Tools. Journal of Chemical Information and Modeling, 58(7), 1441-1458. [Link]
-
Sgrignani, J., et al. (2012). Covalent docking of selected boron-based serine beta-lactamase inhibitors. Journal of Molecular Modeling, 18(8), 3503-3514. [Link]
-
Singh, N., et al. (2022). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein-ligand complexes. Bioinformatics Advances, 2(1), vbac090. [Link]
-
Bianco, G., et al. (2015). Covalent docking using autodock: Two-point attractor and flexible side chain methods. Protein Science, 24(9), 1533-1544. [Link]
-
Forli, S., & Olson, A. J. (2012). A force field with discrete displaceable waters and desolvation entropy for hydrated ligand docking. Journal of Medicinal Chemistry, 55(2), 623-638. [Link]
-
O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]
-
AutoDock. (n.d.). Covalent Docking. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Protein-Ligand Docking 101 - running a simulation in GOLD Try. [Link]
-
Charzewski, Ł., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 633181. [Link]
-
Schrödinger, LLC. (2023). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). [Link]
-
Charzewski, Ł., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 633181. [Link]
-
Schrödinger, LLC. (2023). How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. [Link]
-
Cambridge Crystallographic Data Centre. (2022). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein-ligand complexes. [Link]
-
Cambridge Crystallographic Data Centre. (2023). Covalent Docking Enhancements in GOLD and Ligand Overlay in the CSD Python API. [Link]
-
MSpace at the University of Manitoba. (2023). Development of boronic acid modified topoisomerase I inhibitors as covalent-binding chemotherapeutic agents. [Link]
-
Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Charzewski, Ł., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 633181. [Link]
-
Docking.org. (n.d.). DOCKovalent 3.7. [Link]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]
-
Jain, A. N. (2007). Surflex-Dock 2.1: robust performance from ligand energetic modeling, ring flexibility, and knowledge-based search. Journal of Computer-Aided Molecular Design, 21(5), 281-307. [Link]
-
Reddy, K. K., et al. (2020). Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. Journal of Chemical Information and Modeling, 60(10), 4747-4766. [Link]
- Tanimoto, T. T. (1958). An elementary mathematical theory of classification and prediction. IBM Technical Report.
-
Royal Society of Chemistry. (2023). A self-assembled molecular team of boronic acids at the gold surface for specific capture of cis-diol biomolecules at neutral pH. Chemical Communications. [Link]
Sources
- 1. Covalent docking of selected boron-based serine beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent Docking of Large Libraries for the Discovery of Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]
- 4. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. schrodinger.com [schrodinger.com]
- 8. youtube.com [youtube.com]
- 9. Comparative Evaluation of Covalent Docking Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. scite.ai [scite.ai]
- 12. Covalent docking using autodock: Two-point attractor and flexible side chain methods: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Technical Guide: Proper Disposal Procedures for (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Introduction: Beyond the Reaction Flask
This compound is a valuable reagent in modern organic synthesis, particularly in cross-coupling reactions like the Suzuki coupling, enabling the formation of complex carbon-carbon bonds.[1] However, the life cycle of any chemical reagent extends beyond its intended reaction. The final step—disposal—is as critical as any synthetic transformation. Improper disposal of specialized organoboron and organosulfur compounds can lead to environmental contamination and pose safety risks.[2][3]
This document provides a clear, actionable framework for managing waste streams containing this specific boronic acid derivative, grounded in established safety protocols and regulatory standards.
Hazard Profile and Core Safety Principles
| Component Functional Group | Associated Hazards | Rationale & References |
| Aryl Boronic Acid | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][6] Some boronic acids have also shown potential for mutagenicity.[7][8] | Boronic acids are Lewis acids and can interact with biological molecules.[9] SDS for similar compounds like 4-methylphenylboronic acid consistently list these irritation warnings.[4][6] |
| N,N-diethylsulfamoyl | Sulfonamides are a class of compounds with biological activity. While this specific derivative's toxicity is uncharacterized, related compounds can persist in the environment.[10][11] | The core structure contains sulfur and nitrogen, which can contribute to environmental burden if improperly disposed of. The precautionary principle dictates treating it as potentially harmful to aquatic ecosystems.[2][3] |
| Organic Compound | General hazards associated with organic laboratory chemicals. | Organic compounds should not be disposed of down the drain, as they can interfere with wastewater treatment processes and harm aquatic life.[12][13] |
Primary Safety Precaution: Based on this profile, this compound and any materials contaminated with it must be treated as hazardous chemical waste .
The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is secure containment and transfer to a licensed hazardous waste management facility, typically coordinated through your institution's Environmental Health and Safety (EHS) office.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure.
-
Eye Protection: Safety glasses or goggles are mandatory.[12]
-
Hand Protection: Wear high-quality nitrile gloves.[12]
-
Body Protection: A standard laboratory coat must be worn.[13]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[14][15]
-
Solid Waste: Collect unreacted this compound, contaminated filter paper, weighing boats, and contaminated gloves or paper towels in a dedicated solid waste container.
-
Liquid Waste: Solutions containing the boronic acid (e.g., from reaction workups or chromatography) should be collected in a separate "Non-Halogenated Organic Liquid Waste" container.
-
Sharps Waste: Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.[14]
Causality: Never mix boronic acid waste with strong oxidizing agents or strong acids, as this can lead to uncontrolled reactions.[16][17] Keeping waste streams separate is a cornerstone of laboratory safety, preventing the accidental creation of more hazardous substances.[15]
Step 3: Container Selection and Labeling
All waste containers must be appropriate for the waste type and clearly labeled.[18][19]
-
Container Integrity: Use containers that are chemically compatible, in good condition, and have a secure, sealable lid.[14]
-
Labeling Protocol: The waste label must be filled out completely and accurately at the moment you begin adding waste. According to OSHA and EPA regulations, the label must include:[18][20]
Step 4: Accumulation and Storage in the Laboratory
Store waste containers safely pending pickup.
-
Location: Keep waste containers at or near the point of generation, such as in a designated satellite accumulation area or a fume hood.[21][22]
-
Containment: Liquid waste containers should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[18]
-
Closure: Keep waste containers securely closed except when actively adding waste.[15]
Step 5: Arrange for Professional Disposal
Your institution's EHS department is the final and most critical part of the disposal chain.
-
Request Pickup: Follow your institution's specific procedure to request a chemical waste pickup. This is often done through an online form.[18]
-
Do Not Use Drains: Under no circumstances should this organic compound or its solutions be poured down the sanitary sewer.[13][23] This action is a regulatory violation and can cause significant environmental harm.
Decontamination and Spill Management
Glassware and Equipment Decontamination
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethyl acetate) to remove residual boronic acid.
-
Collect Rinsate: This first rinse solvent is now contaminated and must be disposed of as hazardous liquid waste into your designated container.
-
Final Wash: Proceed with your standard glassware washing procedure (e.g., soap and water, followed by distilled water rinse).
Spill Cleanup Procedure
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an absorbent dike.
-
Collection: Carefully sweep up the solid material or absorb the liquid using a spill kit absorbent. Place all contaminated materials into a designated bag or container.[4]
-
Label and Dispose: Seal the container, label it as "Spill Debris containing this compound," and dispose of it as hazardous solid waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste. Follow with a soap and water wash.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Disposal decision workflow for boronic acid waste.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, this means treating it and all contaminated materials as hazardous waste. By following a strict protocol of segregation, containment, accurate labeling, and professional disposal through your institution's EHS office, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the principles of scientific integrity.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
- Sigma-Aldrich. (2024). Safety Data Sheet for (4-methylphenyl)boronic acid.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- University of North Carolina at Chapel Hill. (n.d.). Environment, Health and Safety Manual - Chapter 05.07: Chemical Waste Disposal.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-Methylphenylboronic acid.
- Mcfenvironmental.com. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- European Chemicals Agency. (n.d.). Boric acid - Substance Information.
- ESPI Metals. (n.d.). Safety Data Sheet for Boron.
- Thermo Fisher Scientific. (2011). Safety Data Sheet for 4-Tolylboronic acid.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2,5-Dimethylphenylboronic acid.
- Organic Syntheses, Inc. (2011). Working with Hazardous Chemicals. Org. Synth., 88, 207-211.
- ResearchGate. (n.d.). Studies on sulfonamide degradation products.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 119095083, (3-((Methylsulfonyl)methyl)phenyl)boronic acid.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-4-methylphenylboronic acid pinacol ester.
- National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- European Chemicals Agency. (n.d.). Guidance.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for [3-(4-Methylphenyl)sulfonylfuran-2-yl]boronic acid.
- Byju's. (n.d.). Describe the procedures required to safely handle and dispose of organic substances.
- Thermo Fisher Scientific. (2011). Safety Data Sheet for 4-Methylbenzeneboronic acid.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- ResearchGate. (n.d.). Converting organosulfur compounds to inorganic polysulfides against resistant bacterial infections.
- TCI Chemicals. (n.d.). Safety Data Sheet for 4-Methylphenylboronic Acid.
- ResearchGate. (2024). A guidebook for sustainability in laboratories.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- ResearchGate. (2025). Fate and risk assessment of sulfonamides and metabolites in urban groundwater.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737803, (3-Amino-4-methylphenyl)boronic acid.
- Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ResearchGate. (2025). Effects of the Presence of Sulfonamides in the Environment and Their Influence on Human Health.
- Wikipedia. (n.d.). Boronic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for {4-[(Dimethylamino)methyl]phenyl}boronic acid.
- SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- Thermo Fisher Scientific. (2014). Safety Data Sheet for 3-Amino-4-methylphenylboronic acid.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry.
- European Chemicals Agency. (n.d.). Boric acid - Additional details.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ACS Publications. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
- European Chemicals Agency. (n.d.). Addressing substances of concern.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for (4-Bromo-3-methylphenyl)boronic acid.
- PubMed. (2018). Converting organosulfur compounds to inorganic polysulfides against resistant bacterial infections.
- National Institutes of Health. (2018). Converting organosulfur compounds to inorganic polysulfides against resistant bacterial infections. PMC.
- European Chemicals Agency. (2025). General Product Safety Regulation – Hazardous Substances.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Greenflow. (2024). How to Get Rid of Acidic Waste Safely and Responsibly.
- Princeton University Environmental Health and Safety. (n.d.). Trash Disposal.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. silicycle.com [silicycle.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. easychem.com.au [easychem.com.au]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. usbioclean.com [usbioclean.com]
- 15. emsllcusa.com [emsllcusa.com]
- 16. Boron - ESPI Metals [espimetals.com]
- 17. fishersci.com [fishersci.com]
- 18. Article - Environment, Health and Saf... [policies.unc.edu]
- 19. md.rcm.upr.edu [md.rcm.upr.edu]
- 20. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 21. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. laballey.com [laballey.com]
A Senior Application Scientist's Guide to Handling (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid: Personal Protective Equipment and Disposal
This guide provides essential safety protocols for the handling and disposal of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid. As a specialized organoboron compound, it necessitates rigorous adherence to safety procedures to protect laboratory personnel and the environment. The following directives are rooted in the established hazard profile of boronic acids as a class, emphasizing proactive risk mitigation.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, the chemical class of arylboronic acids presents a consistent set of hazards. These compounds are generally classified as irritants and warrant careful handling.
-
Primary Hazards : The most common risks associated with boronic acids are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5][6][7] Direct contact with the solid powder or solutions can cause inflammation, redness, and discomfort. Inhalation of dust particles can lead to irritation of the lungs and respiratory tract.[1][3][4]
-
Emerging Concerns : Recent research into the broader class of boronic acids has indicated that some derivatives may act as potential mutagens.[8] This finding underscores the importance of minimizing exposure and treating these compounds with a higher level of caution, assuming they could be potential genotoxic impurities (GTIs) until proven otherwise.[8]
This assessment dictates a conservative approach to safety, where engineering controls and personal protective equipment (PPE) are the primary lines of defense.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive suite of PPE is mandatory for all personnel handling this compound, regardless of the quantity or scale of the operation.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side-shields or a full-face shield.[1][4][5] | Protects against accidental splashes of solutions and airborne dust particles, which can cause serious eye irritation.[2][3][4][5] Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[3] | Prevents direct skin contact, which can lead to irritation.[3][4][5] Gloves must be inspected for tears or holes before each use and changed immediately upon contamination.[3][9] |
| Body Protection | A fully-buttoned, flame-resistant laboratory coat. Long pants and closed-toe shoes are mandatory.[10] | Protects skin on the arms and body from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA-approved N95 (or higher) particulate respirator.[1][10] | Required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine dust particles that may cause respiratory tract irritation.[1][3][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Ventilation : All handling of this compound, especially the weighing of the solid, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][11][12][10][13][14]
-
Emergency Equipment : Verify that a safety shower and an eyewash station are readily accessible and unobstructed before beginning any work.[6][10]
-
Work Area : Ensure the workspace is clean and free of clutter. Cover the work surface with absorbent, disposable bench paper to contain any minor spills.
Handling the Solid Compound (Weighing & Transfer)
-
Don PPE : Put on all required PPE as detailed in the table above, including the N95 respirator.
-
Containment : Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Technique : Use spatulas and other tools carefully to minimize the generation of airborne dust.[1] Avoid pouring the dry powder directly.
-
Closure : Promptly and securely seal the source container after dispensing the required amount.
Spill and Emergency Response
-
Small Spills (Solid) :
-
Wearing your full PPE, gently cover the spill with a neutralizing, absorbent material.
-
Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[15] Avoid actions that create dust.
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the cleaning materials as hazardous waste.
-
-
Skin Contact :
-
Eye Contact :
Waste Management and Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. Treat all waste containing this compound as hazardous.
-
Solid Waste :
-
Liquid Waste :
-
Collect all solutions containing the boronic acid in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[13]
-
-
Contaminated Labware :
-
Rinse empty containers and contaminated glassware with a suitable solvent (e.g., acetone or ethanol).[13]
-
Crucially, this first rinseate must be collected and disposed of as hazardous liquid waste.[13]
-
After the initial hazardous rinse, glassware can typically be washed through standard laboratory procedures.
-
Visual Workflow for PPE Selection
The following diagram provides a clear, at-a-glance decision-making process for selecting the appropriate level of personal protective equipment based on the specific laboratory task.
Caption: PPE selection flowchart for handling this compound.
References
-
How To Safely Dispose of Boric Acid . Lab Alley. Available at: [Link]
-
Disposal Of Boric Acid . Sciencing. Available at: [Link]
-
Boric acid - #1 Science Forum For Lab Technicians . Chemtalk. Available at: [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% . Cole-Parmer. Available at: [Link]
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
-
SAFETY DATA SHEET - Furan-2-boronic acid pinacol ester . Thermo Fisher Scientific. Available at: [Link]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
-
Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity . Organic Process Research & Development. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts . PNAS. Available at: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aksci.com [aksci.com]
- 15. sciencing.com [sciencing.com]
- 16. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
